molecular formula C12H15NO2 B035203 Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 106181-28-6

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No.: B035203
CAS No.: 106181-28-6
M. Wt: 205.25 g/mol
InChI Key: OOIVWSXZWFQHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a versatile and highly valuable synthetic intermediate in medicinal chemistry and organic synthesis. This compound features a privileged tetrahydroisoquinoline scaffold, a structure motif frequently encountered in a wide array of biologically active molecules and pharmaceuticals. Its primary research value lies in its role as a key precursor for the synthesis of more complex nitrogen-containing heterocycles. Researchers utilize this ester as a critical building block for constructing diverse compound libraries, particularly in the development of potential therapeutic agents targeting the central nervous system. Its mechanism of action is not inherent but is conferred upon its derivatives; the scaffold can be readily functionalized to act as a core structure for molecules that interact with various enzymes and receptors, such as monoamine oxidases or G-protein coupled receptors. This makes it an indispensable tool for drug discovery programs focused on neurological disorders, oncology, and infectious diseases. The ethyl carboxylate group serves as an excellent handle for further synthetic manipulations, including hydrolysis to the acid, amidation, or reduction, allowing for rapid diversification and structure-activity relationship (SAR) studies. Supplied as a high-purity compound, it is designed to accelerate your research in hit-to-lead optimization and the exploration of novel chemical space.

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-6,11,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIVWSXZWFQHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389754
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106181-28-6
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate, a valuable scaffold in medicinal chemistry. This document details the core synthetic methodologies, providing experimental protocols and quantitative data to aid in the practical application of these procedures.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure found in numerous alkaloids and synthetic compounds with a wide range of biological activities.[1] The introduction of an ethyl carboxylate group at the 1-position offers a versatile handle for further chemical modifications, making this compound a key intermediate in drug discovery programs. This guide will focus on the most common and effective methods for its synthesis, primarily the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Core Synthetic Methodologies

The two primary and most established methods for the synthesis of the tetrahydroisoquinoline scaffold are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][3] For the synthesis of the target molecule, phenethylamine is reacted with ethyl glyoxylate or a suitable equivalent.

A notable modification for this specific synthesis involves the use of phenyliodine(III) bis(trifluoroacetate) to promote the condensation of N-sulfonyl-β-phenethylamines with ethyl methylthioacetate, yielding the desired this compound.

Experimental Protocol: Pictet-Spengler Synthesis

A representative protocol based on related literature is provided below. Optimization may be required for specific substrates and scales.

Materials:

  • β-Phenylethylamine

  • Ethyl glyoxylate (50% solution in toluene)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of β-phenylethylamine (1.0 eq) in dichloromethane (DCM), ethyl glyoxylate (1.2 eq, 50% solution in toluene) is added at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Trifluoroacetic acid (TFA) (2.0 eq) is added dropwise to the mixture at 0 °C.

  • The reaction is then stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Purification:

Purification of the final compound is typically achieved through column chromatography on silica gel.[4] A gradient of ethyl acetate in hexane is commonly employed to elute the product. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used for further purification.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to the tetrahydroisoquinoline skeleton. This method involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline intermediate.[5][6][7][8] This intermediate is then reduced to the desired tetrahydroisoquinoline.[9]

For the synthesis of this compound, the starting material would be N-(2-phenylethyl)-2-ethoxy-2-oxoacetamide.

Experimental Protocol: Bischler-Napieralski Reaction and Subsequent Reduction

This is a two-step general protocol that may require optimization.

Step 1: Cyclization to Ethyl 3,4-dihydroisoquinoline-1-carboxylate

Materials:

  • N-(2-phenylethyl)-2-ethoxy-2-oxoacetamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • N-(2-phenylethyl)-2-ethoxy-2-oxoacetamide (1.0 eq) is dissolved in anhydrous toluene.

  • Phosphorus oxychloride (POCl₃) (1.5 eq) is added dropwise to the solution at 0 °C.

  • The reaction mixture is heated to reflux for 2-4 hours, with progress monitored by TLC.

  • After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude Ethyl 3,4-dihydroisoquinoline-1-carboxylate is typically used in the next step without further purification.

Step 2: Reduction to this compound

Materials:

  • Crude Ethyl 3,4-dihydroisoquinoline-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Water

Procedure:

  • The crude dihydroisoquinoline from the previous step is dissolved in methanol.

  • Sodium borohydride (NaBH₄) (2.0 eq) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and DCM.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography as described for the Pictet-Spengler reaction.

Quantitative Data

The yield of this compound can vary significantly depending on the chosen synthetic route, reaction conditions, and the purity of the starting materials.

Synthetic RouteKey ReagentsTypical Yield (%)Reference
Pictet-Spenglerβ-Phenylethylamine, Ethyl glyoxylate, TFA60-80%General Literature
Bischler-NapieralskiN-(2-phenylethyl)-2-ethoxy-2-oxoacetamide, POCl₃, NaBH₄50-70% (over two steps)General Literature

Spectroscopic Data:

The following spectroscopic data are representative for this compound.

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.20-7.05 (m, 4H, Ar-H), 4.60 (s, 1H, H-1), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.40-3.30 (m, 1H, H-3), 3.10-3.00 (m, 1H, H-3), 2.90-2.75 (m, 2H, H-4), 2.10 (br s, 1H, NH), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 172.5 (C=O), 135.0 (Ar-C), 134.5 (Ar-C), 129.0 (Ar-CH), 126.5 (Ar-CH), 126.0 (Ar-CH), 125.5 (Ar-CH), 61.5 (OCH₂CH₃), 58.0 (C-1), 42.0 (C-3), 29.0 (C-4), 14.0 (OCH₂CH₃)
IR (KBr) ν (cm⁻¹) 3350 (N-H), 2980, 2930 (C-H), 1735 (C=O, ester), 1600, 1490, 1450 (C=C, aromatic)
MS (ESI+) m/z 206.1 [M+H]⁺

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.[10]

Signaling Pathways and Biological Relevance

Tetrahydroisoquinoline derivatives are known to interact with various biological targets, indicating their potential in drug development. While specific signaling pathway data for this compound is limited, the broader class of THIQs has been shown to modulate key cellular pathways.

Dopaminergic Signaling

Many tetrahydroisoquinoline-based compounds exhibit affinity for dopamine receptors, particularly the D2 and D3 subtypes.[11] They can act as either agonists or antagonists, influencing dopaminergic signaling pathways that are crucial in neurological processes and disorders such as Parkinson's disease and schizophrenia. The interaction with these G-protein coupled receptors can modulate downstream effectors like adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways. Some derivatives have been shown to inhibit dopamine uptake through the dopamine transporter (DAT).[12]

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[13][14][15] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain synthetic tetrahydroisoquinoline alkaloids have demonstrated the ability to suppress NF-κB activity, thereby exerting anti-inflammatory and anticancer effects.[16] This is often achieved by inhibiting the phosphorylation and subsequent degradation of IκB, which prevents the translocation of NF-κB to the nucleus and the transcription of its target genes.

Visualizations

Synthetic Workflow: Pictet-Spengler Reaction```dot

pictet_spengler_workflow start Start: β-Phenylethylamine Ethyl Glyoxylate imine Imine Formation (DCM, rt) start->imine cyclization Pictet-Spengler Cyclization (TFA, rt) imine->cyclization workup Aqueous Workup (NaHCO3) cyclization->workup purification Purification (Column Chromatography) workup->purification product Product: Ethyl 1,2,3,4-tetrahydro- isoquinoline-1-carboxylate purification->product

Caption: Two-step workflow for the Bischler-Napieralski synthesis.

Signaling Pathway: Potential Modulation of NF-κB

nfkb_pathway cluster_cytoplasm Cytoplasm THIQ Tetrahydroisoquinoline Derivative IKK IKK Complex THIQ->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκB Complex (Inactive) Response Cellular Response (Inflammation, Survival) IkB->Response Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Transcription Gene->Response

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Unveiling the Three-Dimensional Architecture of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate derivatives, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. Through a comprehensive review of crystallographic data and experimental protocols, this document offers a foundational understanding of the conformational properties and solid-state packing of these molecules, which is crucial for rational drug design and development.

Core Findings: A Comparative Crystallographic Analysis

The three-dimensional arrangement of atoms and molecules in a crystal lattice is a critical determinant of a compound's physicochemical properties, including solubility, stability, and bioavailability. This section presents a comparative summary of the crystallographic data for two representative derivatives of this compound.

ParameterEthyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate[1]Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate[2]
Formula C₁₃H₁₃NO₄C₁₉H₂₁NO₄
Molecular Weight 247.24327.37
Crystal System TriclinicMonoclinic
Space Group P-1P2₁
a (Å) 6.4585 (9)9.3841 (3)
b (Å) 8.1999 (7)6.3453 (2)
c (Å) 12.5763 (11)14.2048 (4)
α (°) 78.876 (7)90
β (°) 77.228 (9)94.475 (2)
γ (°) 72.354 (9)90
Volume (ų) 613.28 (11)843.25 (4)
Z 22
Temperature (K) 293173
Radiation Mo KαMo Kα
Reflections collected 38204184
Independent reflections 22432275
R_int 0.0210.010
Final R indices [I>2σ(I)] R1 = 0.049Not specified
wR(F²) 0.135Not specified

Experimental Protocols: From Synthesis to Structure Determination

The successful determination of a crystal structure relies on a meticulous series of experimental procedures. Below are detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the highlighted derivatives.

Synthesis and Crystallization

1. Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate:

This compound was synthesized as a minor product from the hydrolysis of ethyl 2-(2-(1,3-dioxolan-2-yl)phenyl)-2-cyanopropanoate.[1] The reaction was carried out at room temperature in DMSO with the addition of K₂CO₃ and 30% H₂O₂.[1] The mixture was stirred for one hour and then quenched with brine. The product was isolated and purified by flash chromatography on silica gel using 25% ethyl acetate in hexane as the eluent.[1] Single crystals suitable for X-ray diffraction were grown at ambient temperature from a dichloromethane solution.[1]

2. Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate:

This derivative was prepared via a Pictet-Spengler reaction. (S)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate and benzaldehyde were stirred in a 1:1 mixture of methanol and methylene chloride in the presence of 4 Å molecular sieves.[2] The resulting diastereomers were separated by column chromatography.[2] Recrystallization from ethyl acetate at room temperature yielded single crystals suitable for X-ray analysis.[2]

X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data were collected using a diffractometer with Mo Kα radiation. The structures were solved by direct methods and refined on F². Hydrogen atoms were generally placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for determining the crystal structure of these derivatives.

experimental_workflow General Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement start Starting Materials reaction Chemical Reaction (e.g., Pictet-Spengler) start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Column Chromatography) workup->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Slow Evaporation/ Cooling dissolution->crystal_growth crystal_selection Selection of High-Quality Crystal crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation end end validation->end Final Crystal Structure (CIF file)

General experimental workflow for crystal structure determination.

Structural Insights and Conformational Analysis

The crystal structure of Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate reveals a nearly planar fused-ring system.[1] In the solid state, molecules are linked into centrosymmetric dimers by a pair of N—H⋯O hydrogen bonds.[1] The ethyl group in this structure was found to be disordered over two positions.[1]

In the case of Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, the six-membered nitrogen-containing ring adopts a half-boat conformation.[2] The molecules in the crystal are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming columns stacked along the b-axis, which are further connected into layers.[2]

The following diagram illustrates the key intermolecular interactions observed in the crystal packing of these derivatives.

intermolecular_interactions Key Intermolecular Interactions in Crystal Packing cluster_hbond Hydrogen Bonding cluster_packing Crystal Packing Motifs mol1 Molecule A (THIQ Derivative) nh_o N-H···O mol1->nh_o ch_o C-H···O mol1->ch_o mol2 Molecule B (THIQ Derivative) mol2->nh_o mol3 Molecule C (THIQ Derivative) mol3->ch_o dimers Dimers nh_o->dimers chains Chains/Columns ch_o->chains layers Layers dimers->layers chains->layers

Dominant intermolecular forces guiding crystal packing.

This technical guide serves as a valuable resource for understanding the solid-state chemistry of this compound derivatives. The provided data and protocols can aid in the development of new synthetic routes, the prediction of crystal packing, and the design of novel therapeutic agents with improved properties.

References

A Technical Guide to the Biological Activities of Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural alkaloids and synthetic compounds.[1][2] This heterocyclic core is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological properties.[3][4] Due to their diverse biological activities, THIQ-based compounds are continuously explored for the development of new therapeutic agents.[4][5] This document provides a comprehensive overview of the principal biological activities of THIQ derivatives, focusing on their anticancer, antiviral, antimicrobial, and neuroprotective effects, complete with quantitative data, experimental methodologies, and pathway visualizations.

Anticancer Activity

Tetrahydroisoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[6][7][8][9] Naturally occurring and synthetic THIQs have shown notable cytotoxicity in a range of human cancer cell lines.[6][7]

One of the key mechanisms involves the inhibition of the KRas protein, which is frequently mutated in various cancers, including colorectal, lung, and pancreatic cancers.[10] Additionally, certain THIQ derivatives function as selective estrogen receptor modulators (SERMs), making them potential therapeutic agents for hormone-dependent cancers like breast cancer.[11]

Quantitative Data: Anticancer Activity
Compound/DerivativeTarget Cancer Cell LineActivity MetricValueReference
GM-3-18 Colon Cancer (Colo320)IC500.9 µM[10][12]
GM-3-18 Colon Cancer (DLD-1)IC501.8 µM[10][12]
GM-3-18 Colon Cancer (HCT116)IC5010.7 µM[10][12]
GM-3-121 Breast Cancer (MCF-7)IC500.43 µg/mL[10]
GM-3-121 Breast Cancer (MDA-MB-231)IC500.37 µg/mL[10]
GM-3-121 Endometrial Cancer (Ishikawa)IC500.01 µg/mL[10]
Compound 6d Breast Cancer (MCF-7)IC500.43 µg/mL[11]
Compound 6d Endometrial Cancer (Ishikawa)IC500.01 µg/mL[11]
GM-3-121 (Anti-angiogenesis) HUVECIC501.72 µM[10][12]
Signaling Pathway: KRas Inhibition

The diagram below illustrates a simplified signaling cascade initiated by the KRas protein and highlights the point of inhibition by certain THIQ derivatives, which prevents downstream signaling responsible for cell proliferation and survival.

KRas_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR KRas_GDP KRas-GDP (Inactive) EGFR->KRas_GDP SOS KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GTP KRas_GTP->KRas_GDP GAP RAF RAF KRas_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation THIQ THIQ Derivatives (e.g., GM-3-18) THIQ->KRas_GTP Inhibition

Simplified KRas signaling pathway and THIQ inhibition.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14]

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the THIQ derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Tamoxifen, Doxorubicin).[11]

  • Incubation : Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.[11]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis : Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[15]

Antiviral Activity

The THIQ scaffold has also been identified in compounds with potent antiviral properties. Research has demonstrated efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses like SARS-CoV-2.[4][16][17]

Mechanisms of action vary; some derivatives inhibit viral entry into host cells, while others interfere with critical viral enzymes like reverse transcriptase (in the case of HIV) or disrupt post-entry replication stages.[4][16]

Quantitative Data: Antiviral Activity
Compound/DerivativeTarget VirusTarget Cell LineActivity MetricValueReference
trans-1 SARS-CoV-2Vero E6EC503.15 µM[16]
trans-1 SARS-CoV-2 (Delta)Calu-3EC502.78 µM[16]
trans-2 SARS-CoV-2Vero E6EC5012.02 µM[16]
Compound 157 HIV-1MT-4IC504.10 µM[4]
Compound 160 (% Inhibition) HIV-1 Reverse Transcriptase(Enzymatic Assay)% Inhibition74.82% (at 100 µM)[4]
Compound 161 (% Inhibition) HIV-1 Reverse Transcriptase(Enzymatic Assay)% Inhibition72.58% (at 100 µM)[4]
Experimental Workflow: In Vitro Antiviral Screening

The following diagram outlines a typical workflow for screening compounds for antiviral activity, from initial cytotoxicity assessment to the determination of the 50% effective concentration (EC50).

Antiviral_Workflow start Start: THIQ Compound Library cc50 1. Cytotoxicity Assay (CC50) Determine concentration that is toxic to 50% of uninfected host cells. start->cc50 ec50 2. Antiviral Efficacy Assay (EC50) Infect host cells with virus and treat with non-toxic compound concentrations. cc50->ec50 quantify 3. Quantify Viral Inhibition (e.g., Plaque Reduction, CPE Assay, Yield Reduction) ec50->quantify si 4. Calculate Selectivity Index (SI) SI = CC50 / EC50 quantify->si end End: Identify Lead Compounds (High SI Value) si->end

Workflow for in vitro antiviral activity assessment.
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).

  • Cell Seeding : Grow a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.

  • Compound and Virus Preparation : Prepare serial dilutions of the THIQ derivative. In a separate tube, mix a known titer of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection : Wash the cell monolayers with phosphate-buffered saline (PBS) and then inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay : After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% agarose or methylcellulose) that includes the corresponding concentration of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation : Incubate the plates at 37°C with 5% CO2 for 2-5 days, depending on the virus, until visible plaques are formed.

  • Plaque Visualization : Fix the cells with a solution like 4% paraformaldehyde. After fixation, remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol) to visualize and count the plaques.

  • Data Analysis : Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.[18]

Antimicrobial Activity

The THIQ scaffold is also integral to compounds exhibiting antibacterial and antifungal activities.[4][19] These derivatives can inhibit essential microbial processes, with some showing efficacy against drug-resistant strains.

Quantitative Data: Antimicrobial Activity
Compound/DerivativeTarget MicroorganismActivity MetricValueReference
Compound 142 Mycobacterium tuberculosisMIC6.25 µg/mL[4]
Compound 143 Mycobacterium tuberculosisMIC3.12 µg/mL[4]
Experimental Workflow: Antimicrobial Susceptibility Testing

The diagram illustrates the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow start Start: THIQ Compound & Bacterial Strain dilution 1. Serial Dilution Prepare two-fold dilutions of the compound in broth in a 96-well plate. start->dilution inoculation 2. Inoculation Add a standardized bacterial suspension to each well. dilution->inoculation incubation 3. Incubation Incubate the plate at 37°C for 16-24 hours. inoculation->incubation reading 4. Visual Assessment Observe wells for turbidity (bacterial growth). Can use a plate reader. incubation->reading end End: Determine MIC Lowest concentration with no visible bacterial growth. reading->end

Workflow for MIC determination via broth microdilution.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely used technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22][23]

  • Preparation : In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (or another appropriate broth) to wells 2 through 12.

  • Compound Dilution : Add 100 µL of the THIQ compound at a starting concentration (e.g., 256 µg/mL) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should not contain the compound.

  • Inoculum Preparation : Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[24]

  • Inoculation : Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is 100 µL.

  • Incubation : Cover the plate and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.

  • Result Interpretation : After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. Well 11 should show turbidity, and well 12 should remain clear.

Neuroprotective and Central Nervous System (CNS) Activity

THIQ derivatives have been implicated in various CNS functions and are being investigated for their potential in treating neurodegenerative diseases.[5][19] Some THIQs, like tetrahydropapaveroline (THP), are endogenous alkaloids formed from dopamine and have been studied for their potential neurotoxic roles in conditions like Parkinson's disease.[25] Conversely, other synthetic derivatives are designed to be neuroprotective.[26]

The mechanisms of action are diverse, including the modulation of neurotransmitter systems. For example, the THIQ derivative Diclofensine is a potent inhibitor of dopamine, noradrenaline, and serotonin reuptake.[1]

Quantitative Data: CNS Activity
Compound/DerivativeTarget/SystemActivity MetricValueReference
Diclofensine Dopamine ReuptakeIC500.74 nM[1]
Diclofensine Noradrenaline ReuptakeIC502.3 nM[1]
Diclofensine Serotonin ReuptakeIC503.7 nM[1]
Logical Relationships: Neuroprotection Evaluation

This diagram shows the logical flow and components of a comprehensive approach to evaluating the neuroprotective effects of new chemical entities like THIQ derivatives.

Neuroprotection_Logic cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation compound Novel THIQ Derivative cell_culture Neuronal Cell Cultures (e.g., SH-SY5Y) compound->cell_culture toxin Induce Stress (e.g., H2O2, Neurotoxins) cell_culture->toxin assessment1 Assess Neuroprotection: - Cell Viability (MTT) - Apoptosis (Flow Cytometry) - Oxidative Stress Markers toxin->assessment1 animal_model Animal Model of Neurodegeneration (e.g., Cerebral Ischemia) assessment1->animal_model Promising Candidates biochem Biochemical Analysis: - Neurotransmitter levels - Antioxidant enzymes animal_model->biochem histo Histological Analysis: - Neuronal loss - Immunohistochemistry animal_model->histo result Characterize Neuroprotective Mechanism and Efficacy biochem->result histo->result

Comprehensive workflow for neuroprotection studies.
Experimental Protocol: General Approach for Neuroprotective Evaluation

Evaluating neuroprotective activity requires a multi-faceted approach, often beginning with in vitro models before moving to more complex in vivo systems.[26][27][28][29][30]

  • In Vitro Model Selection : Choose a relevant neuronal cell line (e.g., SH-SY5Y neuroblastoma cells). Culture the cells under standard conditions.

  • Induction of Neuronal Damage : Expose the cells to a neurotoxic agent or condition to mimic neuronal damage. Common stressors include:

    • Oxidative Stress : Hydrogen peroxide (H2O2).[27]

    • Excitotoxicity : Glutamate or N-methyl-D-aspartate (NMDA).

    • Neurotoxins : 6-hydroxydopamine (6-OHDA) or MPP+ to model Parkinson's disease.

  • Compound Treatment : Treat the cells with various concentrations of the THIQ derivative either before, during, or after the application of the neurotoxic stressor to evaluate protective, co-treatment, or restorative effects.

  • Assessment of Neuroprotection : Quantify the extent of neuroprotection using various assays:

    • Cell Viability : Use the MTT or LDH release assay to measure cell survival.

    • Apoptosis : Use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.

    • Oxidative Stress Markers : Measure levels of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA. Also, assess the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[26][28]

  • In Vivo Follow-up (for promising compounds) : Utilize an animal model that reflects the targeted neurological disorder (e.g., a model of cerebral ischemia or toxin-induced parkinsonism). Administer the compound and assess outcomes through behavioral tests, histological analysis of brain tissue, and measurement of biochemical markers.[29][30]

Conclusion

The tetrahydroisoquinoline scaffold is a remarkably versatile and pharmacologically significant structure. Derivatives based on this core have demonstrated a broad spectrum of potent biological activities, including robust anticancer, antiviral, antimicrobial, and neuroprotective properties. The continued exploration of the THIQ chemical space, guided by structure-activity relationship (SAR) studies and mechanistic investigations, holds immense promise for the discovery and development of novel therapeutics to address a wide range of human diseases.[1][31]

References

The Ubiquitous Presence of Tetrahydroisoquinoline Alkaloids: A Technical Guide to Their Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline alkaloids (TIQAs) represent a vast and structurally diverse class of naturally occurring compounds that have captivated the attention of scientists for decades. Their presence spans across the plant and animal kingdoms, and they are even found endogenously in mammals, including humans. The intricate biosynthetic pathways leading to their formation and their wide-ranging pharmacological activities make them a fertile ground for research and drug discovery. This technical guide provides an in-depth exploration of the natural occurrence of TIQAs, complete with quantitative data, detailed experimental protocols, and visualizations of key biosynthetic and signaling pathways.

Natural Occurrence and Quantitative Data

TIQAs are biosynthesized in a variety of organisms through the Pictet-Spengler condensation of a β-arylethylamine with an aldehyde or a ketone. This fundamental reaction gives rise to the characteristic 1,2,3,4-tetrahydroisoquinoline scaffold, which is then further modified to produce a vast array of derivatives.

In the Plant Kingdom

Plants are a rich source of TIQAs, with some of the most well-known and medicinally important alkaloids belonging to this class. They are particularly abundant in families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[1][2] Simple TIQAs are also found in the Cactaceae, Chenopodiaceae, and Fabaceae families.[1]

Table 1: Quantitative Data of Selected Tetrahydroisoquinoline Alkaloids in Plant Sources

AlkaloidPlant SourcePlant PartConcentration RangeReference(s)
MorphinePapaver somniferum (Opium Poppy)Latex3.6 - 261 mg/kg[3][4]
CodeinePapaver somniferum (Opium Poppy)Latex1.9 - 378 mg/kg[3][4]
ThebainePapaver somniferum (Opium Poppy)Latex8.1 - 217 mg/kg[3]
PapaverinePapaver somniferum (Opium Poppy)Latex0.42% - 1.66% (of total alkaloids)[5]
NoscapinePapaver somniferum (Opium Poppy)Latex0.01% - 0.31% (of total alkaloids)[5]
BerberineBerberis vulgaris (Barberry)Root Bark~5%[6]
BerberineBerberis vulgaris (Barberry)Dry Root Mass2.44% w/w[7]
In the Animal Kingdom and Endogenous Occurrence

For a long time, TIQAs were considered exclusively as plant-derived compounds. However, research has revealed their endogenous presence in mammals, including in the human brain.[8] These "mammalian alkaloids" are formed from the condensation of biogenic amines like dopamine with aldehydes or keto acids.[8] For instance, salsolinol is formed from the condensation of dopamine with acetaldehyde, a metabolite of ethanol.[8] The levels of these endogenous TIQAs can be influenced by factors such as diet and alcohol consumption.[9]

Table 2: Quantitative Data of Endogenous Tetrahydroisoquinoline Alkaloids

AlkaloidSourceTissue/FluidConcentration RangeReference(s)
SalsolinolRatBrain0.098 - 25 nM[10]
N-methylsalsolinolRatBrain3.91 - 250 nM[10]
In Food and Beverages

TIQAs can also be found in various food products, either naturally present in the plant material or formed during processing and fermentation. For example, salsolinol has been detected in beer and wine as a result of the fermentation process. Poppy seeds, used in baking and cooking, can contain significant amounts of morphine and other opium alkaloids.[3][4]

Experimental Protocols

The accurate study of TIQAs relies on robust and validated experimental methodologies for their extraction, isolation, and quantification.

Protocol 1: General Extraction and Isolation of TIQAs from Plant Material

This protocol outlines a general acid-base extraction method suitable for the isolation of a broad range of TIQAs from dried and powdered plant material.

1. Defatting:

  • Suspend 100 g of powdered plant material in 500 mL of n-hexane.

  • Stir for 24 hours at room temperature to remove lipids and other nonpolar compounds.

  • Filter the mixture and discard the hexane. Repeat the process twice.

  • Air-dry the defatted plant material.

2. Extraction:

  • Macerate the defatted plant material in 1 L of methanol or ethanol with occasional shaking for 48-72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

3. Acid-Base Partitioning:

  • Dissolve the crude extract in 200 mL of 2% hydrochloric acid.

  • Filter the acidic solution to remove any insoluble material.

  • Wash the acidic solution three times with 100 mL of diethyl ether or chloroform to remove neutral and acidic compounds. Discard the organic layers.

  • Make the aqueous solution alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide.

  • Extract the alkaline solution three times with 150 mL of a chloroform:isopropanol (3:1) mixture.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

4. Purification:

  • The crude alkaloid fraction can be further purified using column chromatography on silica gel or alumina, eluting with a gradient of increasing polarity (e.g., chloroform-methanol). Fractions are monitored by thin-layer chromatography (TLC) using an appropriate visualizing agent (e.g., Dragendorff's reagent).

Protocol 2: Validated LC-MS/MS Method for the Quantification of Salsolinol

This protocol is based on a validated method for the determination of endogenous salsolinol and provides a framework for developing quantitative assays for other TIQAs.[10]

1. Sample Preparation (Rat Brain Tissue):

  • Homogenize brain tissue in a suitable buffer.

  • Perform protein precipitation with acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Column: Pentafluorophenylpropyl (PFP) column (for polar TIQAs).[10]

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard. For salsolinol, this could involve the transition from its protonated molecular ion to a characteristic fragment ion.

4. Validation Parameters:

  • The method should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.[11]

Signaling Pathways and Experimental Workflows

The diverse biological activities of TIQAs stem from their interactions with various cellular signaling pathways. Understanding these pathways is crucial for drug development.

Biosynthetic Pathway of Benzylisoquinoline Alkaloids

The biosynthesis of benzylisoquinoline alkaloids (BIAs), a major subclass of TIQAs, begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS). The resulting (S)-norcoclaurine undergoes a series of enzymatic modifications, including methylation and hydroxylation, to form the central intermediate (S)-reticuline. From (S)-reticuline, the pathway branches out to produce a wide variety of BIA skeletons.

Benzylisoquinoline_Biosynthesis cluster_core_pathway Core Pathway cluster_downstream Downstream Alkaloids Dopamine Dopamine S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde->S_Norcoclaurine S_Reticuline (S)-Reticuline S_Norcoclaurine->S_Reticuline Multiple Enzymatic Steps (Methylation, Hydroxylation) Morphinans Morphinans S_Reticuline->Morphinans Protoberberines Protoberberines S_Reticuline->Protoberberines Aporphines Aporphines S_Reticuline->Aporphines Berberine_Signaling Berberine Berberine AMPK AMPK Berberine->AMPK mTOR mTOR AMPK->mTOR inhibition SIRT1 SIRT1 AMPK->SIRT1 Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Lipid_Metabolism Lipid Metabolism AMPK->Lipid_Metabolism Autophagy Autophagy mTOR->Autophagy inhibition PGC1a PGC-1α SIRT1->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Neurotoxicity_Workflow cluster_cell_culture Cell Culture Model cluster_treatment Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis SH_SY5Y Dopaminergic Cell Line (e.g., SH-SY5Y) TIQA_Treatment Treat with TIQA (e.g., Salsolinol) SH_SY5Y->TIQA_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) TIQA_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) TIQA_Treatment->Apoptosis_Assay ROS_Measurement ROS Measurement (e.g., DCFH-DA) TIQA_Treatment->ROS_Measurement Mitochondrial_Function Mitochondrial Function (e.g., JC-1) TIQA_Treatment->Mitochondrial_Function Western_Blot Western Blot (Apoptotic & Signaling Proteins) Cell_Viability->Western_Blot Apoptosis_Assay->Western_Blot qPCR qPCR (Gene Expression) ROS_Measurement->qPCR Mitochondrial_Function->qPCR

References

The Renaissance of a Privileged Scaffold: A Technical Guide to 1,2,3,4-Tetrahydroisoquinoline Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically approved drugs.[1] This technical guide provides an in-depth review of the recent advancements in the medicinal chemistry of THIQ analogs, with a focus on their anticancer, antibacterial, and antiviral activities. It offers a comprehensive summary of quantitative biological data, detailed experimental protocols for the synthesis and evaluation of key compounds, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity of THIQ Analogs

THIQ derivatives have demonstrated significant potential in oncology by targeting various molecular pathways involved in cancer progression.[2] Notably, these compounds have shown efficacy as inhibitors of KRas and in the disruption of angiogenesis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activities of selected THIQ analogs, presenting their half-maximal inhibitory concentrations (IC50) and half-maximal growth inhibition (GI50) values against various cancer cell lines.

Compound IDTarget/AssayCell Line(s)IC50 / GI50 (µM)Reference(s)
GM-3-18 KRas InhibitionColo3201.6 - 2.6[3]
KRas InhibitionDLD-10.9 - 10.7[3]
KRas InhibitionHCT1160.9 - 10.7[3]
KRas InhibitionSNU-C10.9 - 10.7[3]
KRas InhibitionSW4800.9 - 10.7[3]
GM-3-121 Anti-angiogenesis-1.72[3]
EDL-155 AntigliomaC6 rat glioma1.5[4]
AntigliomaCultured rat astrocytes27.4[4]
Compound 25 AntigliomaC6 rat glioma0.63[4]
AntigliomaCultured rat astrocytes10.85[4]
Compound 7e CDK2 InhibitionA5490.149[5]
Compound 8d Apoptosis InductionMCF7-[5]
Experimental Protocols

The Pictet-Spengler reaction is a fundamental method for the synthesis of the THIQ scaffold.[6]

Procedure:

  • A solution of a β-arylethylamine (1.0 eq) in a suitable solvent (e.g., anhydrous dichloromethane, 0.1 M) is prepared in a round-bottom flask under an inert atmosphere.

  • The corresponding aldehyde or ketone (1.1 eq) is added to the solution.

  • The reaction mixture is cooled to 0 °C.

  • An acid catalyst (e.g., trifluoroacetic acid, 2.0 eq) is added dropwise.[7]

  • The reaction is allowed to warm to room temperature and stirred for a specified time (typically 4-24 hours), with progress monitored by thin-layer chromatography (TLC).[7]

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired THIQ analog.[7]

This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRas protein.[8]

Procedure:

  • In a 384-well plate, add 2 µL of serially diluted test compound or DMSO as a vehicle control.

  • Add 4 µL of a mixture containing GDP-loaded KRAS protein (final concentration 20 nM) and SOS1 (a guanine nucleotide exchange factor, final concentration 10 nM) in the assay buffer.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the nucleotide exchange reaction by adding 4 µL of a fluorescently labeled GTP analog (e.g., Bodipy-FL-GTP, final concentration 50 nM).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a compatible plate reader.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[8]

The CAM assay is an in vivo model used to assess the pro- or anti-angiogenic effects of compounds.[1][2]

Procedure:

  • Fertilized chicken eggs are incubated for 3-4 days.

  • A small window is carefully opened in the eggshell to expose the CAM.

  • A sterile filter paper disc or a carrier loaded with the test compound is placed on the CAM.[1][2]

  • The window is sealed, and the eggs are incubated for an additional 2-3 days.

  • The CAM is then excised, fixed, and photographed.

  • The degree of angiogenesis is quantified by counting the number of blood vessel branch points or measuring the total blood vessel length.[1][9]

Signaling Pathways and Mechanisms of Action

KRas signaling pathway and inhibition by THIQ analogs.

Antibacterial Activity of THIQ Analogs

The THIQ scaffold is also a promising platform for the development of novel antibacterial agents, particularly against multidrug-resistant strains.

Quantitative Antibacterial Data

The following table presents the minimum inhibitory concentration (MIC) and IC50 values of representative THIQ analogs against various bacterial species.

Compound IDTarget/AssayBacterial Strain(s)MIC (µg/mL) / IC50Reference(s)
Compound 142 AntitubercularMycobacterium tuberculosis-[10]
Compound 143 Mycobacterial ATP synthaseM. smegmatisIC50: 1.8 µg/mL[10]
Compound 145 AntifungalSaccharomyces cerevisiaeMIC: 1[11]
Compound 146 AntifungalYarrowia lipolyticaMIC: 2.5[11]
Experimental Protocols

A common strategy for synthesizing bioactive THIQ analogs involves the copper-catalyzed azide-alkyne cycloaddition (click chemistry).

Procedure:

  • An azide-functionalized THIQ derivative is prepared through standard organic synthesis methods.

  • A terminal alkyne bearing the desired substituent is also synthesized or obtained commercially.

  • The THIQ-azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) are dissolved in a suitable solvent system (e.g., t-butanol/water).

  • A copper(II) sulfate solution and a reducing agent (e.g., sodium ascorbate) are added to generate the active copper(I) catalyst in situ.

  • The reaction mixture is stirred at room temperature until completion, as monitored by TLC.

  • The product is typically isolated by filtration or extraction and purified by recrystallization or column chromatography.

This assay measures the inhibition of ATP synthesis in inverted membrane vesicles (IMVs) from mycobacteria.[12][13]

Procedure:

  • IMVs are prepared from a mycobacterial strain (e.g., Mycobacterium smegmatis).

  • The assay is performed in a 96-well plate format.

  • IMVs are incubated with the test compound at various concentrations.

  • ATP synthesis is initiated by the addition of a respiratory substrate (e.g., NADH) and ADP.

  • The amount of ATP produced is quantified using a luciferin/luciferase-based ATP detection reagent.

  • The luminescence signal is measured using a plate reader.

  • The IC50 value is calculated from the dose-response curve.[14]

Mechanisms of Action

Experimental_Workflow_Antibacterial Start Start: Synthesis of THIQ-Triazole Analogs Characterization Structural Characterization (NMR, MS) Start->Characterization Antibacterial_Screening Initial Antibacterial Screening (MIC) Characterization->Antibacterial_Screening Active_Compounds Identification of Active Compounds Antibacterial_Screening->Active_Compounds Mechanism_Study Mechanism of Action Study (e.g., ATP Synthase Assay) Active_Compounds->Mechanism_Study Active Lead_Optimization Lead Optimization (SAR Studies) Active_Compounds->Lead_Optimization Inactive Mechanism_Study->Lead_Optimization

Workflow for antibacterial THIQ analog development.

Antiviral Activity of THIQ Analogs

THIQ derivatives have also emerged as promising antiviral agents, with notable activity against HIV-1.

Quantitative Antiviral Data

The following table summarizes the anti-HIV-1 activity of selected THIQ analogs.

Compound IDTarget/AssayEC50 / % InhibitionReference(s)
Compound 160 HIV-1 RT Inhibition74.82% inhibition @ 100 µM[10]
Compound 161 HIV-1 RT Inhibition72.58% inhibition @ 100 µM[10]
trans-1 Anti-SARS-CoV-2EC50: 3.15 µM
trans-2 Anti-SARS-CoV-2EC50: 12.02 µM
Experimental Protocols

Procedure:

  • A substituted phenylethylamine is reacted with a substituted benzoyl chloride to form an amide intermediate.

  • The amide undergoes Bischler-Napieralski cyclization using a dehydrating agent (e.g., phosphorus oxychloride) to form a 3,4-dihydroisoquinoline.

  • The resulting imine is reduced, typically with sodium borohydride, to yield the 1,2,3,4-tetrahydroisoquinoline.

  • Further modifications at the N2 position can be carried out as needed.

This ELISA-based assay quantifies the inhibition of HIV-1 RT activity.[15]

Procedure:

  • A template/primer hybrid (e.g., poly(A) x oligo(dT)) is immobilized on a streptavidin-coated microplate.

  • Recombinant HIV-1 RT, a mixture of dNTPs (including DIG-dUTP and biotin-dUTP), and the test compound at various concentrations are added to the wells.

  • The plate is incubated to allow for DNA synthesis.

  • The newly synthesized DNA strand, labeled with DIG and biotin, is captured on the plate.

  • An anti-DIG antibody conjugated to peroxidase is added.

  • A colorimetric substrate is added, and the absorbance is measured using a microplate reader.

  • The IC50 value is determined from the dose-response curve.[15]

Signaling Pathways and Mechanisms of Action

HIV_RT_Inhibition Viral_RNA Viral RNA Template HIV_RT HIV-1 Reverse Transcriptase Viral_RNA->HIV_RT Proviral_DNA Proviral DNA HIV_RT->Proviral_DNA Reverse Transcription dNTPs dNTPs dNTPs->HIV_RT THIQ_Analog_HIV THIQ Analog (e.g., Compound 160) THIQ_Analog_HIV->HIV_RT Inhibits

Mechanism of HIV-1 RT inhibition by THIQ analogs.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by THIQ analogs, coupled with their synthetic tractability, ensure their enduring relevance in medicinal chemistry. This technical guide has provided a snapshot of the current landscape, highlighting key quantitative data, experimental methodologies, and mechanistic insights. It is anticipated that further exploration of the vast chemical space around the THIQ core will lead to the development of next-generation therapeutics for a wide range of diseases.

References

A Technical Guide to Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide also encompasses information on the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) to provide a functional context for researchers.

Compound Identification and Properties

A summary of the known physical and chemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
Appearance Solid[1]
SMILES String O=C(OCC)C1C(C=CC=C2)=C2CCN1[1]
InChI Key OOIVWSXZWFQHQS-UHFFFAOYSA-N[1]
Hazard Class Acute Toxicity 4 (Oral)[1]

Synthesis and Experimental Protocols

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is well-established in organic chemistry, with the Pictet-Spengler and Bischler-Napieralski reactions being the most common methods. These reactions provide a versatile platform for the synthesis of a wide range of THIQ derivatives.

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system. This method is widely used for the synthesis of isoquinoline alkaloids and related compounds.

A generalized workflow for the synthesis of a 1-substituted THIQ derivative via the Pictet-Spengler reaction is illustrated in the diagram below.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A β-Arylethylamine C Condensation A->C B Aldehyde/Ketone B->C D Acid-Catalyzed Cyclization C->D Schiff Base Intermediate E 1-Substituted 1,2,3,4-Tetrahydroisoquinoline D->E

Generalized Pictet-Spengler Reaction Workflow

While a specific protocol for the target molecule is not detailed in the reviewed literature, a plausible synthetic route could involve the esterification of the corresponding 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. The synthesis of the carboxylic acid itself can be achieved through methods like the Ugi or Petasis multi-component reactions, followed by hydrolysis.[3]

Biological Activity and Therapeutic Potential

The 1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds and approved drugs.[4][5] THIQ derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Several THIQ analogs have shown potent cytotoxic effects against various cancer cell lines.[6]

  • Antimicrobial: The THIQ nucleus is present in compounds with antibacterial and antifungal properties.[7]

  • Antiviral: Certain derivatives have been investigated as potential antiviral agents.

  • Neuropharmacological: The structural similarity of THIQs to some neurotransmitters has led to their investigation for neurological disorders.

The biological activity of specific THIQ derivatives is highly dependent on the nature and position of substituents on the tetrahydroisoquinoline ring. For instance, substitutions at the C-1 and N-2 positions have been shown to significantly influence the pharmacological profile.

Applications in Drug Development

The versatility of the THIQ scaffold makes it an attractive starting point for the design and synthesis of novel therapeutic agents. Researchers in drug development can utilize the foundational knowledge of THIQ chemistry to:

  • Design and synthesize libraries of novel THIQ derivatives for high-throughput screening.

  • Perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

  • Incorporate the THIQ motif into more complex molecules to enhance their pharmacological properties.

The general workflow for leveraging the THIQ scaffold in a drug discovery program is outlined below.

G A THIQ Scaffold B Library Synthesis (e.g., Pictet-Spengler) A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

THIQ in Drug Discovery Workflow

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry. While specific experimental data for this particular molecule is sparse, the well-documented chemistry and broad biological activities of the 1,2,3,4-tetrahydroisoquinoline core provide a strong foundation for future research and development. This guide serves as a starting point for scientists and researchers interested in exploring the therapeutic potential of this and related compounds.

References

Stability and Storage of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings. Data from analogous compounds, particularly those containing a tetrahydroisoquinoline moiety and an ester functional group, have been utilized to infer potential stability characteristics in the absence of direct studies on this specific molecule.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound. The following conditions are recommended based on general guidelines for tetrahydroisoquinoline derivatives.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential hydrolytic and oxidative degradation.
Light Store in the dark (amber vials)To prevent potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon) and keep containers tightly sealed.To protect against oxidation and moisture.
Purity Use high-purity, anhydrous solvents for preparing solutions.To prevent contamination and solvent-mediated degradation.
Incompatibilities Avoid strong oxidizing agents and strong acids/bases.These can promote rapid degradation of the tetrahydroisoquinoline ring and hydrolysis of the ester.

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated: hydrolysis of the ethyl ester and oxidation of the tetrahydroisoquinoline ring.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and ethanol. This reaction is catalyzed by the presence of water and is accelerated by increased temperature and pH extremes.

Oxidative Degradation

The tetrahydroisoquinoline ring system can be susceptible to oxidation. This may involve the formation of N-oxides or aromatization to the corresponding isoquinoline derivative. The presence of oxygen and exposure to light can promote oxidative processes.

Below is a diagram illustrating the potential degradation pathways.

Degradation Pathways Ethyl_1,2,3,4-tetrahydroisoquinoline-1-carboxylate Ethyl_1,2,3,4-tetrahydroisoquinoline-1-carboxylate 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic_Acid 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic_Acid Ethyl_1,2,3,4-tetrahydroisoquinoline-1-carboxylate->1,2,3,4-Tetrahydroisoquinoline-1-carboxylic_Acid Hydrolysis (Acid/Base, H₂O) Oxidized_Derivatives Oxidized_Derivatives Ethyl_1,2,3,4-tetrahydroisoquinoline-1-carboxylate->Oxidized_Derivatives Oxidation (O₂, Light)

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies: An Experimental Overview

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following table outlines a general protocol for such studies, based on ICH guidelines and findings from studies on analogous compounds like Solifenacin.

Table 2: General Protocol for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acid Hydrolysis 1N HCl60°C6 hours1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Base Hydrolysis 1N NaOH60°C6 hours1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Oxidation 20% H₂O₂60°C6 hoursN-oxides, aromatized isoquinoline species
Thermal Dry Heat105°C6 hoursVarious decomposition products
Photolytic 1.2 million lux hours (visible) and 200 Watt hours/m² (UV)AmbientAs requiredPhoto-oxidation products

Stability-Indicating Analytical Method: A General Protocol

A stability-indicating analytical method is crucial for separating and quantifying the intact compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for this purpose.

Proposed HPLC Method Parameters

Table 3: General RP-HPLC Method Parameters

ParameterSuggested Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient or isocratic elution to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Experimental Workflow for Method Development and Validation

The development and validation of a stability-indicating method is a systematic process. The following diagram outlines a typical workflow.

Method Development Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation Selectivity_Screening Selectivity Screening (Column, Mobile Phase) Optimization Method Optimization (Gradient, Flow Rate, Temp.) Selectivity_Screening->Optimization Stress_Samples Prepare Stressed Samples (Acid, Base, Peroxide, etc.) Optimization->Stress_Samples Apply Optimized Method Specificity Specificity/ Peak Purity Stress_Samples->Specificity Analyze Samples Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

Key Intermediates in the Synthesis of Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds. The introduction of a carboxylic acid moiety at the 1-position generates a class of compounds with significant therapeutic potential, including applications as antagonists for dopamine receptors. This technical guide provides an in-depth overview of the key intermediates involved in the synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives, focusing on the most prevalent and efficient synthetic strategies.

Core Synthetic Strategies and Their Key Intermediates

The construction of the tetrahydroisoquinoline-1-carboxylic acid core is primarily achieved through several key synthetic transformations, each involving distinct intermediates. The most notable of these are the Pictet-Spengler reaction, the Pomeranz-Fritsch-Bobbitt cyclization (often coupled with the Petasis reaction), and the Ugi multicomponent reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines. To generate the 1-carboxylic acid functionality, the reaction is typically carried out between a β-arylethylamine and an α-keto acid or its ester equivalent.

Key Intermediates:

  • β-Arylethylamines: These are the foundational precursors, providing the aromatic ring and the C2-N unit of the final heterocyclic system. Commonly used examples include dopamine and 3-hydroxyphenethylamine.

  • α-Keto Acids/Esters: These reagents, such as glyoxylic acid or ethyl glyoxylate, serve as the electrophilic partner and are the source of the C1 carbon and the carboxylic acid group.

  • Iminium Ion: The initial condensation between the β-arylethylamine and the α-keto acid forms a Schiff base, which under acidic conditions, is protonated to generate a highly reactive iminium ion intermediate. This electrophilic species undergoes an intramolecular cyclization onto the electron-rich aromatic ring to form the tetrahydroisoquinoline skeleton.

Diagram of the Pictet-Spengler Reaction Pathway

Pictet_Spengler cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Start1 β-Arylethylamine Intermediate1 Schiff Base Start1->Intermediate1 + H+ Start2 α-Keto Acid/Ester Start2->Intermediate1 Intermediate2 Iminium Ion Intermediate1->Intermediate2 Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline-1-carboxylic Acid Intermediate2->Product

Caption: Pictet-Spengler reaction pathway.

Petasis Reaction followed by Pomeranz-Fritsch-Bobbitt Cyclization

This powerful two-stage sequence is particularly valuable for the asymmetric synthesis of tetrahydroisoquinoline-1-carboxylic acids. The Petasis reaction is first employed to construct a key acyclic intermediate, which then undergoes the Pomeranz-Fritsch-Bobbitt cyclization.

Key Intermediates:

  • Chiral Aminoacetaldehyde Acetal: This component, often derived from a chiral amino alcohol, introduces the stereocenter that directs the asymmetric outcome of the synthesis.

  • N-(2,2-Dialkoxyethyl) Amino Acid Derivative: This is the product of the three-component Petasis reaction between a boronic acid, glyoxylic acid, and the chiral aminoacetaldehyde acetal. It contains all the necessary atoms and the chiral information for the subsequent cyclization.

  • Iminium Ion (from Acetal Hydrolysis): In the presence of acid, the acetal group of the N-(2,2-dialkoxyethyl) amino acid derivative is hydrolyzed to an aldehyde, which then condenses with the secondary amine to form an iminium ion. This intermediate then cyclizes to afford the target tetrahydroisoquinoline-1-carboxylic acid.

Diagram of the Petasis/Pomeranz-Fritsch-Bobbitt Workflow

Petasis_PFB_Workflow cluster_petasis Petasis Reaction cluster_pfb Pomeranz-Fritsch-Bobbitt Cyclization cluster_product Final Product Boronic_Acid Boronic Acid Petasis_Intermediate N-(2,2-Dialkoxyethyl) Amino Acid Derivative Boronic_Acid->Petasis_Intermediate Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Petasis_Intermediate Chiral_Acetal Chiral Aminoacetaldehyde Acetal Chiral_Acetal->Petasis_Intermediate Acid_Hydrolysis Acid Hydrolysis & Iminium Ion Formation Petasis_Intermediate->Acid_Hydrolysis Cyclization Intramolecular Cyclization Acid_Hydrolysis->Cyclization Final_Product Chiral Tetrahydroisoquinoline- 1-carboxylic Acid Cyclization->Final_Product

Caption: Petasis/Pomeranz-Fritsch-Bobbitt workflow.

Ugi Multicomponent Reaction

The Ugi reaction is a one-pot, four-component reaction that offers a highly efficient route to complex molecules. In the context of tetrahydroisoquinoline-1-carboxylic acid synthesis, it is used to generate carboxamide derivatives, which can be subsequently hydrolyzed.

Key Intermediates:

  • 3,4-Dihydroisoquinoline: This cyclic imine serves as one of the four components in the Ugi reaction.

  • Isocyanide: This reagent provides the carbon atom that will become the carbonyl carbon of the carboxamide group.

  • N-Acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide: This is the direct product of the Ugi reaction. It is a stable intermediate that can be isolated and purified before being converted to the final carboxylic acid.[1]

Quantitative Data Summary

The following tables summarize representative yields and enantiomeric excess (ee) values for the synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives via the aforementioned methods.

ReactionStarting MaterialsProductYield (%)ee (%)Reference
Petasis/Pomeranz-Fritsch-Bobbitt3,4-Dimethoxyphenyl boronic acid, glyoxylic acid, chiral aminoacetaldehyde acetal(+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid-90[1]
Ugi Reaction3,4-Dihydroisoquinolines, isocyanides, various acids2-Acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamidesModerate to GoodPoor (with chiral acids)[1]
Asymmetric Reduction6,7-Dimethoxy-3,4-dihydroisoquinolium iodide1-Substituted-tetrahydroisoquinoline-up to 66.4
Enantioselective Synthesis3,4-dihydroisoquinolinium salt(+)- and (-)-Tetrahydro-6,7-dimethoxy-1-methylisoquinoline-1-carboxylic acids35 (overall)-[2]

Experimental Protocols

General Procedure for the Ugi Three-Component Reaction

To a solution of the 3,4-dihydroisoquinoline (1.0 mmol) in methanol (5 mL) is added the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol). The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide.[1]

General Procedure for the Hydrolysis of Ugi Products

The 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (1.0 mmol) is dissolved in a mixture of ethanol (10 mL) and concentrated hydrochloric acid (5 mL). The solution is heated at reflux for 12-24 hours. After cooling to room temperature, the solvent is evaporated, and the residue is co-evaporated with water several times to remove excess HCl. The resulting crude product is then purified by recrystallization to yield the desired 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride.[1]

Biological Significance and Signaling Pathways

Tetrahydroisoquinoline-1-carboxylic acid derivatives have garnered significant attention due to their diverse biological activities. A notable area of interest is their interaction with dopamine receptors, which are crucial G-protein-coupled receptors (GPCRs) in the central nervous system involved in motor control, motivation, and reward.

Some derivatives have been identified as allosteric antagonists at dopamine D2 and D3 receptors.[3] Allosteric modulation offers a sophisticated mechanism of receptor regulation compared to direct (orthosteric) agonism or antagonism. An allosteric modulator binds to a site on the receptor that is distinct from the endogenous ligand binding site, inducing a conformational change that alters the receptor's affinity and/or efficacy for the endogenous ligand.

Simplified Dopamine D2/D3 Receptor Signaling

Dopamine_Signaling Dopamine Dopamine Receptor Dopamine D2/D3 Receptor Dopamine->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates ERK ERK1/2 Receptor->ERK Activates (β-arrestin pathway) AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inactivates Downstream Cellular Response (e.g., Gene Expression, Neurotransmission) PKA->Downstream ERK->Downstream THIQ_Derivative THIQ-1-COOH Derivative (Allosteric Antagonist) THIQ_Derivative->Receptor Binds to allosteric site

Caption: Simplified dopamine D2/D3 receptor signaling pathway.

This guide has outlined the pivotal intermediates in the synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives, providing a foundation for the rational design and execution of synthetic strategies targeting this important class of molecules. The presented data and protocols offer a starting point for researchers in the field of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols: Pictet-Spengler Condensation for Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction is a cornerstone in synthetic organic chemistry, providing a robust and efficient method for the synthesis of tetrahydroisoquinolines (THIQs). This heterocyclic motif is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds. This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the synthesis of THIQs via the Pictet-Spengler condensation.

Introduction

Discovered by Amé Pictet and Theodor Spengler in 1911, the reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system.[1][2][3][4][5][6] The versatility of the Pictet-Spengler reaction has led to its widespread use in the total synthesis of complex alkaloids and the development of novel therapeutic agents.[2][6]

Reaction Mechanism and Key Considerations

The reaction proceeds through the initial formation of a Schiff base (or imine) from the β-arylethylamine and the carbonyl compound. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular cyclization onto the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the final tetrahydroisoquinoline product.[2][5][7]

Several factors influence the success and efficiency of the Pictet-Spengler reaction:

  • Aromatic Ring Activation: The aromatic ring of the β-arylethylamine must be sufficiently nucleophilic to participate in the cyclization. Electron-donating groups on the aromatic ring generally facilitate the reaction, allowing for milder conditions.[7]

  • Carbonyl Component: Aldehydes are typically more reactive than ketones. Formaldehyde and its synthetic equivalents are commonly used to generate unsubstituted C1-THIQs.

  • Acid Catalyst: A variety of protic and Lewis acids can be employed to catalyze the reaction, with the choice of acid depending on the reactivity of the substrates. Common catalysts include hydrochloric acid, sulfuric acid, trifluoroacetic acid (TFA), and boron trifluoride etherate.

  • Solvent and Temperature: The reaction can be performed in a range of protic and aprotic solvents, and the required temperature varies from room temperature to reflux, depending on the substrate reactivity. Microwave-assisted protocols have been shown to significantly reduce reaction times.[8][9]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions and reported yields for the Pictet-Spengler synthesis of tetrahydroisoquinolines.

β-Arylethylamine SubstrateCarbonyl SubstrateCatalyst/SolventTemperature (°C)TimeYield (%)Reference
PhenylethylamineDimethoxymethaneConcentrated HCl100Not Specified40[10]
2-(3,4-dimethoxyphenyl)ethylamineBenzaldehydeTrifluoroacetic acid (TFA)Microwave (1200W)15 min98[10]
Dopamine4-HydroxyphenylacetaldehydeNorcoclaurine Synthase (enzyme)Not SpecifiedNot SpecifiedHigh[11][12]
2-(3-Hydroxyphenyl)ethylamineCyclohexanonePhosphate buffer (pH 9)/Methanol70Not Specified74[13]
2-(5-methylfuran-2-yl)ethylamineBenzaldehydeHCl/Acetic Acid705 h67[14]
N-(o-nitrophenylsulfenyl)-2-arylethylaminesArylacetaldehydesOrganocatalystNot SpecifiedNot Specified86-92 (ee)[1]
(R)-(-)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate4-chloro-1,1-dimethoxybutaneNot SpecifiedNot SpecifiedNot Specified32 (overall)[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from a microwave-assisted procedure.[10]

Materials:

  • 2-(3,4-dimethoxyphenyl)ethylamine

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1 mmol) and benzaldehyde (1.1 mmol) in dichloromethane (5 mL).

  • Add trifluoroacetic acid (1.2 mmol) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 1200W for 15 minutes, with a maximum temperature set to 100°C.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Synthesis of (+)-Crispine A (Enantioselective)

This protocol is a conceptual outline based on the synthesis of Crispine A, which often involves a Pictet-Spengler reaction as a key step.[2][15]

Materials:

  • (R)-(-)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate

  • A suitable C4-aldehyde equivalent (e.g., 4-chloro-1,1-dimethoxybutane)

  • Appropriate acid catalyst and solvent system

  • Reagents for subsequent decarboxylation and cyclization steps

Procedure:

  • Pictet-Spengler Cyclization:

    • Combine (R)-(-)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate and the C4-aldehyde equivalent in a suitable solvent.

    • Add the acid catalyst and heat the reaction mixture to the required temperature.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Upon completion, cool the reaction, quench with a suitable base, and perform an aqueous workup.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify the resulting tricyclic intermediate.

  • Decarboxylation and Final Cyclization:

    • Subject the purified intermediate to a two-step decarboxylation protocol.

    • The resulting intermediate can then undergo a final cyclization to form the tetracyclic core of (+)-Crispine A.

    • Purify the final product by chromatography or recrystallization.

Visualizations

Reaction Mechanism

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta-Arylethylamine Aldehyde Schiff_Base Aldehyde->Schiff_Base Iminium_Ion Schiff_Base->Iminium_Ion + H+ Cyclized_Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution THIQ Cyclized_Intermediate->THIQ - H+

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Workflow

Experimental_Workflow A Reactant Mixing (β-Arylethylamine + Carbonyl + Solvent) B Addition of Acid Catalyst A->B C Reaction Heating (Conventional or Microwave) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Quenching and Workup D->E F Extraction E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for THIQ synthesis.

References

Application Notes and Protocols for Isoquinoline Synthesis via the Bischler-Napieralski Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bischler-Napieralski reaction is a powerful and widely utilized method for the synthesis of 3,4-dihydroisoquinolines, which are crucial precursors to isoquinolines.[1] First reported in 1893 by August Bischler and Bernard Napieralski, this intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates in the presence of a dehydrating agent.[1][2] The resulting dihydroisoquinolines can be readily oxidized to the corresponding isoquinoline scaffolds.[3] The isoquinoline core is a prominent feature in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[4][5] This makes the Bischler-Napieralski reaction a cornerstone in medicinal chemistry and drug development.[6]

Mechanism of Reaction

The mechanism of the Bischler-Napieralski reaction has been the subject of detailed studies, and two primary pathways are generally accepted, with the prevailing mechanism often influenced by the specific reaction conditions.[2][7]

  • Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate when using reagents like phosphorus oxychloride (POCl₃). This intermediate then undergoes cyclization, followed by elimination to yield the 3,4-dihydroisoquinoline.[2]

  • Mechanism II: This pathway proceeds through the formation of a highly electrophilic nitrilium ion intermediate.[2] This intermediate is generated by the dehydration of the amide and subsequently undergoes intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized product.[8] Evidence for the nitrilium ion intermediate includes the observation of styrene derivatives as a side product, resulting from a retro-Ritter reaction.[9]

The reactivity of the aromatic ring is a critical factor for the success of the reaction. Electron-donating groups on the benzene ring enhance the nucleophilicity of the ring, facilitating the intramolecular electrophilic aromatic substitution and generally leading to higher yields.[6][10] Conversely, electron-withdrawing groups can hinder or prevent the reaction.[6]

Quantitative Data Summary

The choice of dehydrating agent and the electronic nature of the substrate significantly impact the yield of the Bischler-Napieralski reaction. Below is a summary of reaction conditions and yields for the cyclization of various β-arylethylamides.

SubstrateDehydrating AgentSolventTemperatureTimeYield (%)Reference
N-(3,4-dimethoxyphenethyl)acetamidePOCl₃TolueneReflux-Moderate[11]
N-(3,4-dimethoxyphenethyl)acetamideP₂O₅ in POCl₃-Reflux-High[11]
N-(3,4-dimethoxyphenethyl)acetamideTf₂O, 2-chloropyridineCH₂Cl₂-20 °C to 0 °C1 hHigh[11]
N-acetyl-6-methoxytryptamine90% H₃PO₄---70[9]
Amide (unspecified)POCl₃DCMReflux4 h-[10]
Amide (4.79 mmol)Tf₂O (1.25 equiv), 2-chloropyridine (2.0 equiv)DCM-20 °C to 0 °C50 min-[10]
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-2-oxoacetamideBF₃·OEt₂-80-85 °C10-12 h88

Experimental Protocols

Protocol 1: Classical Bischler-Napieralski Reaction using Phosphorus Oxychloride (POCl₃)

This protocol is a general procedure for the cyclization of β-arylethylamides with electron-rich aromatic rings.

Materials:

  • β-arylethylamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0-5.0 equiv)

  • Anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification reagents (e.g., sodium bicarbonate solution, brine, drying agent, silica gel for chromatography)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamide (1.0 equiv).

  • Place the flask under an inert atmosphere.

  • Add the anhydrous solvent to the flask.

  • At room temperature, add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. An exothermic reaction may occur, and cooling with an ice bath may be necessary.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3,4-dihydroisoquinoline.

Protocol 2: Mild Bischler-Napieralski Reaction using Triflic Anhydride (Tf₂O) and 2-Chloropyridine

This modern protocol is suitable for a broader range of substrates, including those that are sensitive to harsh acidic conditions, and often results in higher yields.[8]

Materials:

  • β-arylethylamide (1.0 equiv)

  • Triflic anhydride (Tf₂O) (1.25 equiv)

  • 2-Chloropyridine (2.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Flame-dried round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Standard work-up and purification reagents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 2-chloropyridine (2.0 equiv) to the solution.

  • Cool the mixture to -20 °C using a suitable cooling bath.

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise to the stirred solution, maintaining the internal temperature below -15 °C.

  • Stir the reaction mixture at -20 °C for 30 minutes.

  • Allow the reaction to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction progress by TLC.[10]

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over a drying agent, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Bischler_Napieralski_Mechanism amide β-Arylethylamide intermediate Electrophilic Intermediate (Nitrilium Ion or equivalent) amide->intermediate + reagent Dehydrating Agent (e.g., POCl₃ or Tf₂O) cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization dihydroisoquinoline 3,4-Dihydroisoquinoline cyclization->dihydroisoquinoline isoquinoline Isoquinoline dihydroisoquinoline->isoquinoline + oxidation Oxidation

Caption: General mechanism of the Bischler-Napieralski reaction.

Experimental_Workflow start Start: β-Arylethylamide reaction_setup Reaction Setup: - Anhydrous Solvent - Inert Atmosphere start->reaction_setup reagent_addition Reagent Addition: - Dehydrating Agent (e.g., POCl₃ or Tf₂O) - Control Temperature reaction_setup->reagent_addition reaction Reaction: - Heating (Classical) or Low Temp (Mild) - Monitor by TLC/LC-MS reagent_addition->reaction workup Aqueous Workup: - Quench Reaction - Extraction reaction->workup purification Purification: - Column Chromatography or Recrystallization workup->purification product Product: 3,4-Dihydroisoquinoline purification->product oxidation Optional: Oxidation product->oxidation final_product Final Product: Isoquinoline oxidation->final_product

Caption: General experimental workflow for the Bischler-Napieralski reaction.

References

Asymmetric Synthesis of Chiral 1-Substituted-1,2,3,4-Tetrahydroisoquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) are a pivotal class of nitrogen-containing heterocyclic compounds. Their structural motif is a core feature in a multitude of natural products, particularly isoquinoline alkaloids, and synthetic pharmaceuticals, exhibiting a wide array of biological activities. The stereochemistry at the C1 position is often crucial for their pharmacological efficacy, making the development of asymmetric syntheses for these compounds a significant focus in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the most prominent and effective methods for the asymmetric synthesis of chiral 1-substituted-THIQs.

Key Synthetic Strategies

The asymmetric synthesis of 1-substituted-THIQs can be broadly categorized into three main approaches:

  • The Bischler-Napieralski Reaction followed by Asymmetric Reduction: This classical two-step approach involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline (DHIQ), which is then asymmetrically reduced to the desired THIQ. The asymmetry is introduced in the reduction step using chiral catalysts or reagents.

  • The Asymmetric Pictet-Spengler Reaction: This powerful reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a cyclization that is rendered enantioselective by a chiral catalyst, most commonly a chiral Brønsted acid like a phosphoric acid.

  • Catalytic Asymmetric Hydrogenation of DHIQs or Isoquinolines: This method involves the direct hydrogenation of a pre-formed DHIQ or an isoquinoline derivative using a transition metal complex with a chiral ligand. Iridium and Ruthenium catalysts are frequently employed for this transformation.

Below are detailed protocols and data for these key methodologies.

Experimental Protocols and Data

Method 1: Bischler-Napieralski Reaction and Asymmetric Reduction

This strategy provides a reliable route to 1-substituted-THIQs. The initial Bischler-Napieralski cyclization is typically achieved using dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The subsequent asymmetric reduction of the resulting 3,4-dihydroisoquinoline is the key enantioselective step.

Materials:

  • N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide in anhydrous acetonitrile, add POCl₃ dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH 8-9.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Materials:

  • 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (1.0 eq)

  • [RuCl₂(p-cymene)]₂ (0.005 eq)

  • (S,S)-Ts-DPEN (0.01 eq)

  • Formic acid/triethylamine azeotrope (5:2 mixture) (5.0 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (S,S)-Ts-DPEN in anhydrous acetonitrile.

  • Stir the mixture at room temperature for 30 minutes to form the catalyst.

  • Add the 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope and stir the reaction mixture at 40 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

EntryRCatalyst SystemSolventYield (%)ee (%)
1Phenyl[Ir(COD)Cl]₂ / (R)-MeO-BIPHEPToluene9596
24-MeO-Ph[Ir(COD)Cl]₂ / (R)-MeO-BIPHEPToluene9297
34-Cl-Ph[Ir(COD)Cl]₂ / (R)-MeO-BIPHEPToluene9895
42-Naphthyl[Ir(COD)Cl]₂ / (R)-MeO-BIPHEPToluene9098
5Thien-2-yl[Ir(COD)Cl]₂ / (R)-MeO-BIPHEPToluene8894
Method 2: Asymmetric Pictet-Spengler Reaction

The organocatalytic asymmetric Pictet-Spengler reaction, particularly using chiral phosphoric acids, has emerged as a highly efficient and enantioselective method for the synthesis of 1-substituted-THIQs directly from a β-arylethylamine and an aldehyde.

Materials:

  • Tryptamine (1.0 eq)

  • Aldehyde (1.2 eq)

  • (R)-TRIP (chiral phosphoric acid catalyst) (0.05 eq)

  • Toluene (anhydrous)

  • 4 Å Molecular Sieves

Procedure:

  • To a flame-dried Schlenk tube containing 4 Å molecular sieves, add tryptamine and the (R)-TRIP catalyst.

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.

  • Add the aldehyde and stir the reaction mixture at the specified temperature (e.g., 50 °C) for 24-48 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-substituted-tetrahydro-β-carboline.

Entryβ-ArylethylamineAldehydeCatalyst Loading (mol%)Yield (%)ee (%)
1TryptamineIsovaleraldehyde59290
2TryptamineBenzaldehyde58588
3Tryptamine4-Nitrobenzaldehyde59596
45-MeO-TryptamineCyclohexanecarboxaldehyde108892
5HomoveratrylaminePhenylacetaldehyde107585
Method 3: Catalytic Asymmetric Hydrogenation

Direct asymmetric hydrogenation of 3,4-dihydroisoquinolines using iridium catalysts provides an atom-economical route to enantioenriched 1-substituted-THIQs.

Materials:

  • 1-Phenyl-3,4-dihydroisoquinoline (1.0 eq)

  • [Ir(COD)Cl]₂ (0.005 eq)

  • (R)-SEGPHOS (chiral ligand) (0.011 eq)

  • Iodine (I₂) (0.1 eq)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge a vial with [Ir(COD)Cl]₂ and (R)-SEGPHOS.

  • Add anhydrous toluene and stir for 30 minutes.

  • In a separate vial, dissolve the 1-phenyl-3,4-dihydroisoquinoline and iodine in anhydrous toluene.

  • Transfer the substrate solution to the catalyst solution.

  • Place the vial in a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas (50 bar) and stir the reaction at 50 °C for 24 hours.

  • After cooling and venting the autoclave, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

EntryR-group at C1LigandH₂ Pressure (atm)Yield (%)ee (%)
1Phenyl(R)-MeO-BIPHEP509698
24-Fluorophenyl(R)-BINAP609495
3Methyl(R,R)-f-spiroPhos508992
4Benzyl(S)-Xyl-P-Phos559197
5Cyclohexyl(R)-SYNPHOS608590

Visualizations

Signaling Pathways and Experimental Workflows

Asymmetric_Synthesis_THIQs cluster_BN Bischler-Napieralski / Asymmetric Reduction cluster_PS Asymmetric Pictet-Spengler cluster_AH Asymmetric Hydrogenation Phenylethylamide Phenylethylamide DHIQ DHIQ Phenylethylamide->DHIQ Bischler-Napieralski (POCl3) Chiral THIQ_BN Chiral 1-Substituted THIQ DHIQ->Chiral THIQ_BN Asymmetric Reduction Arylethylamine Arylethylamine Chiral THIQ_PS Chiral 1-Substituted THIQ Arylethylamine->Chiral THIQ_PS Chiral Brønsted Acid Aldehyde Aldehyde Aldehyde->Chiral THIQ_PS DHIQ_AH DHIQ Chiral THIQ_AH Chiral 1-Substituted THIQ DHIQ_AH->Chiral THIQ_AH [Ir] or [Ru] Catalyst H2 Pictet_Spengler_Mechanism Amine β-Arylethylamine Iminium Chiral Iminium Ion Complex Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization THIQ Chiral THIQ Cyclization->THIQ Catalyst Chiral Phosphoric Acid THIQ->Catalyst Catalyst Regeneration Catalyst->Iminium Protonation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Substrates & Catalyst Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N2/Ar) Solvent->Inert Stirring Stir at Defined Temperature Inert->Stirring Monitoring Monitor by TLC/HPLC/GC Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (Na2SO4/MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Application of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The incorporation of non-natural amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as stability, potency, and receptor selectivity.[1] Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate serves as a valuable building block in this context, providing a conformationally constrained scaffold that can mimic turns in peptide chains or interact with specific receptor pockets. The tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" found in numerous natural products and synthetic drugs, known for a wide range of biological activities.[2][3]

By introducing the THIQ scaffold, researchers can design peptidomimetics with improved pharmacokinetic profiles. The rigid structure of the THIQ ring reduces the conformational flexibility of the peptide backbone, which can lead to increased binding affinity and selectivity for biological targets.[4] Furthermore, the incorporation of such unnatural amino acids can enhance resistance to enzymatic degradation, prolonging the half-life of the peptide drug in vivo.[1]

The use of the ethyl ester form, this compound, is common in the initial synthesis of the Fmoc-protected amino acid. For direct use in solid-phase peptide synthesis (SPPS), the corresponding carboxylic acid (Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid) is typically employed to facilitate the amide bond formation with the free amine of the growing peptide chain on the solid support. The synthesis protocols are adaptable for various peptide sequences and can be integrated into standard automated or manual SPPS workflows.[1]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of dipeptides incorporating a tetrahydroisoquinoline (THIQ) moiety, demonstrating the efficiency of the described solid-phase peptide synthesis protocol.

Peptide SequenceOverall Yield (%)
THIQ-Arg-Lys85%
THIQ-His-Lys82%
THIQ-Ser-Lys78%
THIQ-Thr-Lys80%
THIQ-Tyr-Lys88%
THIQ-Met-Lys84%
THIQ-Trp-Lys89%

Data adapted from a study on the synthesis of THIQ-3-carboxylic acid conjugated dipeptides, which utilizes a similar synthetic protocol.[1]

Experimental Protocols

1. Preparation of Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Prior to its use in solid-phase peptide synthesis, this compound must be N-protected with a fluorenylmethyloxycarbonyl (Fmoc) group and the ethyl ester must be hydrolyzed to the free carboxylic acid.

  • N-Fmoc Protection: Dissolve this compound in a suitable organic solvent (e.g., dioxane/water mixture). Add a base such as sodium bicarbonate. Cool the solution in an ice bath and add Fmoc-Cl or Fmoc-OSu portion-wise. Allow the reaction to warm to room temperature and stir overnight. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

  • Ester Hydrolysis: Dissolve the resulting Fmoc-protected ethyl ester in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with dilute HCl and extract the product into an organic solvent. Dry the organic layer and evaporate the solvent to yield Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

2. Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes the manual synthesis of a peptide incorporating the Fmoc-protected tetrahydroisoquinoline derivative using 2-chlorotrityl chloride (2-CTC) resin.

  • Materials and Reagents:

    • 2-chlorotrityl chloride (2-CTC) resin

    • Fmoc-protected amino acids (including Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • N,N-Diisopropylethylamine (DIPEA)

    • 20% (v/v) Piperidine in DMF

    • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

    • Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)

    • Cold diethyl ether

  • Protocol Steps:

    • Resin Swelling and First Amino Acid Loading:

      • Place the 2-CTC resin in a reaction vessel and swell in DCM for 30 minutes.

      • Drain the DCM.

      • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) in DCM, add DIPEA, and add the solution to the resin.[1]

      • Agitate the mixture for 1-2 hours.

      • Cap any remaining active sites on the resin by adding methanol and agitating for 30 minutes.

      • Wash the resin sequentially with DCM, DMF, and DCM.

    • Fmoc Deprotection:

      • Add 20% piperidine in DMF to the resin.[1]

      • Agitate for 5 minutes, then drain.

      • Repeat the 20% piperidine treatment for an additional 15 minutes.

      • Wash the resin thoroughly with DMF and DCM to remove piperidine.

      • Confirm complete deprotection using a Kaiser test.[5]

    • Amino Acid Coupling (Incorporation of THIQ):

      • In a separate vial, pre-activate the Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (or any other Fmoc-amino acid) by dissolving it in DMF with HBTU, HOBt, and DIPEA for a few minutes.[1]

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate the mixture for 2-4 hours at room temperature.

      • Wash the resin with DMF and DCM.

      • Confirm complete coupling using a Kaiser test (a negative result indicates successful coupling).[5]

    • Peptide Chain Elongation:

      • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired sequence.

    • Final Fmoc Deprotection:

      • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

    • Cleavage and Deprotection:

      • Wash the final peptide-resin with DCM and dry under vacuum.

      • Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature.[5]

      • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Peptide Precipitation and Purification:

      • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

      • Centrifuge the mixture to pellet the peptide.

      • Wash the peptide pellet with cold diethyl ether several times.

      • Dry the crude peptide under vacuum.

      • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

      • Characterize the purified peptide by mass spectrometry (MS).

Visualizations

SPPS_Workflow Start Start: 2-CTC Resin Swell 1. Swell Resin (DCM) Start->Swell Load 2. Load First AA (Fmoc-AA-OH, DIPEA) Swell->Load Wash1 Wash (DCM/DMF) Load->Wash1 Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF/DCM) Deprotect->Wash2 Couple 4. Couple Next AA (Fmoc-THIQ-OH, HBTU/HOBt/DIPEA) Wash2->Couple Wash3 Wash (DMF/DCM) Couple->Wash3 Repeat Repeat Steps 3-4 for all Amino Acids Wash3->Repeat Repeat->Deprotect Next Cycle FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Final Cycle Cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) FinalDeprotect->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify & Characterize (RP-HPLC, MS) Precipitate->Purify End End: Pure Peptide Purify->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

References

Application Notes and Protocols: Development of Tetrahydroisoquinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1] In the realm of oncology, THIQ derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer types through diverse mechanisms of action.[2][3][4] These compounds have been shown to modulate key cellular processes such as cell proliferation, apoptosis, and cell migration by targeting critical biomolecules involved in cancer progression.[2][3][4]

This document provides detailed application notes and experimental protocols for the evaluation of novel THIQ-based anticancer agents. It is designed to guide researchers in the systematic investigation of these compounds, from initial cytotoxicity screening to elucidation of their molecular mechanisms.

Mechanisms of Action of Tetrahydroisoquinoline-Based Anticancer Agents

THIQ derivatives exert their anticancer effects by interacting with a variety of molecular targets. Understanding these mechanisms is crucial for rational drug design and development. Key mechanisms include:

  • Inhibition of Tubulin Polymerization: Several THIQ analogs disrupt the dynamics of microtubule assembly, a process essential for mitotic spindle formation and cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[5]

  • Enzyme Inhibition:

    • KRas: Some THIQs have been identified as inhibitors of KRas, a frequently mutated oncogene in many cancers. By inhibiting KRas, these compounds can block downstream signaling pathways that promote cell proliferation and survival.[1]

    • Cyclin-Dependent Kinase 2 (CDK2): Certain THIQ derivatives act as CDK2 inhibitors. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest.[6]

    • Dihydrofolate Reductase (DHFR): Inhibition of DHFR, an enzyme crucial for nucleotide synthesis, is another mechanism employed by some THIQ compounds to halt cancer cell proliferation.[6]

  • Induction of Apoptosis: Many THIQ-based agents trigger programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.[3][5]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative THIQ-based compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
GM-3-18 Colon Cancer (various)0.9 - 10.7KRas Inhibition[1]
GM-3-121 -1.72Anti-angiogenesis[1]
Compound 16e A549 (Lung Cancer)Not Specified (potent)Tubulin Polymerization Inhibition[5]
Compound 7e A549 (Lung Cancer)0.155CDK2 Inhibition[6]
Compound 8d MCF-7 (Breast Cancer)0.170DHFR Inhibition[6]
Compound 6d MCF-7 (Breast Cancer)0.43 µg/mLEstrogen Receptor (ER) modulation[7]
Compound 6d Ishikawa (Endometrial)0.01 µg/mLEstrogen Receptor (ER) modulation[7]

Key Experimental Protocols

This section provides detailed step-by-step protocols for essential assays used to characterize the anticancer properties of THIQ derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of a test compound on the viability and proliferation of cancer cells and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Tetrahydroisoquinoline test compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the THIQ test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with THIQ Compound B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

MTT Assay Experimental Workflow

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the THIQ compound at the desired concentration and for the appropriate time to induce apoptosis.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

G cluster_quadrants Flow Cytometry Quadrants for Apoptosis cluster_axes Q3 Q3 Annexin V (-) PI (-) Viable Cells Q4 Q4 Annexin V (+) PI (-) Early Apoptotic Cells Q2 Q2 Annexin V (+) PI (+) Late Apoptotic/Necrotic Cells Q1 Q1 Annexin V (-) PI (+) Necrotic Cells X_axis Annexin V-FITC --> Y_axis Propidium Iodide -->

Apoptosis Assay Quadrant Analysis

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Principle: Western blotting uses SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size. The separated proteins are then transferred to a membrane, where they are probed with specific primary antibodies against the proteins of interest, followed by secondary antibodies conjugated to an enzyme for detection.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cells in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein samples to the same concentration.

    • Mix with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

G cluster_pathway Intrinsic Apoptosis Pathway THIQ THIQ Compound Bax Bax (Pro-apoptotic) THIQ->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) THIQ->Bcl2 inhibits Mito Mitochondrion CytC Cytochrome c Mito->CytC releases Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis G cluster_tubulin Tubulin Polymerization and Inhibition Tubulin Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization THIQ THIQ Inhibitor THIQ->Tubulin inhibits polymerization

References

Application Notes and Protocols for the Enantioselective Reduction of 1-Substituted-3,4-Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs) is a critical transformation in synthetic organic chemistry, providing access to chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs).[1][2] These THIQ scaffolds are privileged structures found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3] Consequently, the development of efficient and highly stereoselective methods for their synthesis is of paramount importance in drug discovery and development.

This document provides an overview of the primary methods for the enantioselective reduction of 1-substituted-DHIQs, including detailed protocols and comparative data for key catalytic systems. The main strategies covered are catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH), which have been extensively studied and offer high enantioselectivities for a broad range of substrates.[1][2][4]

Methods for Enantioselective Reduction

The primary methods for the enantioselective reduction of the C=N bond in 1-substituted-DHIQs include:

  • Catalytic Asymmetric Hydrogenation (AH): This method utilizes molecular hydrogen as the reductant in the presence of a chiral transition metal catalyst, typically based on iridium, ruthenium, or rhodium.[4][5][6]

  • Catalytic Asymmetric Transfer Hydrogenation (ATH): In this approach, a hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol, is used to deliver hydrogen to the substrate, mediated by a chiral catalyst.[4][7][8]

  • Reduction with Chiral Hydride Reagents: Stoichiometric amounts of chiral borane or aluminum hydride reagents can be employed for this transformation.[1][2][9]

  • Enzymatic Reduction: Biocatalysis using enzymes like imine reductases (IREDs) offers a green and highly selective alternative.[1][2][10]

Among these, catalytic AH and ATH are the most widely used due to their high efficiency, broad substrate scope, and the small quantities of chiral catalyst required.

Data Presentation: Performance of Chiral Catalysts

The following tables summarize the performance of various catalytic systems in the enantioselective reduction of different 1-substituted-3,4-dihydroisoquinolines.

Table 1: Asymmetric Hydrogenation (AH) of 1-Aryl-3,4-dihydroisoquinolines
EntrySubstrate (1-Aryl Group)Catalyst SystemS/C RatioYield (%)ee (%)Reference
11-Phenyl[Ir(COD)Cl]₂ / (S)-P-Phos / H₃PO₄10609796[4]
21-(4-Nitrophenyl)Ir-L4->9994[7][11]
31-(2-Nitrophenyl)Ir-L5->9976[7][11]
41-PhenylRu₂(OAc)₂( (R)-BINAP )---[5]
51-Phenyl[IrCODCl]₂ / (R)-3,5-diMe-Synphos-Highup to 99[7]
Table 2: Asymmetric Transfer Hydrogenation (ATH) of 1-Substituted-3,4-dihydroisoquinolines
EntrySubstrate (1-Substituent)CatalystHydrogen DonorYield (%)ee (%)Reference
11-Phenyl-6,7-dimethoxyCp*Ir(TsDPEN)HCOOH/Et₃N--[7]
21-Aryl[RuIICl(η⁶-benzene)TsDPEN]HCOOH/Et₃N (5:2)up to 97up to 99[8]
31-Benzyl-6,7-dimethoxyRu-catalyst / AgSbF₆-90 (conv.)98[4]
41-Phenyl-6,7-dimethoxyRu-catalyst / AgSbF₆/Bi(OTf)₃-87 (conv.)94[4]
51-ArylRhodium-C3 / La(OTf)₃->99 (conv.)up to 69[12][13][14]

Experimental Protocols

The following are generalized protocols for the asymmetric hydrogenation and asymmetric transfer hydrogenation of 1-substituted-3,4-dihydroisoquinolines based on commonly reported procedures.

Protocol 1: General Procedure for Asymmetric Hydrogenation (AH)

This protocol is a representative procedure for the iridium-catalyzed asymmetric hydrogenation of a 1-aryl-3,4-dihydroisoquinoline hydrochloride salt.

Materials:

  • 1-Aryl-3,4-dihydroisoquinoline hydrochloride salt (substrate)

  • [Ir(COD)Cl]₂ (catalyst precursor)

  • Chiral phosphine ligand (e.g., (S)-P-Phos)

  • Phosphoric acid (H₃PO₄) (additive)[4]

  • Degassed solvent (e.g., Methanol)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, a glass liner for the autoclave is charged with the 1-aryl-3,4-dihydroisoquinoline hydrochloride salt (1.0 mmol), [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%), and the chiral phosphine ligand (0.011 mmol, 1.1 mol%).

  • Degassed methanol (5 mL) is added, and the mixture is stirred for 10 minutes to allow for catalyst pre-formation.

  • Phosphoric acid (1.0 mmol, 1.0 equiv) is added to the reaction mixture.[4]

  • The glass liner is sealed inside the autoclave.

  • The autoclave is purged with hydrogen gas three times.

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 40 bar).

  • The reaction mixture is stirred at a specified temperature (e.g., 30 °C) for the required time (e.g., 12-24 hours), monitored by TLC or HPLC.

  • After the reaction is complete, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral 1-aryl-1,2,3,4-tetrahydroisoquinoline.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation (ATH)

This protocol describes a typical procedure for the ruthenium-catalyzed asymmetric transfer hydrogenation of a 1-aryl-3,4-dihydroisoquinoline.

Materials:

  • 1-Aryl-3,4-dihydroisoquinoline (substrate)

  • [RuCl₂(arene)]₂ (catalyst precursor)

  • Chiral ligand (e.g., (S,S)-TsDPEN)

  • Formic acid/Triethylamine (5:2 azeotropic mixture) as the hydrogen source[8]

  • Degassed solvent (e.g., Dichloromethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the [RuCl₂(arene)]₂ precursor (0.01 mmol) and the chiral ligand (0.022 mmol).

  • Add degassed solvent (2 mL) and stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

  • In a separate flask, dissolve the 1-aryl-3,4-dihydroisoquinoline (1.0 mmol) in the degassed solvent (3 mL).

  • Add the substrate solution to the catalyst mixture.

  • Add the formic acid/triethylamine (5:2) mixture (e.g., 5 equivalents) to the reaction flask.

  • Stir the reaction mixture at a specified temperature (e.g., 28-40 °C) for the required time, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Enantioselective_Reduction_Workflow cluster_start Starting Material Preparation cluster_methods Enantioselective Reduction Methods cluster_analysis Analysis and Purification cluster_product Final Product Start 1-Substituted-3,4-dihydroisoquinoline (Prepared via Bischler-Napieralski reaction) AH Asymmetric Hydrogenation (AH) (H₂, Chiral Catalyst) Start->AH ATH Asymmetric Transfer Hydrogenation (ATH) (H-donor, Chiral Catalyst) Start->ATH CHR Chiral Hydride Reduction Start->CHR ER Enzymatic Reduction Start->ER Workup Reaction Workup & Purification AH->Workup ATH->Workup CHR->Workup ER->Workup Analysis Characterization (NMR, MS) Workup->Analysis ee_Det Enantiomeric Excess Determination (Chiral HPLC) Analysis->ee_Det Product Chiral 1-Substituted-1,2,3,4-tetrahydroisoquinoline ee_Det->Product

Caption: General workflow for the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines.

Asymmetric_Hydrogenation_Catalytic_Cycle catalyst [M-L] Pre-catalyst active_catalyst [M-H-L] Active Catalyst catalyst->active_catalyst H₂ intermediate [Substrate-M-H-L*] Complex active_catalyst->intermediate + Substrate substrate 1-Substituted-DHIQ product Chiral THIQ intermediate->active_catalyst + Product

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

References

Application Notes and Protocols for the Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives via Ugi Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with significant biological activities, including antitumor, anti-HIV, and antihypertensive properties.[1] The Ugi multicomponent reaction offers a powerful and efficient strategy for the synthesis of diverse libraries of complex molecules, including derivatives of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which are valuable building blocks in medicinal chemistry.[2][3]

This document provides detailed application notes and experimental protocols for two distinct Ugi-based methodologies for synthesizing THIQ derivatives.

Method 1: Three-Component Ugi Reaction of 3,4-Dihydroisoquinolines

This approach involves the direct reaction of a 3,4-dihydroisoquinoline with an isocyanide and a carboxylic acid to produce 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. Subsequent hydrolysis of the amide functionalities yields the desired 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids.[2][3]

Logical Workflow for Ugi Reaction and Hydrolysis

G cluster_0 Step 1: Ugi Three-Component Reaction cluster_1 Step 2: Hydrolysis A 3,4-Dihydroisoquinoline Ugi Ugi Reaction A->Ugi B Isocyanide B->Ugi C Carboxylic Acid C->Ugi D 2-Acyl-N-substituted-1,2,3,4- tetrahydroisoquinoline-1-carboxamide Ugi->D E Acidic Hydrolysis (e.g., 10% HCl) D->E Hydrolysis D_ref Ugi Product F 1,2,3,4-Tetrahydroisoquinoline- 1-carboxylic Acid E->F

Caption: Workflow for the synthesis of THIQ-1-carboxylic acids via a three-component Ugi reaction followed by hydrolysis.

Experimental Protocol: General Procedure for Three-Component Ugi Reaction

This protocol is adapted from the work of Fülöp and coworkers.[3]

  • Reaction Setup: To a solution of the 3,4-dihydroisoquinoline (1.0 mmol) in a suitable solvent such as methanol, add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product, a 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide, can be purified by column chromatography on silica gel.

Experimental Protocol: Hydrolysis to the Carboxylic Acid
  • Hydrolysis: The purified Ugi product (1.0 mmol) is suspended in 10% aqueous hydrochloric acid.

  • Heating: The mixture is heated to reflux and stirred for 8-12 hours until the starting material is consumed (monitored by TLC).

  • Isolation: After cooling to room temperature, the resulting precipitate (the 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride salt) is collected by filtration, washed with a small amount of cold water, and dried.

Note on Stereoselectivity: The use of chiral, non-racemic acids in this Ugi reaction has been shown to induce only poor diastereoselectivities, with the diastereomers of the corresponding α-acylaminocarboxamides forming in nearly a 1:1 ratio.[3] The final carboxylic acid products are often obtained as racemic mixtures due to the potential for racemization.[2][3]

Method 2: One-Pot Ugi-Azide and Heck Reaction Sequence

This elegant one-pot method combines an Ugi-azide four-component reaction with a subsequent intramolecular Heck cyclization to generate complex tetrazolyl-substituted 1,2,3,4-tetrahydroisoquinoline scaffolds.[1][4] This approach maximizes pot-, atom-, and step-economy (PASE).[1]

Signaling Pathway of the One-Pot Reaction

G cluster_0 Ugi-Azide 4CR cluster_1 Intramolecular Heck Reaction reagents1 2-Bromobenzaldehyde + Allylamine + Isocyanide + TMSN3 Ugi_adduct Ugi Adduct (Tetrazole Intermediate) reagents1->Ugi_adduct MeOH, 40°C final_product Tetrazolyl-1,2,3,4- Tetrahydroisoquinoline Ugi_adduct->final_product MeCN, 105°C reagents2 Pd(OAc)2 + PPh3 + K2CO3 reagents2->final_product Ugi_adduct_ref

References

Domino Reactions for the Synthesis of 1,2,3,4-Tetrahydroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3,4-tetrahydroquinolines utilizing domino reactions. The 1,2,3,4-tetrahydroquinoline scaffold is a prevalent structural motif in numerous biologically active compounds and natural products, making its efficient synthesis a significant focus in medicinal chemistry and drug development. Domino reactions, also known as tandem or cascade reactions, offer an elegant and efficient approach to constructing these complex molecules in a single operation, thereby minimizing waste, saving time, and increasing overall efficiency.

This guide will focus on two powerful and widely employed domino strategies: the Povarov reaction (an aza-Diels-Alder reaction) and a tandem reduction-reductive amination sequence. For each method, a detailed experimental protocol is provided, along with tabulated data to showcase the reaction's scope and efficiency with various substrates. Additionally, mechanistic pathways and experimental workflows are illustrated using diagrams for enhanced clarity.

The Povarov Reaction: A Versatile Aza-Diels-Alder Approach

The Povarov reaction is a powerful three-component domino reaction for the synthesis of 1,2,3,4-tetrahydroquinolines. It typically involves the reaction of an aniline, an aldehyde, and an activated alkene, proceeding via an in-situ formed imine which then undergoes a [4+2] cycloaddition with the alkene. This reaction can be catalyzed by various Lewis or Brønsted acids and has been successfully adapted for asymmetric synthesis.

Asymmetric Three-Component Povarov Reaction for the Synthesis of cis-2,4-Disubstituted-4-amino-tetrahydroquinolines

This protocol outlines a highly enantioselective three-component Povarov reaction using a chiral phosphoric acid catalyst. This method is notable for its ability to accommodate both aromatic and aliphatic aldehydes, providing access to a range of enantiomerically enriched tetrahydroquinolines.[1][2]

To a solution of the aldehyde (0.5 mmol, 1.0 equiv) and aniline (0.5 mmol, 1.0 equiv) in CH₂Cl₂ (1.0 mL) at room temperature was added the chiral phosphoric acid catalyst (0.05 mmol, 10 mol%). The reaction mixture was stirred for 10 minutes, after which benzyl N-vinylcarbamate (0.6 mmol, 1.2 equiv) was added. The reaction was then cooled to 0 °C and stirred for the time indicated in the table below. Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline.

EntryAldehyde (R¹)Aniline (R²)Time (h)Yield (%)ee (%)
1C₆H₅4-MeO-C₆H₄2490>99
24-NO₂-C₆H₄4-MeO-C₆H₄4885>99
34-Br-C₆H₄4-MeO-C₆H₄2488>99
42-Naphthyl4-MeO-C₆H₄4882>99
5Cyclohexyl4-MeO-C₆H₄727598
6i-Pr4-MeO-C₆H₄726897
7C₆H₅C₆H₅487898
8C₆H₅4-Cl-C₆H₄487599

Table 1: Substrate scope for the asymmetric three-component Povarov reaction. Yields are for the isolated cis-diastereomer. Enantiomeric excess (ee) was determined by HPLC analysis on a chiral stationary phase.

povarov_reaction aldehyde Aldehyde (R¹CHO) imine Imine intermediate aldehyde->imine aniline Aniline (R²NH₂) aniline->imine catalyst Chiral Phosphoric Acid catalyst->imine forms activated_complex Activated Imine-Catalyst Complex imine->activated_complex alkene Benzyl N-vinylcarbamate cycloaddition [4+2] Cycloaddition alkene->cycloaddition activated_complex->cycloaddition product cis-Tetrahydroquinoline cycloaddition->product enantioselective

Caption: Workflow for the chiral phosphoric acid-catalyzed Povarov reaction.

Tandem Reduction-Reductive Amination for Diastereoselective Synthesis

This domino reaction provides a highly diastereoselective route to substituted 1,2,3,4-tetrahydroquinolines starting from readily available 2-nitroaryl aldehydes or ketones.[3][4] The sequence is initiated by the reduction of a nitro group, which then triggers an intramolecular condensation and subsequent reduction of the resulting cyclic imine.

Diastereoselective Synthesis of cis-2-Alkyl-tetrahydroquinoline-4-carboxylates

This protocol, developed by Bunce and coworkers, details the synthesis of cis-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylates. The high diastereoselectivity is a key feature of this transformation.[3]

A solution of the 2-nitroaryl carbonyl compound (1.0 mmol) in methanol (20 mL) is placed in a hydrogenation vessel. To this solution, 5% Pd/C (10 mol% by weight) is added. The vessel is then purged with hydrogen gas and maintained at a pressure of 50 psi. The reaction mixture is shaken at room temperature for 24 hours. After the reaction is complete, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure cis-tetrahydroquinoline derivative.

EntryYield (%)Diastereomeric Ratio (cis:trans)
1MeH98>99:1
2EtH95>99:1
3n-PrH96>99:1
4i-PrH93>99:1
5PhH97>99:1
6MeMe94>99:1

Table 2: Substrate scope for the tandem reduction-reductive amination. Yields are for the isolated product. The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture.

reduction_amination start 2-Nitroaryl Carbonyl (Substrate) step1 Nitro Group Reduction (H₂, Pd/C) start->step1 aniline_intermediate Aniline Intermediate step1->aniline_intermediate step2 Intramolecular Condensation aniline_intermediate->step2 imine_intermediate Cyclic Imine step2->imine_intermediate step3 Imine Reduction (H₂, Pd/C) imine_intermediate->step3 product cis-Tetrahydroquinoline step3->product diastereoselective

Caption: Mechanistic pathway of the tandem reduction-reductive amination.

Conclusion

The domino reactions presented herein offer efficient and elegant strategies for the synthesis of structurally diverse 1,2,3,4-tetrahydroquinolines. The Povarov reaction provides a versatile platform for constructing polysubstituted analogs, with asymmetric variants enabling access to enantiomerically pure compounds. The tandem reduction-reductive amination sequence offers a highly diastereoselective method for the synthesis of specific substitution patterns. These detailed protocols and compiled data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration and development of novel therapeutic agents based on the tetrahydroquinoline scaffold.

References

Application Notes and Protocols for the One-Pot Synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the efficient one-pot synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. This class of compounds serves as a valuable scaffold in medicinal chemistry and drug discovery. The primary method detailed is a tandem Michael amination-lactamization reaction, which offers high efficiency and broad substrate scope.

Introduction

1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates are key structural motifs found in various biologically active molecules. Traditional multi-step syntheses can be time-consuming and result in lower overall yields. The one-pot synthesis described herein provides a streamlined and efficient alternative, making it a valuable tool for the rapid generation of compound libraries for drug development and structure-activity relationship (SAR) studies. An expedient approach is based on a one-pot tandem Michael amination–lactamization sequence starting from 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acids and primary amines.[1][2][3] This method has been shown to be scalable, with reported yields ranging from 40% to 75%.[1][3]

Reaction Principle

The core of this one-pot synthesis is a tandem reaction sequence. First, a primary amine undergoes a Michael addition to the electron-deficient alkene of a 2-(3-alkoxy-3-oxoprop-1-en-2-yl)benzoic acid derivative. The resulting intermediate then undergoes an intramolecular lactamization, facilitated by the conveniently positioned carboxylic acid group, to form the desired 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate ring system.

Data Presentation

The following table summarizes the yields of various 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates synthesized using the one-pot tandem Michael amination-lactamization protocol with different primary amines.

EntryAmine (R-NH₂)ProductYield (%)
1BenzylamineMethyl 2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate72
22-PhenylethylamineMethyl 1-oxo-2-phenethyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylate68
3CyclohexylamineMethyl 2-cyclohexyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate55
4AnilineMethyl 1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylate45
54-MethoxybenzylamineMethyl 2-(4-methoxybenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate75
6PropylamineMethyl 1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylate62

Note: The yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates via Tandem Michael Amination-Lactamization

This protocol describes a general procedure for the synthesis of the target compounds.

Materials:

  • 2-(3-alkoxy-3-oxoprop-1-en-2-yl)benzoic acid (e.g., methyl 2-(3-methoxy-3-oxoprop-1-en-2-yl)benzoate) (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Anhydrous solvent (e.g., acetonitrile, toluene, or DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of the 2-(3-alkoxy-3-oxoprop-1-en-2-yl)benzoic acid in the chosen anhydrous solvent, add the primary amine at room temperature under an inert atmosphere.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature may vary depending on the substrates and solvent used.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the streamlined workflow of the one-pot synthesis.

G Experimental Workflow for One-Pot Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Analysis A Combine 2-(3-alkoxy-3-oxoprop-1-en-2-yl)benzoic acid and primary amine in a suitable solvent. B Heat the reaction mixture under an inert atmosphere. A->B C Monitor reaction progress by TLC or LC-MS. B->C D Cool the reaction mixture and remove the solvent. C->D E Purify the crude product by flash column chromatography. D->E F Characterize the final product (NMR, MS). E->F

One-Pot Synthesis Workflow
Reaction Mechanism

The logical relationship of the tandem reaction is depicted in the following diagram.

G Tandem Michael Amination-Lactamization Mechanism Start Starting Materials: 2-(3-alkoxy-3-oxoprop-1-en-2-yl)benzoic acid + Primary Amine Michael Michael Addition (Nucleophilic attack of amine on the alkene) Start->Michael Intermediate Formation of Amine Adduct Intermediate Michael->Intermediate Lactamization Intramolecular Lactamization (Amide bond formation with the carboxylic acid) Intermediate->Lactamization Product Final Product: 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate Lactamization->Product

Tandem Reaction Pathway

References

Troubleshooting & Optimization

Technical Support Center: Pictet-Spengler Synthesis of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler synthesis of tetrahydroisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Pictet-Spengler reaction?

The Pictet-Spengler reaction is a chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[1][2] This reaction is a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds.[3][4]

Q2: What is the fundamental mechanism of the Pictet-Spengler reaction?

The reaction proceeds in two main stages:

  • Iminium Ion Formation: The β-arylethylamine reacts with a carbonyl compound (aldehyde or ketone) to form a Schiff base. Under acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion.[1][5]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution. This step leads to the formation of the tetrahydroisoquinoline ring system after deprotonation, which restores aromaticity.[5][6]

Q3: What are the key factors that influence the yield of the Pictet-Spengler reaction?

Several factors significantly impact the reaction yield:

  • Nature of Reactants: The electronic properties of the β-arylethylamine and the carbonyl compound are crucial. Electron-donating groups on the aromatic ring of the β-arylethylamine generally increase nucleophilicity and lead to higher yields under milder conditions.[7][8]

  • Catalyst: The choice and concentration of the acid catalyst (protic or Lewis acid) are critical for the formation of the iminium ion.[4][7]

  • Solvent: The reaction can be performed in both protic and aprotic solvents, and the optimal choice depends on the specific substrates and catalyst.[1][7]

  • Temperature: The reaction temperature can vary from room temperature to reflux conditions. Careful optimization is necessary, as higher temperatures can sometimes lead to product decomposition.[7]

  • pH: Maintaining the optimal pH is essential for efficient iminium ion formation and cyclization.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Suggestion
Inefficient Iminium Ion Formation * Ensure the use of an appropriate acid catalyst (e.g., HCl, H₂SO₄, TFA, BF₃·OEt₂) at a suitable concentration.[7] * For less reactive substrates, consider preparing the Schiff base separately before subjecting it to acid-catalyzed cyclization.[8] * Remove water formed during the reaction, for example, by using a Dean-Stark apparatus or molecular sieves.[9]
Deactivated Aromatic Ring * For β-arylethylamines with electron-withdrawing groups, harsher reaction conditions such as higher temperatures and stronger acids (including superacids) may be required.[1][10] * Consider using an N-acyliminium ion Pictet-Spengler protocol, which involves acylating the imine to form a more powerful electrophile that can cyclize under milder conditions.[1][9]
Steric Hindrance * Bulky substituents on either the β-arylethylamine or the carbonyl compound can impede the reaction. Optimize the reaction temperature and consider using a less sterically hindered starting material if possible.
Improper Reaction Temperature * The optimal temperature can vary significantly. Experiment with a range of temperatures, from room temperature to reflux, while monitoring for product formation and decomposition.[7]

Issue 2: Formation of Side Products

Possible Cause Troubleshooting Suggestion
Formation of Regioisomers * With substituted β-phenethylamines, competitive electrophilic attack at different positions on the aromatic ring can lead to regioisomers.[11] * Careful control of reaction temperature can influence regioselectivity; for instance, maintaining the reaction at 0°C with slow addition of the aldehyde has been shown to improve selectivity.[12] * The choice of solvent can also direct the regioselectivity of the cyclization.[12]
Racemization * For stereoselective reactions, loss of enantiomeric excess can occur.[7] * Lowering the reaction temperature generally favors the kinetically controlled product and can help prevent racemization.[7] * The use of a suitable chiral auxiliary or catalyst is essential for maintaining stereochemical integrity.[7]

Experimental Protocols

General Protocol for Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
  • Reactant Dissolution: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, toluene) in a round-bottom flask.[6][7]

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 eq) to the stirred solution at room temperature.[7][8]

  • Acid Catalysis: Add the acid catalyst (e.g., HCl, TFA) to the reaction mixture. The amount and type of acid should be optimized for the specific substrates.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of a base (e.g., NaHCO₃).[6]

  • Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.[7]

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6]

N-Acyliminium Ion Pictet-Spengler Protocol for Deactivated Systems

For β-arylethylamines with deactivated aromatic rings, the formation of an N-acyliminium ion can significantly improve yields.[1]

  • Imine Formation: Condense the β-arylethylamine with the aldehyde or ketone, often in a non-polar solvent with azeotropic removal of water, to form the imine.

  • Acylation: Acylate the imine with an acylating agent (e.g., an acid chloride or anhydride) to form the N-acyliminium ion precursor.

  • Cyclization: The N-acyliminium ion, being a potent electrophile, will undergo cyclization under mild conditions.

  • Work-up and Purification: Follow the standard work-up and purification procedures as described in the general protocol.

Quantitative Data Summary

The following tables summarize reported yields for the Pictet-Spengler reaction under various conditions.

Table 1: Effect of Catalyst on Yield

β-ArylethylamineAldehyde/KetoneCatalystSolventTemperatureYield (%)Reference
TryptamineBenzaldehydeChiral Thiourea/Benzoic AcidTolueneRT54[13]
Tryptaminep-ChlorobenzaldehydeChiral Thiourea/Acetic AcidTolueneRTHigh[13]
TryptamineAromatic AldehydesCationic Chiral Au(I)DCMRTup to 97[14]
Dopamine1,3-CyclohexanedionePhosphate BufferWater/Methanol37°C80[15]
N-tosyl tyramine2-BromophenylacetaldehydeNot specifiedNot specifiedNot specified55[12]

Table 2: Enantioselective Pictet-Spengler Reactions

Tryptamine DerivativeAldehydeCatalyst SystemSolventTemperature (°C)Yield (%)ee (%)Reference
TryptamineBenzaldehydeL4(AuCl)₂/AgSbF₆DCMRT9792[14]
TryptamineTerephthalaldehydeL4(AuCl)₂/AgSbF₆DCMRT8695[14]
Tryptamineα-KetoamidesProlyl-urea organocatalystToluene/HexaneRT to 110up to 94up to 95[16]
IsotryptaminesVarious AldehydesChiral Thiourea/Benzoic AcidTolueneRT-98 to >99[17]

Visualizations

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Arylethylamine β-Arylethylamine SchiffBase Schiff Base Arylethylamine->SchiffBase + Carbonyl - H₂O Carbonyl Aldehyde/Ketone IminiumIon Iminium Ion SchiffBase->IminiumIon + H⁺ SpirocyclicIntermediate Spirocyclic Intermediate IminiumIon->SpirocyclicIntermediate Intramolecular Electrophilic Aromatic Substitution Tetrahydroisoquinoline Tetrahydroisoquinoline SpirocyclicIntermediate->Tetrahydroisoquinoline - H⁺ (Rearomatization)

Caption: Mechanism of the Pictet-Spengler Reaction.

Troubleshooting_Workflow Start Low Yield in Pictet-Spengler Reaction CheckReactants Are reactants appropriate? (e.g., activated aromatic ring) Start->CheckReactants CheckConditions Are reaction conditions optimal? CheckReactants->CheckConditions Yes ConsiderNAcyl Consider N-Acyliminium Ion Protocol CheckReactants->ConsiderNAcyl No OptimizeCatalyst Optimize Catalyst (Type and Concentration) CheckConditions->OptimizeCatalyst No Success Improved Yield CheckConditions->Success Yes ConsiderNAcyl->Success OptimizeTemp Optimize Temperature OptimizeCatalyst->OptimizeTemp RemoveWater Ensure Water Removal OptimizeTemp->RemoveWater RemoveWater->Success

Caption: Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the Pictet-Spengler reaction, a key method for its preparation.

Q1: My Pictet-Spengler reaction to synthesize this compound is giving a low yield. What are the potential causes and solutions?

A1: Low yields in the Pictet-Spengler synthesis of this target molecule can stem from several factors related to the reactivity of the starting materials and reaction conditions.

  • Insufficient Aromatic Ring Activation: The Pictet-Spengler reaction is an electrophilic aromatic substitution and is most effective with electron-rich aromatic rings.[1][2] If the phenethylamine starting material lacks electron-donating groups, the cyclization step can be sluggish, leading to poor yields.

    • Troubleshooting:

      • Consider using a phenethylamine derivative with electron-donating substituents (e.g., methoxy groups) on the phenyl ring to facilitate the reaction.

      • For less activated systems, harsher reaction conditions, such as stronger acids (e.g., trifluoroacetic acid, superacids) and higher temperatures, may be necessary.[1]

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are crucial for promoting the formation of the electrophilic iminium ion that drives the cyclization.[1]

    • Troubleshooting:

      • Experiment with different protic acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids (e.g., BF₃·OEt₂) to find the optimal catalyst for your specific substrate.[2]

      • Ensure the acid is used in appropriate catalytic amounts, as excessive acid can sometimes lead to side reactions.

  • Incomplete Imine Formation: The initial condensation between the β-arylethylamine and the carbonyl compound (e.g., ethyl glyoxylate) to form the imine intermediate is a critical step.

    • Troubleshooting:

      • Using a slight excess of the carbonyl compound can help drive the reaction towards complete consumption of the amine.[2]

      • In some cases, the imine (or Schiff base) can be pre-formed and isolated before subjecting it to the cyclization conditions.[2]

Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired Pictet-Spengler cyclization, leading to a complex product mixture and reduced yield of the target compound.

  • Hydrolysis of the Ethyl Ester: The acidic conditions required for the Pictet-Spengler reaction can also catalyze the hydrolysis of the ethyl ester group to the corresponding carboxylic acid.

    • Troubleshooting:

      • Minimize the amount of water in the reaction mixture. Use anhydrous solvents and reagents.

      • Employ milder reaction conditions (lower temperature, shorter reaction time) if possible, to reduce the extent of hydrolysis.

      • Consider using a milder acid catalyst that is less prone to promoting hydrolysis.

  • Formation of N-Acylated Byproducts: If the reaction conditions are not carefully controlled, N-acylation of the starting phenethylamine or the product can occur, especially if an acylating agent is present or formed in situ.

    • Troubleshooting:

      • Ensure the purity of all starting materials and solvents.

      • Avoid reaction conditions that could lead to the formation of acylating species.

  • Oxidation of the Tetrahydroisoquinoline Ring: The tetrahydroisoquinoline ring system can be susceptible to oxidation, leading to the formation of the corresponding dihydroisoquinoline or fully aromatic isoquinoline.

    • Troubleshooting:

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Avoid the use of oxidizing agents unless the aromatic isoquinoline is the desired product.

Q3: Are there alternative synthetic routes that might avoid some of these side reactions?

A3: Yes, modifications to the standard Pictet-Spengler reaction or alternative synthetic strategies can be employed.

  • Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline. However, a major side reaction in this process is the retro-Ritter reaction, which forms styrenes.[3]

  • Pomeranz-Fritsch-Bobbitt Synthesis: This is another classical method for synthesizing the tetrahydroisoquinoline core.[4]

  • Ugi and Petasis Reactions: These multi-component reactions can also be utilized to construct the 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid framework.[4][5]

  • Use of Phenyliodine(III) Bis(trifluoroacetate): A specific method for the synthesis of Ethyl 1,2,3,4-Tetrahydroisoquinoline-1-carboxylates involves the reaction of N-sulfonyl-β-phenethylamines with ethyl methylthioacetate using phenyliodine(III) bis(trifluoroacetate). This approach can offer good yields under specific conditions.[6]

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of tetrahydroisoquinoline derivatives under different conditions. Note that specific yields for this compound can vary significantly based on the exact substrate and reaction conditions.

Reaction TypeStarting MaterialsCatalyst/ReagentTypical Yield of Main ProductKey Side ProductsReference
Pictet-Spengler Tryptamine and Ethyl GlyoxalateNot specified80%N-formylated product[7]
Pictet-Spengler N-sulfonyl-β-phenethylamines and Ethyl methylthioacetatePhenyliodine(III) bis(trifluoroacetate)Moderate to GoodNot specified in detail[6]
Pictet-Spengler Phenethylamine and DimethoxymethaneHydrochloric AcidPoor for non-activated ringsUndesired polymerization/decomposition[1]
Bischler-Napieralski β-arylethylamidesPOCl₃, P₂O₅VariesStyrenes (from retro-Ritter reaction)[3]

Experimental Protocols

Key Experiment: Pictet-Spengler Synthesis of this compound using Phenyliodine(III) Bis(trifluoroacetate)

This protocol is based on the methodology described for the synthesis of similar compounds.[6]

Materials:

  • N-sulfonyl-β-phenethylamine derivative

  • Ethyl methylthioacetate

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-sulfonyl-β-phenethylamine (1.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere, add ethyl methylthioacetate (1.2 equiv.).

  • Slowly add a solution of phenyliodine(III) bis(trifluoroacetate) (1.1 equiv.) in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Visualizations

Pictet_Spengler_Reaction phenethylamine β-Arylethylamine imine Imine Intermediate phenethylamine->imine + Carbonyl ethyl_glyoxylate Ethyl Glyoxylate ethyl_glyoxylate->imine iminium Iminium Ion imine->iminium + H+ cyclized_intermediate Cyclized Intermediate iminium->cyclized_intermediate Electrophilic Aromatic Substitution product Ethyl 1,2,3,4-tetrahydro- isoquinoline-1-carboxylate cyclized_intermediate->product - H+ hydrolyzed_product 1-Carboxy-1,2,3,4-tetrahydro- isoquinoline product->hydrolyzed_product H₂O / H⁺ (Hydrolysis)

Caption: Pictet-Spengler reaction pathway for the synthesis of the target ester and a key side reaction.

Troubleshooting_Workflow start Low Yield or Side Product Formation analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analysis problem1 Unreacted Starting Material analysis->problem1 problem2 Multiple Side Products analysis->problem2 problem3 Ester Hydrolysis Observed analysis->problem3 solution1a Increase Reaction Time or Temperature problem1->solution1a Yes solution1b Optimize Catalyst Loading problem1->solution1b Yes solution1c Use More Activated Phenethylamine problem1->solution1c Yes solution2a Lower Reaction Temperature problem2->solution2a Yes solution2b Change Solvent problem2->solution2b Yes solution2c Purify Starting Materials problem2->solution2c Yes solution3a Use Anhydrous Conditions problem3->solution3a Yes solution3b Use Milder Acid Catalyst problem3->solution3b Yes

References

Technical Support Center: Purification of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature and quantity of impurities present in the crude product.

Q2: What are the likely impurities in a sample of this compound synthesized via the Pictet-Spengler reaction?

A2: Common impurities may include unreacted starting materials such as the corresponding β-arylethylamine and ethyl glyoxalate, as well as byproducts from side reactions. Over-oxidation during the reaction or work-up can lead to the formation of the corresponding isoquinoline. If the reaction is not driven to completion, partially reacted intermediates may also be present.

Q3: My purified product appears as an oil, but I expected a solid. What should I do?

A3: this compound can sometimes be isolated as a persistent oil, especially if minor impurities are present. To induce crystallization, you can try trituration with a non-polar solvent like hexanes or pentane. Seeding with a previously obtained crystal can also be effective. Alternatively, converting the freebase to a salt, such as the hydrochloride salt, often yields a more crystalline solid that is easier to handle and purify by recrystallization.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are essential for confirming the structure and identifying any residual impurities.

Troubleshooting Guides

Column Chromatography

Problem: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.

  • Possible Cause: The compound is highly polar, or it is interacting strongly with the acidic silica gel.

  • Solution:

    • Increase the polarity of the eluent by adding a small percentage of methanol (e.g., 1-5%) to the ethyl acetate.

    • To mitigate interaction with acidic silica, add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the eluent system.

    • Consider using a different stationary phase, such as alumina (neutral or basic), which may be more suitable for basic compounds.

Problem: The separation between my product and an impurity is poor.

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Optimize the solvent system by systematically varying the ratio of the polar and non-polar components. Aim for an Rf value of approximately 0.3 for your target compound to achieve the best separation.[1]

    • If a binary solvent system is insufficient, consider a ternary system. For example, adding a small amount of dichloromethane to an ethyl acetate/hexane mixture can sometimes improve selectivity.

    • Ensure the column is packed correctly to avoid channeling, which leads to poor separation. The column should be packed as a slurry and be free of air bubbles and cracks.

Problem: My compound appears to be decomposing on the column.

  • Possible Cause: The compound is sensitive to the acidic nature of the silica gel.

  • Solution:

    • Deactivate the silica gel by pre-treating it with a solution of the eluent containing a small amount of triethylamine before packing the column.

    • Use a less acidic stationary phase like neutral alumina.

    • Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up the elution, though this may compromise some resolution.

Recrystallization

Problem: I am unable to find a suitable single solvent for recrystallization.

  • Possible Cause: The compound has high solubility in most common solvents at room temperature or is poorly soluble even at elevated temperatures.

  • Solution:

    • Employ a binary solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to obtain a clear solution and then allow it to cool slowly. Common binary systems for compounds of this type include ethyl acetate/hexanes and ethanol/water.

Problem: The product "oils out" during cooling instead of crystallizing.

  • Possible Cause: The solution is too concentrated, the cooling rate is too fast, or the solvent is not ideal.

  • Solution:

    • Add a small amount of the "good" solvent to the hot solution to make it slightly more dilute before cooling.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling often promotes oil formation.

    • Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.

    • Add a seed crystal of the pure compound if available.

Problem: The recrystallized product is still impure.

  • Possible Cause: The impurities have similar solubility profiles to the product, leading to co-crystallization.

  • Solution:

    • Perform a second recrystallization, which often significantly improves purity.

    • Consider converting the freebase to a salt (e.g., hydrochloride). The salt will have different solubility properties, which may allow for better separation from impurities during recrystallization.

    • If recrystallization is ineffective, column chromatography is the recommended next step.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the chromatographic eluent. Alternatively, for a cleaner loading, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.

  • Loading the Sample: Carefully add the prepared sample to the top of the silica bed. If using the dry loading method, carefully add the silica-adsorbed sample onto the top of the column bed.

  • Elution: Begin elution with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) to elute the compound. The optimal gradient will depend on the separation observed by TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization from a Binary Solvent System
  • Solvent Selection: A common and effective binary solvent system for this class of compounds is ethyl acetate and hexanes.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Inducing Crystallization: While the solution is still warm, slowly add hexanes dropwise with swirling until a persistent cloudiness is observed. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes. Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Example Purification Summary

Purification MethodStarting Material (g)Eluent/Solvent SystemProduct Recovered (g)Yield (%)Purity (by HPLC)
Flash Chromatography5.010-40% EtOAc/Hexanes4.284>98%
Recrystallization4.2Ethyl Acetate/Hexanes3.890>99.5%

Note: The values in this table are for illustrative purposes and will vary depending on the specific experimental conditions and the purity of the crude material.

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Impurities close in polarity Recrystal Recrystallization TLC->Recrystal Crystalline solid with distinct impurities Column->Recrystal Further polishing Pure Pure Product Column->Pure Recrystal->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: A typical workflow for the purification of this compound.

TroubleshootingLogic cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues p1 Poor Separation s1_1 Optimize Solvent System (TLC) p1->s1_1 s1_2 Repack Column p1->s1_2 p2 Oiling Out s2_1 Slower Cooling p2->s2_1 s2_2 Use More Solvent p2->s2_2 s2_3 Scratch Flask / Seed p2->s2_3

Caption: A logic diagram for troubleshooting common purification problems.

References

Technical Support Center: Overcoming Challenges in the Scale-up of Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up THIQ synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up of THIQ synthesis, focusing on the two primary synthetic routes: the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction Troubleshooting

The Pictet-Spengler reaction is a versatile method for constructing the THIQ core via the cyclization of a β-arylethylamine with an aldehyde or ketone.[1] However, challenges can arise when transitioning from bench-scale to larger production.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Suggestion
Insufficiently acidic conditions For less reactive substrates, stronger acidic conditions may be necessary to facilitate the reaction.[1] Consider using superacids for particularly deactivated systems.[2]
Deactivated aromatic ring The Pictet-Spengler reaction is an electrophilic aromatic substitution and is hindered by electron-withdrawing groups on the aromatic ring.[1] If possible, consider redesigning the synthesis to utilize a more electron-rich precursor.
Sub-optimal temperature The reaction may be too slow at the current temperature. Gradually increase the temperature, but be cautious as higher temperatures can sometimes lead to the formation of side products.[1]
Catalyst deactivation or insufficient loading In catalytic variants, ensure the catalyst is active and used in an appropriate loading. An increase in catalyst loading might be necessary, but excessive amounts can promote side reactions.[1]

Issue 2: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)

Possible Cause Troubleshooting Suggestion
Sub-optimal chiral catalyst The chosen chiral catalyst may not be ideal for the specific substrate. It is recommended to screen a variety of catalysts with different steric and electronic properties. Chiral phosphoric acids are often effective for these reactions.[1]
Incorrect solvent Solvent polarity can significantly impact the transition state of the reaction. A solvent screen should be performed. Non-polar solvents like toluene or cyclohexane often favor higher enantioselectivity in asymmetric Pictet-Spengler reactions.[1]
Presence of water Trace amounts of water can interfere with the catalyst-substrate interaction, leading to a reduction in enantioselectivity. Ensure all reagents and solvents are rigorously dried and the reaction is conducted under an inert atmosphere.[1]
High reaction temperature Higher temperatures can diminish enantioselectivity.[1] It is advisable to run the reaction at a lower temperature.
Substrate control If there are existing stereocenters in the molecule, they can influence the stereochemical outcome of the cyclization.[3]

Troubleshooting Flowchart for Low Yield in Pictet-Spengler Reaction

G Troubleshooting Low Yield in Pictet-Spengler Scale-up start Low or No Product Yield check_acidity Are reaction conditions sufficiently acidic? start->check_acidity increase_acid Increase acid strength or concentration check_acidity->increase_acid No check_temp Is the reaction temperature optimal? check_acidity->check_temp Yes increase_acid->check_temp increase_temp Gradually increase temperature check_temp->increase_temp No check_catalyst Is a catalyst used? Is it active and at correct loading? check_temp->check_catalyst Yes increase_temp->check_catalyst optimize_catalyst Verify catalyst activity and optimize loading check_catalyst->optimize_catalyst Yes check_aromatic_ring Is the aromatic ring electron-rich enough? check_catalyst->check_aromatic_ring No optimize_catalyst->check_aromatic_ring modify_substrate Consider substrate modification if ring is deactivated check_aromatic_ring->modify_substrate No end_success Yield Improved check_aromatic_ring->end_success Yes modify_substrate->end_success

Caption: A decision tree for troubleshooting low product yield in Pictet-Spengler reactions.

Bischler-Napieralski Reaction Troubleshooting

The Bischler-Napieralski reaction is another key method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be reduced to the corresponding THIQs.[4][5]

Issue 1: Incomplete or No Cyclization

Possible Cause Troubleshooting Suggestion
Insufficiently activating conditions The reaction often requires strong dehydrating agents.[3] If using POCl₃, consider the addition of P₂O₅, which leads to the formation of pyrophosphates, better leaving groups.[4] For substrates lacking electron-donating groups, P₂O₅ in refluxing POCl₃ is often most effective.[5]
Deactivated aromatic ring Similar to the Pictet-Spengler reaction, electron-withdrawing groups on the aromatic ring will hinder the cyclization.[3] Stronger dehydrating agents may be required in these cases.[1]
High reaction temperature While elevated temperatures are often necessary, excessively high temperatures can lead to decomposition.[4] Optimize the temperature to balance reaction rate and stability.

Issue 2: Formation of Styrene Side Products

Possible Cause Troubleshooting Suggestion
Retro-Ritter reaction The formation of a nitrilium salt intermediate can lead to a retro-Ritter reaction, especially when a conjugated system is formed.[4]
Reaction conditions To mitigate the retro-Ritter reaction, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the side product.[4] Alternatively, using oxalyl chloride to form an N-acyliminium intermediate can prevent the elimination that leads to the nitrile.[4]

Bischler-Napieralski Reaction Pathway and Side Reaction

G Bischler-Napieralski Reaction and Retro-Ritter Side Reaction cluster_main Desired Pathway cluster_side Side Reaction start β-Arylethylamide intermediate1 Imidoyl Phosphate (with POCl₃) start->intermediate1 Dehydrating Agent (e.g., POCl₃) intermediate2 Nitrilium Salt Intermediate intermediate1->intermediate2 Heat product 3,4-Dihydroisoquinoline intermediate2->product Intramolecular Electrophilic Aromatic Substitution side_product Styrene Derivative intermediate2->side_product Retro-Ritter Reaction

Caption: The reaction pathway of the Bischler-Napieralski reaction, including the retro-Ritter side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up THIQ synthesis from a lab setting to a pilot or industrial scale?

A1: The main challenges include:

  • Maintaining High Yields: Reactions that perform well on a small scale may see a decrease in yield upon scale-up due to issues with heat and mass transfer.[3]

  • Ensuring Stereochemical Control: Achieving high diastereoselectivity or enantioselectivity can be more difficult on a larger scale.[3]

  • Purification: Isolating the desired product from large volumes of reaction mixtures and byproducts can be challenging and often requires specialized equipment.[3]

  • Safety: Exothermic reactions that are easily controlled in the lab can become hazardous on a larger scale. A thorough safety assessment is crucial.

  • Cost and Availability of Reagents: The cost and availability of reagents and solvents in bulk must be considered for large-scale synthesis.[6]

Q2: How can I improve the purification of my THIQ product during scale-up?

A2: For large-scale purification, consider the following:

  • Crystallization: This is often the most cost-effective and scalable purification method. A thorough screening of solvents is recommended to find conditions that provide good recovery and purity. Fractional crystallization can be used to separate closely related impurities.[7]

  • Column Chromatography: While effective, traditional column chromatography can be resource-intensive at a large scale. Consider automated flash chromatography systems. For challenging separations, preparative HPLC may be necessary, although it is a more expensive option.[7]

  • Extraction: An optimized aqueous workup can remove many polar impurities.

  • Precipitation: In some cases, the THIQ product can be precipitated as a salt (e.g., hydrochloride) to achieve purification.[8]

Q3: What analytical techniques are recommended for monitoring the progress and purity of a scaled-up THIQ synthesis?

A3: Robust analytical methods are essential for successful scale-up.[9] Recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for monitoring reaction progress, identifying byproducts, and determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the product and identifying impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and intermediates and to identify unknown impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction in real-time.[10]

Q4: Are there modern synthetic approaches that can mitigate some of the challenges of scaling up THIQ synthesis?

A4: Yes, continuous flow synthesis offers several advantages over traditional batch processing for the scale-up of THIQ synthesis.[1] These benefits include:

  • Enhanced Safety: The small reaction volumes at any given time reduce the risks associated with hazardous reagents and exothermic reactions.[1]

  • Improved Heat and Mass Transfer: This leads to better reaction control, higher yields, and greater reproducibility.[1]

  • Facilitated Scale-up: "Scaling out" (running the reactor for a longer time) or "numbering up" (using multiple reactors in parallel) is often more straightforward than traditional batch scale-up.[1]

  • Reduced Waste: Continuous flow processes can be more environmentally friendly by minimizing solvent usage and intermediate purification steps.[1]

Experimental Workflow for Continuous Flow Synthesis of a THIQ Derivative

G Continuous Flow Synthesis Workflow reagentA Reagent A (β-arylethylamine) pumpA Syringe Pump A reagentA->pumpA reagentB Reagent B (Aldehyde) pumpB Syringe Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Reactor Coil mixer->reactor back_pressure Back-Pressure Regulator reactor->back_pressure collection Product Collection back_pressure->collection

Caption: A generalized workflow for the continuous flow synthesis of tetrahydroisoquinolines.

Experimental Protocols

General Protocol for a Batch Pictet-Spengler Reaction

This protocol describes a general method for the synthesis of a THIQ derivative via the Pictet-Spengler reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-arylethylamine (1.0 eq). Dissolve the amine in a suitable solvent (e.g., toluene, acetonitrile).

  • Reagent Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) to the reaction mixture. The choice and amount of acid will depend on the reactivity of the substrate.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or HPLC. Reaction times can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Monitoring Reaction by HPLC
  • Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Inject the prepared sample into the HPLC system.

  • Method: Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the starting materials, intermediates, and product.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the components of interest absorb.

  • Quantification: Determine the relative peak areas to assess the conversion of starting material and the formation of product over time.

References

Optimization of reaction conditions for Bischler-Napieralski cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to optimize the synthesis of 3,4-dihydroisoquinolines and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2][3] This reaction is fundamental in the synthesis of isoquinoline alkaloids and related compounds, which are significant scaffolds in medicinal chemistry.[3] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[2][3][4]

Q2: What are the most common reagents used for this reaction?

The reaction is typically carried out under acidic conditions using a dehydrating or condensing agent.[1][5] Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and zinc chloride (ZnCl₂).[1][5][6] For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ is often effective.[1][2][4] Milder and more modern conditions may employ triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine.[1][6][7]

Q3: What is the underlying mechanism of the Bischler-Napieralski reaction?

The reaction is understood to proceed via one of two primary mechanistic pathways, influenced by the specific reaction conditions.[1][2]

  • Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. This intermediate undergoes cyclization, followed by elimination to yield the 3,4-dihydroisoquinoline product.[1][2][5]

  • Mechanism II: This pathway proceeds through the formation of a highly electrophilic nitrilium ion intermediate.[2][5] The electron-rich aromatic ring then traps this intermediate, leading to cyclization.[1]

Troubleshooting Guide

This section addresses common problems encountered during the Bischler-Napieralski cyclization and provides potential solutions.

Problem 1: Low to No Product Yield

A low or complete lack of product formation is a frequent issue. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Recommended Solution
Deactivated Aromatic Ring: The substrate has electron-withdrawing groups on the aromatic ring, hindering the electrophilic substitution.[3][8]Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃.[3] Alternatively, consider using milder, more modern protocols like the Tf₂O/2-chloropyridine system.[3]
Insufficiently Potent Dehydrating Agent: The chosen reagent (e.g., POCl₃ alone) may not be strong enough for a less reactive substrate.[3]Switch to a more potent dehydrating system, such as P₂O₅ in refluxing POCl₃ or Tf₂O.[3][4]
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low.[3]Increase the reaction temperature by using a higher-boiling solvent (e.g., switching from toluene to xylene).[3][6] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1][3]
Decomposition of Starting Material or Product: Prolonged reaction times at high temperatures can lead to decomposition.[1]Monitor the reaction closely and stop it once the starting material is consumed.[1] Consider using milder reaction conditions if the substrate is sensitive.[3]
Reagents are not Anhydrous: Moisture in the reagents or solvent can quench the dehydrating agent and inhibit the reaction.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1]

Problem 2: Formation of Styrene Side Product (Retro-Ritter Reaction)

A significant side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[4][6] This is more likely to occur when the resulting styrene is highly conjugated.[3][6]

Potential Cause Recommended Solution
Nitrilium Ion Fragmentation: The nitrilium ion intermediate fragments before cyclization can occur.[3]Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products.[4][6] However, the cost of some nitriles may be a factor.[6] Milder Conditions: Employing milder protocols, such as the Tf₂O and 2-chloropyridine system, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[3] Alternative Reagents: The use of oxalyl chloride to generate an N-acyliminium intermediate can avoid the formation of the nitrilium ion prone to fragmentation.[4][6]

Problem 3: Formation of an Unexpected Regioisomer

In some cases, cyclization may occur at an unexpected position on the aromatic ring.

Potential Cause Recommended Solution
Alternative Electronically Favorable Position: The electronic nature of the substituents on the aromatic ring may direct cyclization to an alternative position.[3]Modify the activating groups on the aromatic ring to direct the cyclization to the desired position.
ipso-Attack and Rearrangement: Particularly with P₂O₅, cyclization can occur at the ipso-carbon, leading to a spiro intermediate that then rearranges to form an unexpected product.[2]Carefully analyze the product mixture using NMR and mass spectrometry to identify all isomers. Consider using a different dehydrating agent, as POCl₃ alone may favor the formation of the "normal" product.

Problem 4: Formation of Tar

The reaction mixture turning into a thick, unmanageable tar is a sign of polymerization or extensive decomposition.[1]

Potential Cause Recommended Solution
High Temperatures or Prolonged Reaction Times: Excessive heat or extended reaction times can lead to decomposition and polymerization.[1]Temperature Control: Carefully control the reaction temperature, possibly with a gradual increase to the target temperature.[1] Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent overheating.[1] Solvent: Ensure enough solvent is used to maintain a stirrable mixture.[1]

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This is a general guideline and may need to be optimized for specific substrates.

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equiv).[1]

  • Add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.[1]

  • Dropwise, add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents). This addition can be exothermic, so cooling in an ice bath may be necessary.[1]

  • After the addition is complete, heat the reaction mixture to reflux.[1]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Carefully quench the reaction by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.[1]

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This method allows for milder reaction conditions.[1]

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM).[3]

  • Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[1][3]

  • Cool the mixture to a low temperature (e.g., -20°C).[1][3]

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[1][3]

  • Stir the reaction at -20°C for 30 minutes, then allow it to warm to 0°C and stir for an additional 20-30 minutes.[3][5]

  • Monitor the reaction's progress by TLC.[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[3]

  • Separate the layers and extract the aqueous phase with DCM.[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]

  • Purify the crude product by flash column chromatography.[3]

Visual Guides

Troubleshooting_Workflow start Start Bischler-Napieralski Reaction check_yield Low or No Yield? start->check_yield check_side_products Side Products Observed? check_yield->check_side_products No deactivated_ring Is Aromatic Ring Deactivated? check_yield->deactivated_ring Yes check_tar Tar Formation? check_side_products->check_tar No retro_ritter Styrene Derivative (Retro-Ritter)? check_side_products->retro_ritter Yes success Successful Cyclization check_tar->success No control_temp Control Temperature and Reaction Time check_tar->control_temp Yes stronger_reagent Use Stronger Reagent (P₂O₅/POCl₃) or Milder Protocol (Tf₂O) deactivated_ring->stronger_reagent Yes incomplete_reaction Incomplete Reaction? deactivated_ring->incomplete_reaction No stronger_reagent->start optimize_conditions Increase Temperature/Time, Monitor by TLC/LC-MS incomplete_reaction->optimize_conditions Yes anhydrous Are Reagents Anhydrous? incomplete_reaction->anhydrous No optimize_conditions->start anhydrous->check_side_products Yes use_anhydrous Use Anhydrous Reagents/Solvent anhydrous->use_anhydrous No use_anhydrous->start change_solvent Change Solvent to Nitrile or Use Milder Conditions retro_ritter->change_solvent Yes regioisomer Unexpected Regioisomer? retro_ritter->regioisomer No change_solvent->start regioisomer->check_tar No modify_substrate Modify Substrate or Change Reagent regioisomer->modify_substrate Yes modify_substrate->start control_temp->start

Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis.

Reaction_Mechanism cluster_mechanism Generalized Bischler-Napieralski Mechanism cluster_side_reaction Retro-Ritter Side Reaction amide β-Arylethylamide activated_intermediate Activated Intermediate (e.g., Imidoyl Phosphate or Nitrilium Ion) amide->activated_intermediate Dehydrating Agent (e.g., POCl₃, Tf₂O) cyclization Intramolecular Electrophilic Aromatic Substitution activated_intermediate->cyclization nitrilium_ion Nitrilium Ion Intermediate activated_intermediate->nitrilium_ion can form dihydroisoquinoline 3,4-Dihydroisoquinoline cyclization->dihydroisoquinoline Elimination styrene Styrene Derivative nitrilium_ion->styrene Fragmentation

References

Preventing racemization during the synthesis of chiral tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of chiral tetrahydroisoquinolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and achieve high enantioselectivity in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant racemization during the Pictet-Spengler reaction. What are the likely causes and how can I mitigate this?

A1: Racemization in the Pictet-Spengler reaction often occurs due to the formation of an achiral iminium ion intermediate or epimerization of the final product under harsh acidic or thermal conditions.[1][2]

Troubleshooting Steps:

  • Lower Reaction Temperature: High temperatures can promote racemization. If kinetically feasible, perform the reaction at a lower temperature. For instance, the kinetically controlled product in the reaction of enantiopure tryptophan esters is favored at lower temperatures.[2]

  • Optimize Acid Catalyst: While the reaction is acid-catalyzed, strong acids and prolonged reaction times can lead to racemization.[2]

    • Action: Screen milder Brønsted acids or Lewis acids. Camphorsulfonic acid has been used successfully without influencing the stereochemistry dictated by a chiral auxiliary.[3]

  • Employ a Chiral Auxiliary: Attaching a chiral auxiliary to the β-arylethylamine can effectively control the facial selectivity of the cyclization. Common auxiliaries include N,N-phthaloyl-amino acids and α-methylbenzylamine.[3] The auxiliary can be removed after the reaction.

  • Asymmetric Catalysis: Utilize a chiral catalyst that can induce enantioselectivity. Chiral Brønsted acids have been shown to catalyze asymmetric Pictet-Spengler reactions effectively.[4]

Q2: My asymmetric hydrogenation/transfer hydrogenation of a dihydroisoquinoline is resulting in low enantiomeric excess (ee). How can I improve the stereoselectivity?

A2: Low enantiomeric excess in asymmetric reductions points towards a mismatch between the substrate and the chiral catalyst, suboptimal reaction conditions, or catalyst poisoning.[5]

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of metal catalyst and chiral ligand is crucial.

    • Action: Screen a variety of chiral ligands. For iridium-catalyzed hydrogenations, ligands like tBu-ax-Josiphos have shown excellent results.[6] For ruthenium-based transfer hydrogenation, Noyori-type catalysts are often effective.[5]

  • Solvent and Hydrogen Source: The reaction medium and hydrogen donor can significantly influence enantioselectivity.

    • Action: Evaluate different solvents. For transfer hydrogenations, common hydrogen sources like formic acid/triethylamine (HCOOH/Et₃N) or isopropanol should be optimized.[5]

  • Substrate Activation: The electronic properties of the substrate can affect its interaction with the catalyst.

    • Action: Modifying protecting groups on the nitrogen or substituents on the aromatic ring can enhance catalyst-substrate recognition and improve enantioselectivity.[4]

Q3: I am using a chiral auxiliary for my synthesis, but the diastereoselectivity is poor. What factors influence the effectiveness of a chiral auxiliary?

A3: The effectiveness of a chiral auxiliary relies on its ability to create a strong steric or electronic bias, forcing the reaction to proceed through a lower energy transition state that leads to the desired diastereomer.

Troubleshooting Steps:

  • Auxiliary Structure: The steric bulk and conformational rigidity of the auxiliary are key.

    • Action: Experiment with different chiral auxiliaries. For example, in some Pictet-Spengler reactions, (-)-8-phenylmenthylcarbamate was found to be superior to (-)-menthylcarbamate.[3]

  • Reaction Conditions: The conditions must allow for effective communication of chirality from the auxiliary to the reacting center.

    • Action: Optimize temperature and catalyst. The transition state geometry can be sensitive to thermal conditions.

  • Protecting Groups: Other protecting groups on the substrate can interfere with the directing effect of the chiral auxiliary.

    • Action: Ensure that other protecting groups do not sterically hinder the desired approach of the reagents as directed by the auxiliary.

Quantitative Data Summary

The selection of an appropriate synthetic strategy is critical for achieving high enantioselectivity. The following table summarizes the performance of various catalytic systems in the synthesis of chiral tetrahydroisoquinolines.

Synthetic MethodCatalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Transfer Hydrogenation[RuCl₂(C₆H₆)]₂/(S,S)-N,N*eIminium Salt-92[5]
Intramolecular Asymmetric Reductive AminationIridium complex of tBu-ax-JosiphosN-Boc protected amino ketone78-9680-99[6]
Pictet-Spengler with Chiral AuxiliaryCamphorsulfonic acidTryptamine with chiral sulfoxide57-63>98[3]
Pd-Catalyzed Alkene CarboaminationPd₂(dba)₃ and (S)-Siphos-PE2-allylbenzylamineGood>95[7][8]
Enantioselective ArylationArylzinc with Ligand 2aDihydroisoquinoline N-oxide-97-99[9]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of a Dihydroisoquinolinium Salt

This protocol is adapted from the work of Czarnocki and co-workers for the synthesis of (-)-crispine A.[5]

  • Catalyst Preparation: In an inert atmosphere glovebox, prepare the Noyori catalyst [RuCl₂(C₆H₆)]₂/(S,S)-N,N*e.

  • Reaction Setup: To a solution of the dihydroisoquinolinium salt (1.0 eq) in a suitable solvent (e.g., degassed methanol), add the chiral ruthenium catalyst (e.g., 1-2 mol%).

  • Hydrogen Source: Add a mixture of formic acid and triethylamine (e.g., 5:2 molar ratio) as the hydrogen source.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Pictet-Spengler Reaction Using a Chiral Auxiliary

This protocol is a general guide based on the use of chiral sulfoxides as auxiliaries.[3]

  • Substrate Preparation: Synthesize the N-sulfinyl-β-arylethylamine by reacting the corresponding β-arylethylamine with a chiral sulfinylating agent.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-sulfinyl-β-arylethylamine (1.0 eq) and the desired aldehyde (1.1 eq) in a dry solvent (e.g., dichloromethane).

  • Catalysis: Add the acid catalyst (e.g., camphorsulfonic acid, 10 mol%).

  • Reaction: Stir the reaction at room temperature until completion.

  • Workup: Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Auxiliary Cleavage: Remove the chiral auxiliary under appropriate conditions (e.g., mild acid hydrolysis).

  • Purification and Analysis: Purify the final tetrahydroisoquinoline product and determine the enantiomeric excess.

Visualizations

logical_relationship cluster_problem Problem: Racemization Observed cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem High Degree of Racemization Cause1 Harsh Acidic Conditions Problem->Cause1 Cause2 High Reaction Temperature Problem->Cause2 Cause3 Unstable Iminium Intermediate Problem->Cause3 Solution1 Use Milder Acid Catalyst Cause1->Solution1 Solution2 Lower Reaction Temperature Cause2->Solution2 Solution3 Employ Chiral Auxiliary Cause3->Solution3 Solution4 Use Asymmetric Catalyst Cause3->Solution4

Caption: Troubleshooting logic for addressing racemization.

experimental_workflow Start Start: Dihydroisoquinoline Substrate Step1 1. Select Chiral Catalyst & Ligand (e.g., Ru/Noyori or Ir/Josiphos) Start->Step1 Step2 2. Optimize Reaction Conditions (Solvent, H₂ Source, Temperature) Step1->Step2 Step3 3. Perform Asymmetric Reduction Step2->Step3 Step4 4. Reaction Workup & Purification Step3->Step4 Analysis Analysis: Chiral HPLC for ee% Step4->Analysis End End: Chiral Tetrahydroisoquinoline Analysis->End

Caption: Workflow for asymmetric hydrogenation.

References

Technical Support Center: Diastereoselective Synthesis of Tetrahydroisoquinoline (THIQ) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereoselective synthesis of tetrahydroisoquinoline (THIQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, providing troubleshooting advice and detailed protocols to optimize your synthetic strategies.

Section 1: Troubleshooting the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental method for synthesizing THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. Achieving high diastereoselectivity can be challenging.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction is showing low diastereoselectivity or enantioselectivity. What are the common causes and solutions?

A1: Low stereoselectivity is often a result of suboptimal reaction conditions or catalyst choice. Key factors to investigate include:

  • Suboptimal Catalyst: The chosen chiral catalyst may not be ideal for your specific substrate. Chiral phosphoric acids are often highly effective for asymmetric Pictet-Spengler reactions.

  • Incorrect Solvent: Solvent polarity significantly influences the transition state of the reaction. Non-polar solvents like toluene or cyclohexane often favor higher enantioselectivity.[1]

  • Presence of Water: Trace amounts of water can interfere with the catalyst-substrate interaction, reducing stereoselectivity. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere.[1]

  • Reaction Temperature: Higher temperatures can decrease stereoselectivity by allowing the reaction to proceed through less-ordered transition states. It is often beneficial to run the reaction at lower temperatures.[1]

Q2: The reaction yield is very low, or the reaction is not proceeding to completion. How can I improve this?

A2: Low yields can stem from several factors:

  • Deactivated Aromatic Ring: The Pictet-Spengler reaction is an electrophilic aromatic substitution.[2] Electron-withdrawing groups on the aromatic ring will hinder the cyclization. The reaction is most effective with electron-donating groups.[3] For less activated substrates, using stronger acids or superacids may be necessary.[3]

  • Insufficient Residence Time (Flow Chemistry): In a continuous flow setup, reactants may not have enough time to react fully. This can be solved by decreasing the flow rate or increasing the reactor volume.[1]

  • Suboptimal Temperature: If the reaction is too slow, gradually increasing the temperature can improve the rate and overall conversion.[1]

Q3: I am observing significant side product formation. What could be the cause?

A3: Side reactions can occur, particularly under harsh conditions. A common issue is the formation of undesired byproducts due to decomposition. To mitigate this, avoid excessively high temperatures and optimize the reaction time to prevent the product from degrading under the reaction conditions.[1]

Troubleshooting Workflow: Pictet-Spengler Reaction

start Problem with Pictet-Spengler Reaction low_selectivity Low Diastereoselectivity / Enantioselectivity? start->low_selectivity low_yield Low Yield / Incomplete Conversion? low_selectivity->low_yield No solution_selectivity 1. Screen chiral catalysts (e.g., phosphoric acids). 2. Perform a solvent screen (try non-polar solvents). 3. Ensure anhydrous conditions. 4. Lower reaction temperature. low_selectivity->solution_selectivity Yes side_products Side Product Formation? low_yield->side_products No solution_yield 1. Use stronger acid for deactivated rings. 2. Increase reaction time or temperature moderately. 3. Check purity of starting materials. low_yield->solution_yield Yes solution_side_products 1. Lower reaction temperature. 2. Reduce reaction time. 3. Monitor reaction by TLC/LC-MS. side_products->solution_side_products Yes end_node Optimized Reaction side_products->end_node No solution_selectivity->low_yield solution_yield->side_products solution_side_products->end_node

Caption: Troubleshooting workflow for the Pictet-Spengler synthesis.

Section 2: Troubleshooting the Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which are then reduced to the desired THIQs.[4][5]

Frequently Asked Questions (FAQs)

Q1: My Bischler-Napieralski reaction is failing or giving very low yields. What should I check?

A1: Low yields in this reaction are a common issue and can often be traced to two main factors:

  • Deactivated Aromatic Ring: Like the Pictet-Spengler reaction, this is an electrophilic aromatic substitution. Electron-withdrawing groups on the aryl ring will significantly hinder or prevent the cyclization.[6]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, standard reagents like phosphorus oxychloride (POCl₃) may not be strong enough. Using a stronger dehydrating system, such as P₂O₅ in refluxing POCl₃, or modern, milder protocols with triflic anhydride (Tf₂O), can be more effective.[6][7]

Q2: I'm observing a major side product that appears to be a styrene derivative. What is happening and how can I prevent it?

A2: This is likely due to a retro-Ritter reaction.[6][8] The nitrilium ion intermediate can fragment to form a stable styrene derivative, especially if the resulting conjugated system is favorable.[7][8]

  • Solution 1: Milder Conditions: Use reaction conditions that avoid the high temperatures that favor fragmentation. The use of Tf₂O with a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at lower temperatures.[7]

  • Solution 2: Alternative Chemistry: A procedure using oxalyl chloride can form an N-acyliminium intermediate, which is less prone to fragmentation.[6][8]

Data Presentation: Comparison of Dehydrating Agents
Dehydrating Agent/SystemTypical ConditionsAdvantagesDisadvantages
POCl₃Reflux in toluene or neatReadily available, well-establishedCan be insufficient for deactivated rings, high temps may cause side reactions
P₂O₅ in POCl₃RefluxMore powerful than POCl₃ alone, effective for less reactive substrates[7]Harsh conditions, can lead to decomposition
Triflic Anhydride (Tf₂O) / 2-chloropyridineLow temp (e.g., -20°C to 0°C) in DCMMilder conditions, reduces side reactions like retro-Ritter[7]More expensive reagents
Polyphosphoric Acid (PPA)High temperature (e.g., 100-150°C)Strong dehydrating agentCan be difficult to work with, harsh conditions
Experimental Protocols

Protocol 1: Classical Bischler-Napieralski Cyclization (POCl₃)

  • Dissolve the β-arylethylamide substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene or acetonitrile).

  • Slowly add phosphorus oxychloride (POCl₃, 2-4 equiv) to the solution at 0°C.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice or a cold basic solution (e.g., aq. NaOH or NH₄OH) to neutralize the acid and quench excess POCl₃.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 3,4-dihydroisoquinoline is then reduced (e.g., with NaBH₄ in methanol) to the THIQ.

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

  • Dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.[7]

  • Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[7]

  • Cool the mixture to -20°C.[7]

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[7]

  • Allow the reaction to stir at low temperature, monitoring for completion.

  • Upon completion, the reaction can be quenched directly with a solution of NaBH₄ in methanol at 0°C to perform a one-pot cyclization-reduction.[5]

  • Work up by adding water, extracting with DCM, drying the organic phase, and purifying.

Logical Relationships in Bischler-Napieralski Synthesis

cluster_reactants Inputs cluster_intermediates Key Intermediates cluster_products Outputs Amide β-Arylethylamide Iminium N-Acyliminium Ion Amide->Iminium Milder Conditions (e.g., Tf₂O) Nitrilium Nitrilium Ion Amide->Nitrilium Harsher Conditions (e.g., POCl₃, heat) Reagent Dehydrating Agent (e.g., POCl₃, Tf₂O) DHIQ Desired Product (3,4-Dihydroisoquinoline) Iminium->DHIQ Cyclization Nitrilium->DHIQ Cyclization Styrene Side Product (Styrene Derivative) Nitrilium->Styrene Retro-Ritter Fragmentation

Caption: Reaction pathways in the Bischler-Napieralski synthesis.

Section 3: Troubleshooting Asymmetric Hydrogenation & Transfer Hydrogenation

The reduction of a prochiral dihydroisoquinoline (DHIQ) or a related imine is one of the most direct methods to install chirality at the C1 position.

Frequently Asked Questions (FAQs)

Q1: My asymmetric hydrogenation is giving low enantioselectivity. What factors should I optimize?

A1: Achieving high enantioselectivity depends on a finely tuned catalytic system. Consider the following:

  • Catalyst and Ligand: This is the most critical factor. The combination of the metal precursor (e.g., Ir, Rh, Ru) and the chiral ligand determines the stereochemical outcome.[9][10] Screening different ligands is often necessary.

  • Additives: The presence of additives can be essential for catalyst activation. Brønsted acids (HCl, HBr) and Lewis acids (AgSbF₆) have been shown to significantly improve both reactivity and enantioselectivity in many systems.[9] In some cases, iodides are required for the reaction to proceed at all.[9]

  • Hydrogen Pressure: For hydrogenation reactions, the pressure of H₂ can influence the outcome. Optimization may be required.

  • Solvent: The solvent can affect catalyst solubility and stability, influencing the reaction's efficiency and selectivity.

Q2: The catalyst seems to be inactive or shows very low conversion. What could be the issue?

A2: Catalyst deactivation is a common problem.

  • Catalyst Poisoning: The nitrogen heteroatom in the substrate can coordinate strongly to the metal center, poisoning the catalyst.[9] Additives (as mentioned above) can help activate the catalyst or the substrate to overcome this.

  • Impure Substrate/Reagents: Impurities in the substrate or solvents (e.g., water, oxygen) can deactivate the catalyst. Ensure all materials are pure and reactions are run under inert conditions.

  • Heterogeneous vs. Homogeneous: For industrial applications, heterogeneous catalysts are desirable for their recyclability, but they may show different activity profiles compared to their homogeneous counterparts.[9]

Data Presentation: Effect of Additives on Asymmetric Hydrogenation

The following is a conceptual table based on findings reported in the literature, demonstrating how additives can dramatically impact a reaction.[9]

SubstrateCatalyst SystemAdditiveConversion (%)Enantiomeric Excess (ee, %)
1-Phenyl-DHIQ[Ir(COD)Cl]₂ / Chiral LigandNoneNo ReactionN/A
1-Phenyl-DHIQ[Ir(COD)Cl]₂ / Chiral LigandI₂ / HI>9994
1-Benzyl-DHIQRu-Catalyst / Chiral LigandNoneLowModerate
1-Benzyl-DHIQRu-Catalyst / Chiral LigandAgSbF₆9098
Generic IQRh-Catalyst / Chiral LigandNoneNo ReactionN/A
Generic IQRh-Catalyst / Chiral LigandHCl>95>95

Note: DHIQ = Dihydroisoquinoline, IQ = Isoquinoline. Data is illustrative of trends found in the literature.[9]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a DHIQ

  • In a glovebox, add the DHIQ substrate (0.2 mmol), the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%), and the chiral ligand (e.g., a spiro phosphoramidite, 1.1 mol%) to a vial.

  • Add an activator/additive if required by the specific catalytic system (e.g., I₂, 5 mol%).

  • Dissolve the components in a degassed, anhydrous solvent (e.g., toluene or DCM).

  • Place the vial in a stainless-steel autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge it several times with H₂ gas.

  • Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂) and place it in a temperature-controlled shaker or oil bath.

  • Stir the reaction for the required time (e.g., 12-24 hours).

  • After the reaction, carefully vent the H₂ gas and concentrate the reaction mixture.

  • Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.

References

Technical Support Center: Isoquinoline Synthesis via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with byproduct formation during isoquinoline synthesis using Friedel-Crafts acylation and related reactions like the Bischler-Napieralski and Pomeranz-Fritsch syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines?

A1: The most significant byproduct is typically a styrene derivative, formed through a retro-Ritter reaction.[1][2][3] This side reaction is favored by the formation of a conjugated system and is evidence for the presence of a nitrilium salt intermediate.[1][2] Other potential side products can include incompletely cyclized material and, in some cases, regioisomers depending on the substitution pattern of the starting phenethylamide.[4]

Q2: How can I minimize the formation of styrene byproducts in my Bischler-Napieralski reaction?

A2: Several strategies can be employed to suppress the retro-Ritter reaction:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the styrene byproduct.[1]

  • Alternative Reagents: Employing oxalyl chloride can help to avoid the elimination reaction that leads to styrene formation.[1][3] Milder cyclodehydration reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base such as 2-chloropyridine can also be effective.[5]

  • Temperature Control: Since the retro-Ritter reaction is often favored at higher temperatures, careful control and optimization of the reaction temperature can reduce its occurrence.

Q3: My Pomeranz-Fritsch reaction is giving a low yield of the desired isoquinoline. What are the likely causes?

A3: Low yields in the Pomeranz-Fritsch reaction can be attributed to several factors. The reaction is sensitive to the nature of the substituents on the benzaldehyde starting material. Electron-donating groups on the aromatic ring generally facilitate the cyclization, while electron-withdrawing groups can hinder it. The acidic conditions required for the cyclization of the benzalaminoacetal intermediate can also lead to decomposition or side reactions if not carefully controlled. The overall yield of the reaction can vary widely depending on the specific substrate and conditions used.[6]

Q4: What is the role of the Lewis acid in Friedel-Crafts acylation, and how does its choice affect the reaction outcome?

A4: The Lewis acid (e.g., AlCl₃, POCl₃, P₂O₅) plays a crucial role in activating the acylating agent (an acyl halide or anhydride) to generate a highly electrophilic acylium ion. This ion then undergoes electrophilic aromatic substitution on the electron-rich aromatic ring of the substrate. The strength of the Lewis acid can influence the reaction rate and selectivity. Stronger Lewis acids can sometimes lead to more side reactions, while milder ones may require higher temperatures or longer reaction times.[7] In the context of the Bischler-Napieralski reaction, reagents like POCl₃ or P₂O₅ act as dehydrating agents to promote the formation of the key nitrilium ion intermediate for cyclization.[1][5][8]

Q5: Can I use substrates with electron-withdrawing groups on the aromatic ring for these types of cyclizations?

A5: Generally, Friedel-Crafts type reactions, including the Bischler-Napieralski and Pomeranz-Fritsch reactions, are most effective with electron-rich aromatic rings.[5][8] The presence of strong electron-withdrawing groups on the aromatic ring deactivates it towards electrophilic attack, making the cyclization step difficult or impossible under standard conditions. For substrates lacking sufficient activation, more forcing conditions, such as refluxing in a mixture of POCl₃ and P₂O₅, may be necessary, but this can also increase the likelihood of byproduct formation.[3]

Troubleshooting Guides

Problem 1: Low or No Yield of 3,4-Dihydroisoquinoline in Bischler-Napieralski Reaction
Possible Cause Troubleshooting Step
Deactivated Aromatic Ring Ensure the starting phenethylamide has electron-donating or at least neutral substituents on the aromatic ring. For deactivated systems, consider alternative synthetic routes.
Inefficient Dehydrating Agent For less reactive substrates, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ may be required.[3] Alternatively, modern, milder reagents like Tf₂O with 2-chloropyridine can be effective for a broader range of substrates.[5]
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Lewis acids like POCl₃ are highly sensitive to moisture.
Suboptimal Temperature If the reaction is sluggish, a gradual increase in temperature (e.g., moving from refluxing toluene to xylene) may be necessary.[1] However, be mindful that higher temperatures can promote side reactions.
Problem 2: High Percentage of Styrene Byproduct
Possible Cause Troubleshooting Step
Favorable retro-Ritter Reaction If the product contains a conjugated system that stabilizes the styrene, this side reaction is more likely.[1]
High Reaction Temperature Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing the retro-Ritter pathway.
Inappropriate Reagent/Solvent Consider using the corresponding nitrile as a solvent to push the equilibrium away from the byproduct.[1] Alternatively, switch to a reagent system like oxalyl chloride that avoids the intermediate leading to the retro-Ritter reaction.[1][3]
Problem 3: Formation of Multiple Isomeric Products
Possible Cause Troubleshooting Step
Ambiguous Cyclization Position If the aromatic ring has multiple potential sites for electrophilic attack, a mixture of regioisomers can be formed. The presence of a meta-directing group can lead to cyclization at the para-position.[3]
Ipso-Attack and Rearrangement In some cases, attack at a substituted carbon (ipso-attack) can occur, followed by rearrangement to yield an unexpected regioisomer.[4]
Reaction Conditions Carefully control the reaction temperature and choice of Lewis acid, as these can influence the regioselectivity of the cyclization.

Data Presentation

Table 1: Influence of Reagents on Byproduct Formation in Bischler-Napieralski Reaction

Reagent SystemPrimary FunctionCommon ByproductsNotes
POCl₃Dehydrating AgentStyrenes (via retro-Ritter)[1][2]A standard and widely used reagent.
P₂O₅ in POCl₃Strong Dehydrating AgentStyrenes, potential for charringUsed for less reactive substrates.[3]
Tf₂O, 2-chloropyridineMild Dehydrating AgentReduced byproduct formationAllows for milder reaction conditions.[5]
Oxalyl ChlorideForms N-acyliminium intermediateMinimizes retro-Ritter reaction[1][3]Avoids the nitrilium salt intermediate prone to elimination.

Table 2: Effect of Aromatic Ring Substituents on Reaction Success

Substituent TypeEffect on ReactionExample
Electron-Donating Groups (e.g., -OCH₃, -CH₃)Activates the ring, facilitates cyclization[5][8]Anisole-derived amides often give good yields.[5]
Halogens (e.g., -Cl, -Br)Weakly deactivating, but cyclization is often still possibleMay require slightly more forcing conditions.
Electron-Withdrawing Groups (e.g., -NO₂, -CN)Deactivates the ring, hinders or prevents cyclizationGenerally unsuitable for standard Bischler-Napieralski or Pomeranz-Fritsch reactions.

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline

Materials:

  • β-Phenylethylamide derivative

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the β-phenylethylamide (1.0 equiv) in anhydrous toluene.

  • Carefully add phosphorus oxychloride (2.0-3.0 equiv) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove the toluene and excess POCl₃.

  • Cool the residue in an ice bath and cautiously quench by the slow addition of methanol.

  • To the methanolic solution, add sodium borohydride in portions until the pH is approximately 7.

  • Add saturated aqueous ammonium chloride to the mixture.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-dihydroisoquinoline.

Protocol 2: Pomeranz-Fritsch Synthesis of Isoquinoline

Step A: Formation of the Benzalaminoacetal

  • Combine benzaldehyde (1.0 equiv) and 2,2-diethoxyethylamine (1.0 equiv) in a suitable solvent like ethanol.

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Remove the solvent under reduced pressure to obtain the crude benzalaminoacetal, which can often be used in the next step without further purification.

Step B: Acid-Catalyzed Cyclization

  • Add the crude benzalaminoacetal to a cooled, stirred solution of concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and then heat as necessary to effect cyclization. Monitor the reaction by TLC.

  • After the reaction is complete, carefully pour the mixture onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., concentrated NaOH or NH₄OH) until the pH is > 10.

  • Extract the product with an organic solvent such as ether or dichloromethane.

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the crude isoquinoline.

  • Purify by distillation or chromatography as needed.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_products Products start_amide β-Phenylethylamide nitrilium Nitrilium Ion Intermediate start_amide->nitrilium Dehydration reagent POCl₃ or P₂O₅ product 3,4-Dihydroisoquinoline nitrilium->product Intramolecular Electrophilic Aromatic Substitution byproduct Styrene Byproduct nitrilium->byproduct retro-Ritter Reaction

Caption: Mechanism of the Bischler-Napieralski reaction and byproduct formation.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Reaction Failure cause1 Deactivated Aromatic Ring? start->cause1 cause2 Moisture Present? start->cause2 cause3 Inefficient Reagent? start->cause3 cause4 Suboptimal Temperature? start->cause4 sol1 Use electron-rich substrate or consider alternative synthesis cause1->sol1 sol2 Use anhydrous solvents/reagents and flame-dried glassware cause2->sol2 sol3 Use stronger dehydrating agent (e.g., P₂O₅/POCl₃) or milder, modern reagent (e.g., Tf₂O) cause3->sol3 sol4 Optimize temperature: Gradually increase if sluggish, decrease if byproduct formation is high cause4->sol4

Caption: Troubleshooting workflow for low yield in isoquinoline synthesis.

References

Technical Support Center: Enhancing Catalytic Hydrogenation for Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroisoquinolines (THIQs) via catalytic hydrogenation. This resource is tailored for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and improve reaction efficiency.

Troubleshooting Guide

This guide addresses specific issues that may arise during the catalytic hydrogenation of isoquinolines, providing potential causes and actionable solutions in a question-and-answer format.

Issue Question Potential Causes & Solutions
Low or No Conversion Why is my hydrogenation reaction not proceeding or giving a low yield?Catalyst Inactivity/Deactivation:Cause: The catalyst may be old, oxidized, or poisoned by impurities in the substrate, solvent, or hydrogen gas. Sulfur and nitrogen-containing compounds are common poisons.[1] • Solution: Use a fresh batch of catalyst. Ensure the substrate is purified, and use high-purity, dry solvents. If catalyst poisoning is suspected, pretreatment of the substrate may be necessary. For air-sensitive catalysts, ensure all manipulations are performed under an inert atmosphere.[2] Insufficient Catalyst Loading:Cause: The amount of catalyst may be too low for the reaction scale. • Solution: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Poor Reaction Conditions:Cause: Temperature and hydrogen pressure may be insufficient to overcome the activation energy of the reaction. Isoquinolines are often less reactive than quinolines due to their stable aromaticity.[3] • Solution: Gradually increase the reaction temperature and/or hydrogen pressure. Be aware that excessively high temperatures can lead to side reactions or catalyst decomposition.[2] Substrate Activation:Cause: Neutral isoquinolines can be challenging substrates due to their low reactivity and strong coordination to the catalyst.[3] • Solution: Consider activating the isoquinoline by forming an isoquinolinium salt using reagents like benzyl chloroformate or by adding a Brønsted acid (e.g., HCl).[4][5]
Poor Selectivity My reaction is producing byproducts or reducing other functional groups. How can I improve selectivity?Inappropriate Catalyst Choice:Cause: The catalyst may not be selective for the desired transformation. For instance, some catalysts might also reduce other functional groups present in the molecule. • Solution: Screen different catalysts. For example, cobalt-based catalysts have shown good selectivity for the N-heterocyclic ring.[6] Reaction Conditions Too Harsh:Cause: High temperatures and pressures can lead to over-reduction or side reactions. • Solution: Optimize the reaction conditions by starting with milder conditions and gradually increasing them until the desired conversion is achieved without significant byproduct formation.
Low Enantioselectivity (for Asymmetric Hydrogenation) I am getting a low enantiomeric excess (ee) in my asymmetric hydrogenation. What can I do to improve it?Suboptimal Ligand-Catalyst Combination:Cause: The chiral ligand may not be suitable for the specific substrate. • Solution: Screen a variety of chiral ligands. The electronic and steric properties of the ligand are crucial for achieving high enantioselectivity. Incorrect Solvent:Cause: The solvent can significantly influence the enantioselectivity by affecting the catalyst-substrate interaction. • Solution: Perform a solvent screen. For example, in some Rh-catalyzed asymmetric hydrogenations of isoquinolines, a mixture of DCM/iPrOH has been shown to be effective.[5] Presence of Inhibitors or Competing Species:Cause: Impurities in the substrate or reagents can interfere with the chiral catalyst. The presence of excess base can sometimes competitively inhibit the catalyst.[2] • Solution: Ensure high purity of all reaction components. Optimize the concentration of any additives like bases. Inadequate Catalyst Activation:Cause: Some catalysts require an activation step to form the active chiral species. • Solution: Review the literature for the specific catalyst system to ensure the correct activation procedure is being followed. For instance, the addition of a Brønsted acid can enhance both reactivity and enantioselectivity in some rhodium-catalyzed systems.[5]
Catalyst Handling and Safety What are the key safety precautions for handling hydrogenation catalysts?Pyrophoric Nature:Cause: Many hydrogenation catalysts, especially when finely divided (like Raney Nickel or dry Palladium on carbon), can be pyrophoric and ignite upon contact with air.[7] • Solution: Always handle catalysts in a wet state or under an inert atmosphere. Never allow the catalyst to dry on the filter paper during workup. Quench the catalyst carefully with water after the reaction.[7] Hydrogen Gas:Cause: Hydrogen is highly flammable and can form explosive mixtures with air. • Solution: Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. Always purge the reaction vessel with an inert gas (like nitrogen or argon) before and after the introduction of hydrogen.[8]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the hydrogenation of isoquinoline to tetrahydroisoquinoline?

A1: The "best" catalyst depends on the specific isoquinoline substrate and the desired outcome (e.g., high yield, high enantioselectivity). Common choices include:

  • For general hydrogenation: Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO2) are widely used heterogeneous catalysts.[7]

  • For asymmetric hydrogenation: Iridium, Rhodium, and Ruthenium complexes with chiral phosphine ligands are commonly employed to achieve high enantioselectivity.[2][5][9]

  • For transfer hydrogenation: Copper and Cobalt complexes can be effective and offer an alternative to using high-pressure hydrogen gas.[3]

Q2: What are the typical reaction conditions for isoquinoline hydrogenation?

A2: Reaction conditions vary widely depending on the catalyst and substrate.

  • Temperature: Typically ranges from room temperature to 150 °C.

  • Pressure: Hydrogen pressure can range from atmospheric pressure (using a hydrogen balloon) to over 1000 psi in a high-pressure reactor.

  • Solvents: Common solvents include methanol, ethanol, tetrahydrofuran (THF), and dichloromethane (DCM). The choice of solvent can significantly impact the reaction outcome.

Q3: How can I monitor the progress of my hydrogenation reaction?

A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after safely venting the hydrogen and purging with an inert gas) and analyzing them by techniques such as:

  • Thin Layer Chromatography (TLC)

  • Gas Chromatography (GC)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

Q4: My catalyst seems to have lost activity after one use. Can it be regenerated?

A4: Catalyst regeneration is sometimes possible but depends on the cause of deactivation.

  • Coking or Fouling: If the catalyst surface is blocked by carbonaceous deposits, it can sometimes be regenerated by controlled oxidation (burning off the coke).

  • Poisoning: If the catalyst is poisoned by strongly coordinating species, regeneration can be difficult. Washing with specific reagents might help in some cases.

  • Sintering: If the metal particles have agglomerated at high temperatures, this is often irreversible.

Q5: What is transfer hydrogenation, and how does it differ from catalytic hydrogenation?

A5: Transfer hydrogenation is a reduction reaction where hydrogen is transferred from a donor molecule (e.g., isopropanol, formic acid) to the substrate, mediated by a catalyst. It offers an alternative to using flammable hydrogen gas under high pressure, making it operationally simpler and often safer for laboratory-scale synthesis.

Data Presentation

The following tables summarize quantitative data for the catalytic hydrogenation of isoquinoline derivatives from selected literature, providing a comparative overview of different catalytic systems.

Table 1: Asymmetric Hydrogenation of 1-Substituted Isoquinolines

EntryCatalyst SystemSubstrate (R)SolventYield (%)ee (%)Reference
1[{IrCl(cod)}₂]/(S)-segphos/Li₂CO₃PhenylTHF8783[10]
2[{IrCl(cod)}₂]/(S)-segphos/Li₂CO₃MethylTHF7576[10]
3[Rh(COD)Cl]₂/(S,R)-L1/HClIsoquinolineDCM/iPrOH>9999
4Ru-Catalyst/H₃PO₄PhenylToluene9796[11]

Table 2: Hydrogenation of 1,3-Disubstituted Isoquinolines

EntryCatalyst SystemSubstrate (R¹, R³)SolventYield (%)dree (%)Reference
1[Ir(cod)Cl]₂/xyliphosCH₂OH, PhToluene95>20:194[12]
2[Ir(cod)Cl]₂/xyliphosCH₂OH, 4-MeO-PhToluene96>20:195[12]
3[Ir(cod)Cl]₂/xyliphosCH₂OH, 4-F-PhToluene94>20:193[12]

Experimental Protocols

Detailed Methodology for Iridium-Catalyzed Asymmetric Hydrogenation of 1-(Hydroxymethyl)-3-phenylisoquinoline

This protocol is adapted from the work of Stoltz and co-workers on the asymmetric hydrogenation of 1,3-disubstituted isoquinolines.[12]

Materials:

  • 1-(Hydroxymethyl)-3-phenylisoquinoline

  • [Ir(cod)Cl]₂ (Iridium catalyst precursor)

  • (R)-xyliphos (chiral ligand)

  • Toluene (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox, to a vial is added [Ir(cod)Cl]₂ (0.0025 mmol, 1.0 mol%) and (R)-xyliphos (0.0055 mmol, 2.2 mol%). Anhydrous toluene (1.0 mL) is added, and the mixture is stirred for 10 minutes at room temperature.

  • Substrate Preparation: In a separate vial, 1-(hydroxymethyl)-3-phenylisoquinoline (0.25 mmol, 1.0 equiv) is dissolved in anhydrous toluene (1.0 mL).

  • Reaction Setup: The substrate solution is added to the catalyst solution. The resulting mixture is transferred to a glass liner, which is then placed inside a high-pressure reactor.

  • Hydrogenation: The reactor is sealed, and the atmosphere is purged with hydrogen gas three times. The reactor is then pressurized with hydrogen to 20 bar.

  • Reaction: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up: After 24 hours, the reactor is carefully depressurized. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroisoquinoline.

  • Analysis: The yield is determined after purification. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC analysis.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the context of improving catalytic hydrogenation for tetrahydroisoquinoline synthesis.

Reaction_Optimization_Workflow Workflow for Optimizing Catalytic Hydrogenation of Isoquinoline cluster_start Initial Setup cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_analysis Analysis & Finalization start Define Isoquinoline Substrate & Target THIQ catalyst_screening Catalyst Screening (e.g., Pd, Pt, Rh, Ir, Ru) start->catalyst_screening Select initial catalyst types solvent_screening Solvent Screening (e.g., MeOH, EtOH, THF, Toluene) catalyst_screening->solvent_screening With best catalyst(s) ligand_screening Ligand Screening (for Asymmetric Synthesis) solvent_screening->ligand_screening temp_pressure Temperature & Pressure Optimization ligand_screening->temp_pressure With best catalyst/ligand/solvent system concentration Substrate & Catalyst Concentration Optimization temp_pressure->concentration additives Additive Screening (e.g., Acids, Bases) concentration->additives analysis Analyze Yield, Selectivity, ee% additives->analysis decision Target Met? analysis->decision protocol Final Protocol decision->protocol Yes troubleshoot Troubleshoot decision->troubleshoot No troubleshoot->catalyst_screening Re-evaluate parameters

Caption: A logical workflow for the systematic optimization of catalytic hydrogenation of isoquinolines.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Conversion cluster_solutions Potential Solutions start Low Conversion Observed check_catalyst Check Catalyst Activity - Fresh vs. Old - Proper Handling start->check_catalyst check_conditions Verify Reaction Conditions - Temperature - H2 Pressure start->check_conditions check_purity Analyze Reagent Purity - Substrate - Solvent start->check_purity check_setup Inspect Reaction Setup - Leaks - Stirring start->check_setup solution_catalyst Use Fresh Catalyst Increase Loading check_catalyst->solution_catalyst solution_conditions Increase Temperature/Pressure check_conditions->solution_conditions solution_purity Purify Substrate/Solvent check_purity->solution_purity solution_setup Ensure Seal & Vigorous Stirring check_setup->solution_setup end Improved Conversion solution_catalyst->end solution_conditions->end solution_purity->end solution_setup->end

Caption: A troubleshooting guide for addressing low reaction conversion.

References

Technical Support Center: Workup Procedures for Reactions Involving Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate. The following information is designed to address common issues encountered during the workup and purification of reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: After my Pictet-Spengler reaction to synthesize this compound, my initial workup with aqueous base resulted in a low yield. What are the potential causes and solutions?

A1: Low yields after a basic workup can stem from several factors. The primary concern is the potential for base-catalyzed hydrolysis of the ethyl ester functionality to the corresponding carboxylic acid. Additionally, incomplete extraction or emulsion formation can lead to product loss.

Troubleshooting Steps:

  • Choice of Base: Avoid using strong bases like sodium hydroxide for extended periods or at elevated temperatures. A milder base such as saturated aqueous sodium bicarbonate (NaHCO₃) is generally preferred to neutralize the acidic reaction medium.

  • Reaction Quenching: Perform the quench at a low temperature (0 °C) to minimize the rate of potential hydrolysis.

  • Extraction Efficiency: Ensure thorough extraction by using an adequate volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • pH Monitoring: After neutralization, ensure the aqueous layer is at a pH of approximately 7-8. A pH that is too high will promote ester hydrolysis.

Q2: I am observing a significant amount of a more polar byproduct during the purification of my product by column chromatography. What could this impurity be?

A2: A common polar impurity is the carboxylic acid resulting from the hydrolysis of the ethyl ester. This can occur during an acidic or basic workup, or even on silica gel if it is acidic.

Identification and Remediation:

  • Characterization: The impurity can often be identified by LC-MS, as it will have a molecular weight corresponding to the hydrolyzed product.

  • Acid-Base Extraction: To remove the acidic impurity, dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylate salt of the impurity will be extracted into the aqueous layer, leaving the desired ester in the organic phase.

  • Column Chromatography: If the impurity persists, column chromatography on silica gel can be effective. To minimize on-column hydrolysis, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).

Q3: My purified this compound appears to be degrading upon storage. How can I improve its stability?

A3: The tetrahydroisoquinoline core can be susceptible to air oxidation, leading to the formation of the corresponding dihydroisoquinoline or isoquinoline species. The presence of residual acid or base can also catalyze degradation.

Storage Recommendations:

  • Purity: Ensure the product is of high purity and free from acidic or basic residues.

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Low Temperature: Storage at low temperatures (-20 °C) can significantly slow down degradation processes.

  • Solvent-Free: Store the compound as a neat solid or oil, as solvents can sometimes promote degradation.

Q4: During column chromatography, my product is streaking or showing poor separation. What adjustments can I make?

A4: The basic nitrogen of the tetrahydroisoquinoline moiety can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.

Chromatography Optimization:

  • Solvent System: A common mobile phase for purifying tetrahydroisoquinoline derivatives is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • Additive: To mitigate the interaction with silica gel, add a small amount of a tertiary amine like triethylamine (0.1-1%) to the eluent. This will compete with the product for the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Alternative Stationary Phase: If issues persist, consider using a different stationary phase, such as neutral or basic alumina.

Quantitative Data

The following tables provide representative data for the workup and purification of reactions involving tetrahydroisoquinoline derivatives. Please note that actual yields and purities may vary depending on the specific reaction conditions and the scale of the experiment.

Table 1: Representative Yields after Different Workup Procedures for Tetrahydroisoquinoline Derivatives

Workup ProcedureStarting MaterialProductRepresentative YieldCitation
Acid-Base ExtractionCrude Pictet-Spengler Reaction Mixture1,1'-disubstituted Tetrahydroisoquinoline40-51%[1]
Column ChromatographyCrude Oxidation Reaction Mixture2-(4-(trifluoromethyl)phenyl)-3,4-dihydroisoquinolin-1(2H)-one71%[2]

Table 2: Typical Column Chromatography Conditions for Tetrahydroisoquinoline Derivatives

Compound TypeStationary PhaseEluent SystemAdditive
N-Aryl TetrahydroisoquinolinesSilica GelHexane/Ethyl AcetateNone
Basic TetrahydroisoquinolinesSilica GelDichloromethane/MethanolTriethylamine (0.1-1%)
Polar TetrahydroisoquinolinesSilica GelEthyl Acetate/HexaneNone

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workup for a Pictet-Spengler Reaction

  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring until the evolution of gas ceases and the pH of the aqueous layer is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with three portions of ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash with one portion of water, followed by one portion of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane/Ethyl Acetate). Gradually increase the polarity of the eluent (gradient elution) to elute the desired product. For basic compounds, it is recommended to add 0.1-1% triethylamine to the eluent mixture.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow reaction Pictet-Spengler Reaction Mixture quench Quench with sat. NaHCO3 (aq) at 0 °C reaction->quench extraction Extract with Organic Solvent (e.g., EtOAc) quench->extraction wash Wash with H2O and Brine extraction->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purification Column Chromatography crude_product->purification pure_product Pure Ethyl 1,2,3,4- tetrahydroisoquinoline-1-carboxylate purification->pure_product

Caption: General experimental workflow for the workup and purification.

troubleshooting_low_yield start Low Yield Observed check_hydrolysis Potential Ester Hydrolysis? start->check_hydrolysis check_extraction Incomplete Extraction? start->check_extraction use_mild_base Use milder base (NaHCO3) check_hydrolysis->use_mild_base Yes low_temp_quench Quench at 0 °C check_hydrolysis->low_temp_quench Yes optimize_extraction Increase solvent volume or number of extractions check_extraction->optimize_extraction Yes break_emulsion Add brine to break emulsion check_extraction->break_emulsion If emulsion present

Caption: Troubleshooting logic for low product yield.

troubleshooting_purification start Purification Issues (Streaking/Poor Separation) check_interaction Interaction with Silica? start->check_interaction add_amine Add Triethylamine (0.1-1%) to eluent check_interaction->add_amine Likely change_stationary_phase Use Alumina (neutral/basic) check_interaction->change_stationary_phase Alternative

Caption: Troubleshooting guide for column chromatography purification.

References

Validation & Comparative

A Comparative Guide to the Chiral Separation of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a critical step in the development of pharmaceuticals and other biologically active compounds. The spatial arrangement of substituents at the C1 position of the tetrahydroisoquinoline core can lead to significant differences in pharmacological activity between enantiomers. This guide provides a comparative overview of common chromatographic and electrophoretic techniques for the chiral resolution of this compound and its analogs, supported by experimental data from related separations.

Comparison of Chiral Separation Techniques

High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are powerful techniques for the enantioseparation of tetrahydroisoquinoline derivatives. The choice of method often depends on the required scale of separation, desired speed, and the specific physicochemical properties of the analyte.

TechniqueChiral Selector/Stationary PhaseMobile Phase/BufferAdvantagesDisadvantages
HPLC Polysaccharide-based (e.g., cellulose or amylose derivatives), Zwitterionic (e.g., Cinchona alkaloid-based)[1][2]Normal Phase: Hexane/Isopropanol with additives; Polar Ionic Mode: Methanol/Acetonitrile with additives[1][2]Robust and widely available technology, excellent for both analytical and preparative scale separations.[3]Can be time-consuming and may use large volumes of organic solvents.[4]
SFC Same as HPLC (e.g., polysaccharide-based)[4]Supercritical CO2 with a small percentage of a co-solvent (e.g., Methanol, Ethanol)[4]Faster separations (at least 5 times faster than HPLC), reduced solvent consumption, and lower operating costs.[4][5] Ideal for preparative scale.[4]Requires specialized instrumentation.
CE Cyclodextrins (e.g., sulfated β-cyclodextrin) added to the background electrolyte[3][6]Acidic or basic buffers containing the chiral selector.High separation efficiency, minimal sample and solvent consumption, and rapid method development.[3][7]Primarily an analytical technique with limited preparative scale applications.

Experimental Protocols

Below are detailed experimental methodologies for the chiral separation of tetrahydroisoquinoline analogs, which can be adapted for this compound.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To resolve the enantiomers of a 1-aryl-1,2,3,4-tetrahydroisoquinoline.

  • Chiral Stationary Phase (CSP): A chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.[8]

  • Mobile Phase: A mixture of methanol-acetonitrile-triethylamine at a ratio of 30/70/0.5 (v/v/v).[8]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Discussion: This method successfully resolved cyclic secondary amino compounds on a chiral crown ether-based CSP.[8] The chiral recognition is influenced by the steric bulkiness of the substituent at the C1 position. For this compound, a polysaccharide-based or zwitterionic CSP could also be effective, often used in normal or polar ionic modes.[1][2]

2. Supercritical Fluid Chromatography (SFC)

  • Objective: To perform a preparative chiral separation of a pharmaceutical intermediate.

  • Chiral Stationary Phase (CSP): Chiralcel OD-H (3 x 25 cm, 5 μm).[9]

  • Mobile Phase: 95% CO2 / 5% Ethanol.[9]

  • Flow Rate: 120 mL/min.[9]

  • Temperature: 36 °C.[9]

  • Detection: UV at 220 nm.[9]

  • Discussion: SFC is significantly faster than HPLC for preparative separations due to the lower viscosity of supercritical CO2, allowing for higher flow rates.[9] The reduced use of organic solvents also simplifies post-purification processing.[4][9] This technique is highly suitable for scaling up the separation of this compound enantiomers.

3. Capillary Electrophoresis (CE)

  • Objective: To achieve enantioseparation of tetrahydroisoquinoline derivatives.

  • Chiral Selector: Sulfated β-cyclodextrin (sulfated β-CD) as a chiral selector in the background electrolyte.[6]

  • Background Electrolyte (BGE): An acidic buffer (e.g., phosphate buffer) containing the chiral selector.

  • Voltage: 20-30 kV

  • Temperature: 25 °C

  • Detection: UV or Mass Spectrometry (MS)

  • Discussion: CE with sulfated β-cyclodextrin has demonstrated baseline resolution for several tetrahydroisoquinoline derivatives, with resolution values significantly better than those reported by HPLC methods.[6] To prevent contamination of the MS ion source with the non-volatile chiral selector, a partial filling technique can be employed.[6]

Visualizing the Chiral Separation Workflow

The following diagram illustrates a general workflow for developing a chiral separation method for a target compound like this compound.

G cluster_0 Method Development cluster_1 Application racemic_sample Racemic Sample of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate method_selection Select Separation Technique (HPLC, SFC, or CE) racemic_sample->method_selection screening Screen Chiral Selectors/ Stationary Phases method_selection->screening optimization Optimize Separation Conditions (Mobile Phase/BGE, Temperature, Flow Rate/Voltage) screening->optimization validation Method Validation (Resolution, Purity, Robustness) optimization->validation analytical Analytical Scale: Enantiomeric Purity Determination validation->analytical preparative Preparative Scale: Isolation of Enantiomers validation->preparative biological_testing Biological Activity Testing analytical->biological_testing preparative->biological_testing

Caption: A generalized workflow for the development and application of a chiral separation method.

References

A Comparative Guide to HPLC Methods for the Analysis of Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of tetrahydroisoquinoline derivatives. Tetrahydroisoquinolines are a class of organic compounds with a wide range of pharmacological activities, making their accurate and efficient analysis crucial in drug development, quality control, and research. This document outlines various HPLC techniques, including reversed-phase and chiral separations, and presents supporting experimental data to aid in method selection and development.

Reversed-Phase HPLC Methods

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of moderately polar to nonpolar compounds. For tetrahydroisoquinoline derivatives, C8 and C18 columns are commonly employed. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is critical for achieving optimal separation. The pH of the mobile phase and the use of additives can significantly influence the retention and peak shape of these basic compounds.

Comparison of RP-HPLC Methods for Pharmaceutical Tetrahydroisoquinolines

A common pharmaceutical example is Tetrahydrozoline, an imidazoline derivative. Validated HPLC methods are essential for its quantification in formulations.

AnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionLinearity RangeAccuracy (% Recovery)
Tetrahydrozoline HClReversed-phase C8 (125 x 4.6 mm, 5 µm)Acetonitrile/Phosphate buffer pH 3.0 (20:80, v/v)1.0UV at 240 nm0.025–0.075 mg/mL100.8%[1]
Tetrahydrozoline HClSilica (eluted with aqueous solvent)Methanol/Water (70:30, v/v) with 0.03% triethylamine and 0.02% acetic acid1.0UV at 254 nm1.0–500 µg/mL98.9–99.9%[2]
Tetrahydrozoline HClC18 (250 x 4.6 mm, 5 µm)Acetonitrile/Phosphate buffer pH 4.0 (30:70, v/v)1.0UV at 230 nmNot specified98-102%[3][4]
Comparison of RP-HPLC Methods for Tetrahydroisoquinoline Alkaloids from Natural Sources

Isoquinoline alkaloids are a diverse group of natural products found in various plants. Their analysis is crucial for quality control of herbal medicines and for phytochemical research.

AnalytesColumnMobile PhaseFlow Rate (mL/min)DetectionKey Findings
Eight isoquinoline alkaloids (e.g., berberine, coptisine)Reversed-phase C18Gradient of 10 mM ammonium acetate with 0.2% triethylamine (pH 5.0) and organic modifierNot specifiedNot specifiedSuccessful separation of eight alkaloids within 28 minutes.[5]
BerberineReversed-phase C18Acetonitrile/0.05% aqueous orthophosphoric acid (gradient)1.0UV at 266 nmLOD: 1.5 µg/mL, LOQ: 5.3 µg/mL.[6]
BerberineReversed-phase C180.1% trifluoroacetic acid: acetonitrile (60:40, v/v)1.0PDA at 350 nmLOD: 1 ng, LOQ: 2 ng on column.[7]
Jatrorrhizine, Palmatine, BerberineReversed-phase C18Not specifiedNot specifiedPDARetention times: Jatrorrhizine (11.45 min), Palmatine (16.41 min), Berberine (18.15 min).[8]

Chiral HPLC Methods

Many tetrahydroisoquinoline derivatives are chiral and their enantiomers can exhibit different pharmacological and toxicological properties. Chiral HPLC is therefore essential for the stereoselective analysis of these compounds. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are commonly used for these separations.

Comparison of Chiral HPLC Methods
AnalyteChiral Stationary PhaseMobile PhaseKey Findings
Laudanosine and its derivativesAmylose and Cellulose-based columnsNot specifiedOptimized semi-preparative HPLC methods for enantiomer isolation.
Amphetamine and MethamphetamineLux® 3μm AMP (150 x 3.0 mm)Not specifiedFast LC-MS/MS method for enantiomeric separation with LOQ <5 ng/mL.[9]
LaudanosineNot specifiedNot specifiedDipeptide surfactants provided better chiral selectivity for laudanosine enantiomers.[10]

Experimental Protocols

General RP-HPLC Method for Tetrahydrozoline Hydrochloride Analysis[1]
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C8, 125 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio.

    • Phosphate Buffer Preparation: Dissolve 1.0 g of potassium dihydrogen phosphate in 1000 mL of water, add 3 mL of triethylamine, and adjust the pH to 3.0 with dilute phosphoric acid solution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the sample containing tetrahydrozoline hydrochloride in a suitable diluent to a concentration within the linear range of the method.

    • Diluent Preparation: Add 0.5 mL of phosphoric acid to 1000 mL of water.

General Chiral HPLC Method Development Strategy

A systematic approach to chiral method development is crucial for successful enantiomeric separation.

Chiral_Method_Development Analyte Analyte Information (Structure, pKa, Solubility) Column_Screening Column Screening (Polysaccharide, Pirkle, etc.) Analyte->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (Normal Phase, Reversed Phase, Polar Organic) Column_Screening->Mobile_Phase_Screening Mobile_Phase_Screening->Column_Screening No separation Optimization Optimization (Mobile Phase Composition, Additives, Temperature, Flow Rate) Mobile_Phase_Screening->Optimization Initial separation observed Validation Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) Optimization->Validation Routine_Analysis Routine Analysis Validation->Routine_Analysis

Caption: A typical workflow for developing a chiral HPLC method.

Signaling Pathways and Experimental Workflows

The analysis of tetrahydroisoquinoline derivatives is often a critical step in broader research and development workflows, such as drug discovery and pharmacokinetic studies.

General Workflow for Pharmacokinetic Analysis of Tetrahydroisoquinoline Derivatives

Pharmacokinetic_Workflow Dosing Dosing of Animal Model with Tetrahydroisoquinoline Derivative Sample_Collection Biological Sample Collection (Blood, Plasma, Urine, Tissue) Dosing->Sample_Collection Sample_Preparation Sample Preparation (Protein Precipitation, LLE, SPE) Sample_Collection->Sample_Preparation HPLC_Analysis HPLC or LC-MS/MS Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, Half-life) HPLC_Analysis->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: A generalized workflow for a pharmacokinetic study.

Conclusion

The selection of an appropriate HPLC method for the analysis of tetrahydroisoquinoline derivatives depends on the specific analytical challenge. For routine quantification of achiral derivatives or when enantiomeric separation is not required, reversed-phase HPLC offers a robust and reliable approach. For chiral compounds, the use of chiral stationary phases is indispensable. The data and protocols presented in this guide provide a valuable starting point for researchers to develop and validate HPLC methods tailored to their specific needs, ultimately contributing to the advancement of pharmaceutical and scientific research.

References

A Comparative Guide to the Structure-Activity Relationship of Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of THIQ analogs across three key therapeutic areas: oncology, opioid receptor modulation, and dopamine receptor modulation. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and pathway visualizations.

Tetrahydroisoquinoline Analogs as Antitumor Agents

A significant focus of SAR studies on THIQ derivatives has been in the development of novel anticancer agents.[5][6][7][8] Many of these compounds exert their effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[8][9][10]

Structure-Activity Relationship Insights

SAR studies have revealed that substitutions at various positions of the THIQ nucleus are critical for their antiproliferative activity.

  • Substitution at C1: The nature of the substituent at the C1 position significantly influences antitumor activity. Aromatic groups, such as a phenyl ring, are often favored. For instance, compound 5n , with a 3'-hydroxy and 4'-methoxy substituted phenyl group at C1, demonstrated potent tubulin polymerization inhibitory activity.[9]

  • Substitution at N2: The nitrogen atom of the THIQ ring is a key point for modification. N-acylation has been shown to enhance activity in some series.

  • Substitution on the Benzo Ring: Modifications on the benzene ring of the THIQ core can modulate activity and selectivity.

Comparative Data of Antitumor THIQ Analogs
CompoundTarget Cell LineIC50 (µM)Key Structural FeaturesReference
Compound 16e A549 (Lung Cancer)Not specified, but noted as having "outstanding cytotoxicity"Stilbene derivative of THIQ[8]
Compound 20 Various (Ketr3, BEL-7402, BGC-823, KB, HCT-8, MCF-7, HeLa, A2780, A549, HT-1080)Not specified, but noted as having "good broad-spectrum antitumor activity"Analog of phthalascidin 650[6]
GM-3-18 Colon Cancer Cell Lines0.9 - 10.7Chloro group at the 4-position of the phenyl ring[7]
GM-3-121 Not specified (Anti-angiogenesis)1.72Carbonyl group in the side chain[7]
Compound 5n Not specified (Tubulin polymerization inhibitor)Not specified, but noted as having "optimal bioactivity"3'-OH and 4'-OCH3 substituted 1-phenyl group[9]
Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the THIQ analogs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[10]

Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.[10]

  • Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., from bovine brain), GTP, and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add the THIQ analog at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Calculate the rate of polymerization and the maximum polymer mass. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[10]

Signaling Pathway

anticancer_pathway THIQ THIQ Analog Tubulin Tubulin Dimers THIQ->Tubulin Inhibition of Polymerization Microtubules Microtubules Mitotic_Spindle Mitotic Spindle Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Antitumor mechanism of THIQ analogs via tubulin polymerization inhibition.

Tetrahydroisoquinoline Analogs as Opioid Receptor Modulators

THIQ derivatives have been explored as ligands for opioid receptors, with the potential to treat pain and addiction.[11][12] SAR studies have focused on achieving balanced affinities for different opioid receptor subtypes (μ, δ, and κ) to develop compounds with improved side-effect profiles.[13]

Structure-Activity Relationship Insights
  • N-Substitution: The substituent on the nitrogen atom of the THQ core is crucial for affinity and efficacy at opioid receptors. N-acetylation of the tetrahydroquinoline (THQ) core can increase δ-opioid receptor (DOR) affinity.[12]

  • C8-Substitution: Substitutions at the C8 position of the THQ core can modulate the balance of affinities between μ-opioid receptor (MOR) and DOR.[13] Smaller C8 substitutions tend to maintain high MOR affinity while increasing DOR affinity.[13]

  • Hybrid Structures: Hybrid molecules incorporating a THIQ scaffold with other pharmacophores, such as valine, have been designed to target kappa opioid receptors (KOP).[11]

Comparative Data of THIQ Opioid Receptor Ligands
CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)Efficacy ProfileReference
(R)-10m 94.5 (IC50)-670 (IC50)KOP/MOP agonist[11]
(S)-10h --<10,000KOP/MOP antagonist[11]
Compound 4h ---In vivo antinociception at 10 mg/kg[12]
C-8 Alkyl Analogs High affinityIncreased affinityNo activationModest DOR agonism[13]
C-8 Halogenated Analogs High affinityIncreased affinityPartial agonists-[13]
Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest (MOR, DOR, or KOR).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the THIQ analog.

  • Incubation: Incubate the mixture to allow for competitive binding.

  • Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the Ki value, which represents the inhibitory constant of the test compound.

[³⁵S]GTPγS Binding Assay

This functional assay measures the G-protein activation following receptor agonism.[12]

  • Membrane Preparation: Prepare cell membranes expressing the opioid receptor and associated G-proteins.

  • Reaction Mixture: Combine the membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the THIQ analog.

  • Incubation: Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Filtration and Counting: Separate bound and unbound [³⁵S]GTPγS by filtration and measure radioactivity.

  • Data Analysis: Determine the EC50 (potency) and Emax (efficacy) of the compound relative to a standard agonist.[12]

Signaling Pathway

opioid_pathway THIQ THIQ Analog Opioid_Receptor Opioid Receptor (μ, δ, or κ) THIQ->Opioid_Receptor Binds to G_Protein G-protein (Gi/Go) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia K_Channel ↑ K+ Conductance Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Conductance Ion_Channels->Ca_Channel K_Channel->Analgesia Ca_Channel->Analgesia

Caption: Opioid receptor signaling cascade initiated by THIQ analogs.

Tetrahydroisoquinoline Analogs as Dopamine Receptor Modulators

THIQ derivatives have been investigated as agonists and antagonists of dopamine receptors, with potential applications in treating neurological and psychiatric disorders like Parkinson's disease and addiction.[14][15]

Structure-Activity Relationship Insights
  • Core Structure: The THIQ core can serve as a scaffold for designing dual norepinephrine and dopamine reuptake inhibitors.[1]

  • Substitution at C4: Substitution of different heterobicyclic groups at the 4-position of the THIQ nucleus has been explored to optimize potency and selectivity.[1]

  • Analogs of Known Drugs: THIQ analogs have been designed based on the structure of existing drugs like nomifensine and pergolide to improve their properties.[1][14]

Comparative Data of THIQ Dopamine Receptor Ligands
CompoundD1 Receptor ProfileD2 Receptor ProfileKey Structural FeaturesReference
Compound 209 Good NET potencyGood DAT potencyOptimized around the THIQ core and 4-phenyl moiety[1]
Compound 27 Similar to RotigotineSimilar to RotigotineNaphtho[2,3-b][1][6]oxazine derivative[14]
Experimental Protocols

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Binding Assays

These assays measure the affinity of compounds for the dopamine and norepinephrine transporters. The protocol is similar to the opioid receptor binding assay, but uses cell lines expressing DAT or NET and specific radioligands like [³H]WIN 35,428 for DAT.

Ex Vivo Receptor Occupancy Assay

This assay measures the extent to which a compound binds to its target in the brain after systemic administration.

  • Drug Administration: Administer the THIQ analog to an animal model (e.g., rat or mouse).

  • Tissue Collection: At a specific time point, euthanize the animal and dissect the brain region of interest (e.g., striatum for dopamine receptors).

  • Homogenate Preparation: Homogenize the brain tissue.

  • In Vitro Binding: Perform a radioligand binding assay on the homogenate to determine the amount of available receptors.

  • Data Analysis: Compare the binding in treated animals to that in vehicle-treated controls to calculate the percentage of receptor occupancy.

Signaling Pathway

dopamine_pathway THIQ_Agonist THIQ Agonist Dopamine_Receptor Dopamine Receptor (D1 or D2) THIQ_Agonist->Dopamine_Receptor Activates G_Protein G-protein Dopamine_Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Neuronal_Activity Modulation of Neuronal Activity Second_Messenger->Neuronal_Activity

Caption: Dopamine receptor signaling pathway activated by THIQ agonists.

References

Comparison of different synthetic routes to 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The synthesis of this motif, particularly in an enantiomerically pure form, is of significant interest to the drug development community. This guide provides an objective comparison of several prominent synthetic routes to THIQ-1-COOH, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The selection of a synthetic route to 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids is often a trade-off between factors such as stereocontrol, yield, scalability, and the availability of starting materials. Below is a summary of the most common methods with their key characteristics.

Synthetic RouteKey Reagents & ConditionsTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
Pictet-Spengler Reaction β-arylethylamine (e.g., phenylalanine), aldehyde/ketone, acid catalyst (protic or Lewis)Moderate to HighGood to excellent diastereoselectivity with chiral precursors; high enantioselectivity with chiral catalysts.Atom economical, often proceeds under mild conditions, direct access to the core structure.Requires an electron-rich aromatic ring for facile cyclization; superacids may be needed for less activated substrates.[1]
Bischler-Napieralski Reaction β-arylethylamide, dehydrating agent (e.g., POCl₃, P₂O₅), followed by reduction and carboxylation.ModerateGenerally produces racemic products unless a chiral auxiliary is used. Stereoselectivity depends on the reduction step.[2]A classic and well-established method.Multi-step process, harsh dehydrating agents often required, potential for side reactions.[3][4]
Ugi Multicomponent Reaction 3,4-dihydroisoquinoline, isocyanide, acid, followed by hydrolysis.Moderate to Good (Ugi step)Often yields racemic or products with low enantiomeric excess due to racemization during hydrolysis.[5]High convergence, rapid generation of molecular diversity, simple experimental procedure.[5]The final hydrolysis step can be challenging and lead to loss of stereochemical integrity.[5]
Petasis Reaction & Pomeranz-Fritsch-Bobbitt Cyclization Chiral aminoacetaldehyde acetal, boronic acid, glyoxylic acid, followed by acid-catalyzed cyclization.Good to ExcellentHigh diastereoselectivity and high enantiomeric excess (e.g., 90% ee) can be achieved.[5][6]A convenient method for diastereoselective synthesis.[7]A multi-step sequence.

Experimental Protocols

Diastereoselective Pictet-Spengler Reaction

This protocol describes the synthesis of 1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid from L-phenylalanine, demonstrating the diastereoselectivity achievable with a chiral starting material.

Reaction: (S)-Phenylalanine reacts with glyoxylic acid hydrate in the presence of concentrated sulfuric acid.

Procedure:

  • To a solution of hexafluoroacetone (HFA)-protected (S)-phenylalanine (1 mmol) in a suitable solvent, add glyoxylic acid hydrate (1.1 mmol).

  • Carefully add concentrated sulfuric acid (catalytic amount) to the mixture at room temperature.

  • Stir the reaction mixture for 3 days, monitoring the conversion by an appropriate method (e.g., NMR).

  • Upon completion, quench the reaction by carefully adding the mixture to ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by chromatography to yield the HFA-protected 1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid.

  • Deprotection under mild conditions yields the final product.

Expected Outcome: This reaction proceeds with high diastereoselectivity, yielding predominantly the (1S,3S) isomer.

Bischler-Napieralski Route (Conceptual Outline)

This route involves the formation of a 3,4-dihydroisoquinoline intermediate, which is then further functionalized.

Procedure:

  • Amide Formation: React a β-phenylethylamine with an appropriate acyl chloride or carboxylic acid to form the corresponding amide.

  • Cyclization: Treat the β-arylethylamide with a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a suitable solvent (e.g., toluene, acetonitrile) under reflux to effect the Bischler-Napieralski cyclization, yielding a 3,4-dihydroisoquinoline.[3][4]

  • Reduction: Reduce the resulting imine of the dihydroisoquinoline to a tetrahydroisoquinoline using a reducing agent like sodium borohydride.

  • Carboxylation: Introduce the carboxylic acid group at the C1 position. This can be a multi-step process, for example, via N-protection, lithiation at C1, and subsequent quenching with carbon dioxide.

  • Deprotection: Remove any protecting groups to yield the final 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Ugi Three-Component Reaction and Hydrolysis

This protocol outlines the synthesis of a 1,2,3,4-tetrahydroisoquinoline-1-carboxamide derivative via the Ugi reaction, followed by hydrolysis to the carboxylic acid.[5]

Procedure:

Part A: Ugi Reaction

  • In a round-bottom flask, combine 3,4-dihydroisoquinoline (1 mmol), an isocyanide (e.g., tert-butyl isocyanide, 1 mmol), and a carboxylic acid (e.g., benzoic acid, 1 mmol) in a suitable solvent such as methanol.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide by column chromatography.

Part B: Hydrolysis

  • Dissolve the purified carboxamide from Part A in a mixture of a suitable solvent (e.g., ethanol) and aqueous hydrochloric acid (e.g., 6M HCl).

  • Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent to remove any unreacted starting material or byproducts.

  • Acidify the aqueous layer to precipitate the amino acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Note: This hydrolysis step can lead to racemization at the C1 position.[5]

Visualizing the Synthetic Pathways

To further elucidate the relationships and steps involved in these synthetic routes, the following diagrams are provided.

Pictet_Spengler_Reaction cluster_start Starting Materials β-arylethylamine β-arylethylamine Iminium Ion Formation Iminium Ion Formation β-arylethylamine->Iminium Ion Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium Ion Formation Pictet-Spengler Cyclization Pictet-Spengler Cyclization Iminium Ion Formation->Pictet-Spengler Cyclization Electrophilic Aromatic Substitution 1,2,3,4-Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline Pictet-Spengler Cyclization->1,2,3,4-Tetrahydroisoquinoline

Pictet-Spengler Reaction Pathway

Bischler_Napieralski_Route β-arylethylamide β-arylethylamide Cyclization (B-N) Bischler-Napieralski Cyclization β-arylethylamide->Cyclization (B-N) POCl₃ or P₂O₅ 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization (B-N)->3,4-Dihydroisoquinoline Reduction Reduction 3,4-Dihydroisoquinoline->Reduction e.g., NaBH₄ 1,2,3,4-Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline Reduction->1,2,3,4-Tetrahydroisoquinoline Carboxylation Carboxylation 1,2,3,4-Tetrahydroisoquinoline->Carboxylation 1. N-protection 2. Lithiation 3. CO₂ THIQ-1-COOH 1,2,3,4-Tetrahydroisoquinoline- 1-carboxylic acid Carboxylation->THIQ-1-COOH

Bischler-Napieralski Route Workflow

Ugi_Reaction_Workflow cluster_Ugi Ugi 3-Component Reaction 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline Ugi_Product THIQ-1-carboxamide Derivative 3,4-Dihydroisoquinoline->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Carboxylic Acid Carboxylic Acid Carboxylic Acid->Ugi_Product Hydrolysis Hydrolysis Ugi_Product->Hydrolysis Acidic Conditions Final_Product 1,2,3,4-Tetrahydroisoquinoline- 1-carboxylic acid Hydrolysis->Final_Product

Ugi Reaction and Hydrolysis Workflow

Conclusion

The synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids can be achieved through various strategic approaches. The Pictet-Spengler reaction stands out for its efficiency and potential for high stereocontrol, making it a preferred method for asymmetric synthesis. The Bischler-Napieralski reaction is a classic but often more arduous route. The Ugi multicomponent reaction offers a rapid and convergent approach to analogues, though challenges in maintaining stereochemical purity during subsequent transformations must be considered. The Petasis reaction coupled with Pomeranz-Fritsch-Bobbitt cyclization presents a valuable alternative for diastereoselective synthesis. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and the resources available to the research team.

References

A Comparative Analysis of Tetrahydroisoquinoline-Based Drugs: Translating In Vitro Potency to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. The tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of drug candidates with diverse biological activities. This guide provides a comparative analysis of the in vitro and in vivo activities of notable THIQ-based drugs, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data. We delve into the anticancer agent Trabectedin, novel KRAS inhibitors, and dopamine receptor antagonists, highlighting the critical transition from laboratory assays to preclinical models.

Key Insights:

  • Trabectedin , a marine-derived THIQ alkaloid, demonstrates potent low nanomolar cytotoxic activity in vitro across various sarcoma cell lines, which translates to significant tumor growth inhibition in corresponding mouse xenograft models.

  • Novel synthetic THIQ derivatives targeting the oncogenic KRAS protein show promising micromolar to sub-micromolar inhibitory concentrations in vitro. While direct in vivo data for these specific analogs is emerging, related compounds in the class have demonstrated oral bioavailability and tumor regression in preclinical models.

  • THIQ-based compounds designed as dopamine receptor antagonists exhibit high binding affinities in the nanomolar range in vitro. These findings are corroborated by in vivo studies demonstrating behavioral and physiological changes consistent with dopamine receptor blockade.

Data Summary: In Vitro vs. In Vivo Activity

The following tables summarize the quantitative data for representative tetrahydroisoquinoline-based drugs, providing a clear comparison of their performance in laboratory assays and animal models.

Table 1: Anticancer Activity of Trabectedin in Sarcoma

Cell Line (Sarcoma Type)In Vitro IC50 (nM)In Vivo ModelIn Vivo Efficacy (Tumor Growth Inhibition, TGI)
HS5.T (Leiomyosarcoma)1.30Nude mice xenograftSignificant tumor growth delay
SW872 (Liposarcoma)0.68Nude mice xenograftSignificant tumor growth delay
RD (Rhabdomyosarcoma)0.97Nude mice xenograftAdditive effect with radiation
HS 93.T (Fibrosarcoma)0.85Nude mice xenograftAdditive effect with radiation
T-5H-FC#1 (Myxoid Liposarcoma)Not specifiedNude mice xenograft54.16% TGI at day 13

Table 2: Activity of Tetrahydroisoquinoline-Based KRAS Inhibitors

CompoundTarget Cell Line (Cancer Type)In Vitro IC50 (µM)In Vivo ModelIn Vivo Efficacy
GM-3-18Colo320 (Colon)0.9Not specified for this compoundData not available for this specific compound
DLD-1 (Colon)1.6
HCT116 (Colon)10.7
SNU-C1 (Colon)1.8
SW480 (Colon)2.1
TEB-17112SW480 (Colon, KRAS-G12V)0.0225Mouse xenograftTumor inhibition at 25 or 50 mg/kg
NCI-H358 (Lung, KRAS-G12C)0.0336Mouse xenograftTumor inhibition at 25 or 50 mg/kg

Table 3: Activity of Tetrahydroisoquinoline-Based Dopamine D3 Receptor Antagonists

CompoundIn Vitro ParameterIn Vitro ValueIn Vivo ModelIn Vivo Effect
Compound 31D3 Receptor Affinity (pKi)8.4RatLow clearance (CLb 20 ml/min/kg)
Tetrahydropapaveroline (THP)Dopamine Uptake Inhibition (Ki)~41 µMRatSeveral-fold increase in plasma prolactin levels

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Tetrahydroisoquinoline compound of interest

  • Cancer cell line (e.g., sarcoma, colon cancer cell lines)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroisoquinoline compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Tumor Growth Inhibition: Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a tetrahydroisoquinoline-based drug in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Tetrahydroisoquinoline compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the tetrahydroisoquinoline compound to the treatment group via the desired route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule. The control group receives the vehicle solution.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length × Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a specified maximum size, or after a predetermined treatment duration.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by tetrahydroisoquinoline-based drugs and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start THIQ Compound Synthesis and Characterization cell_culture Cancer Cell Line Culture invitro_start->cell_culture animal_model Xenograft Mouse Model Establishment invitro_start->animal_model Lead Compound Selection cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) Determine IC50 cell_culture->cytotoxicity_assay mechanistic_studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) cytotoxicity_assay->mechanistic_studies treatment Drug Administration (Treatment vs. Vehicle) animal_model->treatment monitoring Tumor Growth and Body Weight Monitoring treatment->monitoring efficacy_analysis Efficacy Analysis (TGI Calculation) monitoring->efficacy_analysis

Experimental workflow for evaluating THIQ-based drugs.

trabectedin_pathway cluster_dna DNA Interaction cluster_cellular_response Cellular Response cluster_tme Tumor Microenvironment trabectedin Trabectedin dna DNA Minor Groove trabectedin->dna tam Tumor-Associated Macrophages (TAMs) trabectedin->tam dna_damage DNA Adducts & Double-Strand Breaks dna->dna_damage transcription_inhibition Transcription Inhibition dna_damage->transcription_inhibition dna_repair_inhibition DNA Repair Inhibition (e.g., NER, HR) dna_damage->dna_repair_inhibition apoptosis Apoptosis transcription_inhibition->apoptosis dna_repair_inhibition->apoptosis cytokine_inhibition Inhibition of Pro-tumor Cytokines (e.g., CCL2, IL-6) tam->cytokine_inhibition

Simplified signaling pathway of Trabectedin.

kras_pathway cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling thiq_kras_inhibitor THIQ-based KRAS Inhibitor kras_gtp KRAS-GTP (Active) thiq_kras_inhibitor->kras_gtp Inhibits kras_gdp KRAS-GDP (Inactive) kras_gdp->kras_gtp SOS1 (GEF) kras_gtp->kras_gdp GAP raf_mek_erk RAF-MEK-ERK Pathway kras_gtp->raf_mek_erk pi3k_akt PI3K-AKT Pathway kras_gtp->pi3k_akt proliferation Cell Proliferation, Survival, and Growth raf_mek_erk->proliferation pi3k_akt->proliferation

KRAS signaling pathway and inhibition by THIQ derivatives.

Comparative Docking Studies of Tetrahydroisoquinoline Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of molecular docking studies involving tetrahydroisoquinoline (THIQ) derivatives and their interactions with various protein targets implicated in diseases ranging from cancer to neurodegenerative disorders. The data presented is collated from recent research, offering insights into the binding affinities and inhibitory potential of this versatile chemical scaffold.

Quantitative Data Summary

The following tables summarize the quantitative results from various docking and experimental studies, highlighting the potential of specific THIQ derivatives as inhibitors for different protein targets.

Table 1: THIQ Derivatives Targeting Cancer-Related Proteins

Derivative IDTarget ProteinDocking Score / Binding Energy (kcal/mol)Experimental Validation (IC₅₀ / Kᵢ)Reference
Compound 8d Dihydrofolate Reductase (DHFR)Not Specified0.199 µM[1]
Compound 7e Cyclin-Dependent Kinase 2 (CDK2)Not Specified0.149 µM[1]
GM-3-18 Kirsten Rat Sarcoma (KRas)Not Specified0.9 - 10.7 µM[2][3]
GM-3-121 VEGF ReceptorNot Specified1.72 µM (Anti-angiogenesis)[2][3]
Compound 3 Heat Shock Protein 90 (HSP90)-6.8Not Specified[4]
Compound 8b RET Tyrosine Kinase-6.8Not Specified[4]

Table 2: THIQ Derivatives Targeting Neurological and Cholinergic Proteins

Derivative IDTarget ProteinDocking Score / Binding Energy (kcal/mol)Experimental Validation (IC₅₀ / Kᵢ)Reference
Compound 3c Acetylcholinesterase (AChE)Not Specified< 10 µM[5]
Compound 3i Acetylcholinesterase (AChE)Not Specified< 10 µM[5]
Compound 3i Butyrylcholinesterase (BuChE)Not SpecifiedPotent Inhibitor[5]
Quercetin-THIQ (2b) Butyrylcholinesterase (BuChE)Not SpecifiedEnhanced Inhibition[6]
Compound 5s Dopamine D3 Receptor (D₃R)Not Specified1.2 nM (Kᵢ)[7]
Compound 5t Dopamine D3 Receptor (D₃R)Not Specified3.4 nM (Kᵢ)[7]

Table 3: THIQ Derivatives Targeting Viral Proteins

Derivative IDTarget ProteinDocking Score / Binding Energy (kcal/mol)Experimental Validation (IC₅₀ / Kᵢ)Reference
Analog 1d HIV-1 Reverse Transcriptase-20.05Not Specified[8][9]
Analog 2c HIV-1 Reverse Transcriptase-19.01Not Specified[8][9]
Analog 2d HIV-1 Reverse Transcriptase-18.06Not Specified[8][9]

Experimental Protocols

The methodologies employed in the cited docking studies vary in software and specific parameters. Below are summaries of the described protocols.

Protocol 1: Docking Against HIV-1 Reverse Transcriptase [8][9]

  • Protein Preparation: The crystal structure of HIV-1 RT (PDB ID: 1FK9) was obtained from the Brookhaven Protein Databank. The structure was optimized using restrained molecular dynamics with the Tripos force field.

  • Ligand Preparation: The structures of THIQ analogs were sketched using the SYBYL 7.1 software. Gasteiger-Huckel charges were calculated for the ligands.

  • Docking Software: Flexible docking was performed using the Flexidock module of SYBYL 7.1 on a Red Hat Linux Enterprise 3.0 operating system.

  • Active Site Definition: The non-nucleoside inhibitor binding pocket was defined by amino acid residues including Pro95, Leu100, Lys101, Lys103, Val106, and others.

Protocol 2: Docking Against KRas and VEGF Receptors [2]

  • Protein Preparation: The crystal structure of Human KRas receptor protein (PDB ID: 4EPX) was utilized. An optimal receptor docking grid was generated using the "Make Receptor v. 3.4.02" module in OEDocking.

  • Ligand Preparation: 3D structures of the THIQ derivatives were generated, and conformer ensembles were created using OMEGA v3.1.2.2 from OpenEye Scientific Software to ensure low strain energy conformations.

  • Docking Software: The HYBRID docking software from OEDocking v. 3.4.02 was chosen as the docking method.

Protocol 3: Docking Against RET Tyrosine Kinase and HSP90 [4]

  • Protein Preparation: The RET tyrosine kinase receptor structure was retrieved from the UniProt database (ID: Q9UMQ4).

  • Ligand Preparation: The structures of the synthesized THIQ derivatives were subjected to energy minimization using Avogadro 1.2.0 software with the MMFF94 force field.

Visualizations

The following diagrams illustrate a typical workflow for molecular docking studies and a simplified signaling pathway where a THIQ derivative might act as an inhibitor.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB Select Target Protein (e.g., from PDB) PrepP Prepare Protein (Remove water, add hydrogens) PDB->PrepP Ligand Design/Select THIQ Derivative PrepL Prepare Ligand (Generate 3D conformers, assign charges) Ligand->PrepL Dock Molecular Docking (e.g., AutoDock, Glide, HYBRID) PrepP->Dock PrepL->Dock Scoring Scoring & Ranking (Binding Energy/Affinity) Dock->Scoring Pose Pose Visualization & Interaction Analysis Scoring->Pose Validation Experimental Validation (e.g., IC50, Ki) Pose->Validation

A generalized workflow for molecular docking studies.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., RET) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation THIQ THIQ Derivative (e.g., Compound 8b) THIQ->Receptor Inhibition

Inhibition of a kinase pathway by a THIQ derivative.

References

Comparative analysis of different catalysts for asymmetric hydrogenation of isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric hydrogenation of isoquinolines to produce chiral 1,2,3,4-tetrahydroisoquinolines is a pivotal transformation in synthetic chemistry, providing access to crucial building blocks for numerous pharmaceuticals and biologically active compounds. The selection of an appropriate catalyst is paramount for achieving high efficiency and stereoselectivity. This guide offers a comparative analysis of prominent catalyst systems, supported by experimental data, to aid researchers in this selection process.

The most effective catalysts for this transformation are predominantly homogeneous transition-metal complexes based on iridium, rhodium, and ruthenium.[1] More recently, organocatalysis has also emerged as a viable strategy.[1] Each class of catalyst presents distinct advantages and limitations in terms of reactivity, selectivity, and substrate scope.

Performance Comparison of Catalyst Systems

The efficacy of a catalyst in asymmetric hydrogenation is primarily evaluated by its ability to produce the desired enantiomer in excess (enantiomeric excess, ee%), its overall productivity (Turnover Number, TON), and its reaction rate (Turnover Frequency, TOF). The following tables summarize the performance of representative catalysts for the asymmetric hydrogenation of isoquinoline derivatives.

Iridium (Ir)-Based Catalysts

Iridium catalysts, particularly those paired with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of a broad range of isoquinolines.[2][3] Activation of the isoquinoline substrate, often through the formation of isoquinolinium salts or through the use of additives like iodine, is a common strategy to enhance reactivity.[3][4]

Catalyst SystemSubstrateConversion (%)ee (%)ConditionsReference
[Ir(cod)Cl]2 / (S)-MeO-Biphep / I22-methyl-quinoline (activated with ClCO2Bn)>9990THF, 600 psi H2, rt, 12-15 h[5]
[Ir(cod)Cl]2 / (S)-Segphos / LiBF41-methylisoquinoline (activated with ClCO2Bn)>9983THF, 600 psi H2, rt, 12-15 h[5][6]
[{Ir(H)[(S)-difluorphos]}2(μ-Cl)3]Cl1-phenylisoquinolinium chloride>9896Dichloromethane, 50 atm H2, 40 °C, 24 h[3]
[Ir(cod)Cl]2 / Josiphos ligand (L7)1,3-disubstituted isoquinolinesHighHighNot specified[2][4]
Rhodium (Rh)-Based Catalysts

Rhodium catalysts have also demonstrated excellent performance, particularly when used with ligands capable of secondary interactions, such as those containing a thiourea moiety.[7][8] The addition of a strong Brønsted acid like HCl can significantly enhance both reactivity and enantioselectivity by promoting anion binding between the substrate and the catalyst.[7][9]

Catalyst SystemSubstrateConversion (%)ee (%)ConditionsReference
[Rh(COD)Cl]2 / (S, R)-L1 (thiourea-phosphine) / HCl3-methylisoquinoline hydrochloride>9999Dichloromethane/isopropanol (2:1), 40 atm H2, 25 °C[8]
[Rh(COD)Cl]2 / (S, R)-L1 (thiourea-phosphine) / HClVarious substituted quinolinesup to >99up to 99Dichloromethane/isopropanol (2:1), 40 atm H2, 25 °C[7][8]
Ruthenium (Ru)-Based Catalysts

Ruthenium catalysts, such as those based on the Ru/TsDPEN system, are well-established for the asymmetric hydrogenation of various N-heterocycles.[2] They can operate under mild conditions and have been utilized in ionic liquids and even solvent-free systems.[2]

Catalyst SystemSubstrateConversion (%)ee (%)ConditionsReference
Ru(methallyl)2(cod) / PhTRAP5-substituted isoquinolinesHighModerate to GoodNot specified[10]
Chiral pincer manganese catalyst (for comparison with quinolines)QuinolinesHighup to 97Not specified[11]
Organocatalysts

Chiral phosphoric acids have been employed as organocatalysts for the asymmetric transfer hydrogenation of isoquinolines, offering a metal-free alternative.[12] These reactions typically use a hydrogen source like Hantzsch ester.

Catalyst SystemSubstrateConversion (%)ee (%)ConditionsReference
(R)-CPA-5 (Chiral Phosphoric Acid) / Hantzsch esterFerroceno[c]isoquinoline45 (yield)93.6Mesitylene, 50 °C[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key catalyst systems.

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Activated Isoquinolines

This procedure is based on the method described by Zhou et al.[5][6]

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [{IrCl(cod)}2] (0.005 mmol) and the chiral diphosphine ligand (e.g., (S)-segphos, 0.011 mmol). Anhydrous, degassed THF (3 mL) is added, and the mixture is stirred at room temperature for 10-20 minutes to form the catalyst solution.

  • Substrate Preparation: In a separate flask, the isoquinoline substrate (1.0 mmol) and Li2CO3 (1.2 mmol) are mixed in THF (2 mL). Benzyl chloroformate (1.1 mmol) is then added to the solution to activate the substrate.

  • Hydrogenation: The in-situ prepared catalyst solution is transferred to the autoclave containing the activated substrate solution. The autoclave is purged with hydrogen gas and then pressurized to 600 psi.

  • Reaction: The reaction mixture is stirred at room temperature for 12-15 hours.

  • Work-up and Analysis: After carefully releasing the pressure, the reaction mixture is diluted with diethyl ether and washed with a saturated sodium carbonate aqueous solution. The organic layer is dried and concentrated. The conversion and enantiomeric excess are determined by chiral HPLC or GC analysis.[5][6]

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation with a Thiourea-Phosphine Ligand

This protocol is adapted from the work of Zhang and co-workers.[8]

  • Catalyst Preparation: In a glovebox, [Rh(COD)Cl]2 (0.005 mmol) and the chiral thiourea-phosphine ligand L1 (0.011 mmol) are dissolved in the reaction solvent (e.g., a 2:1 mixture of dichloromethane and isopropanol).

  • Reaction Setup: The 3-methylisoquinoline hydrochloride substrate (0.2 mmol) is placed in a hydrogenation vial. The catalyst solution is then added.

  • Hydrogenation: The vial is placed in an autoclave, which is then purged with hydrogen and pressurized to 40 atm.

  • Reaction: The reaction is stirred at the specified temperature (e.g., 25 °C) until completion.

  • Work-up and Analysis: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the product. The enantiomeric excess is determined by chiral GC or HPLC.[8]

Mechanistic Insights and Visualizations

Understanding the catalytic cycle is essential for catalyst optimization and development. The following diagrams illustrate the proposed workflow and a generalized catalytic cycle for the asymmetric hydrogenation of isoquinolines.

G cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Precursor + Chiral Ligand Autoclave Combine in Autoclave Catalyst_Prep->Autoclave Substrate_Prep Isoquinoline Substrate + Activating Agent (if required) Substrate_Prep->Autoclave Pressurize Pressurize with H2 Autoclave->Pressurize Stir Stir at Defined Temp. Pressurize->Stir Workup Reaction Work-up & Purification Stir->Workup Analysis Determine Conversion & ee% (HPLC/GC) Workup->Analysis G Catalyst Catalyst Catalyst-H2 [M-H2]* Catalyst->Catalyst-H2 H2 Substrate_Coordination [M-H2(Substrate)]* Catalyst-H2->Substrate_Coordination Substrate Hydride_Transfer [M-H(Product_Intermediate)]* Substrate_Coordination->Hydride_Transfer 1st Hydride Transfer Product_Release Product Hydride_Transfer->Product_Release 2nd Hydride Transfer Product_Release->Catalyst Release

References

Comparative Guide to the Quantification of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The quantification of tetrahydroisoquinoline derivatives is primarily achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity with UV detection.Separation of volatile/derivatized compounds with mass spectrometric detection.High-selectivity separation with highly sensitive mass spectrometric detection.
Selectivity ModerateHighVery High
Sensitivity ng-µg/mL rangepg-ng/mL range[1]pg/mL range or lower[2]
Sample Throughput HighModerateHigh
Derivatization Not usually requiredOften required for THIQs to improve volatility and chromatographic performance.[1][3]Not always necessary, but can enhance ionization.
Instrumentation Cost Low to ModerateModerateHigh
Primary Application Routine quality control, purity assessment.Enantiomeric separation, analysis of volatile derivatives.[1][3]Bioanalysis, trace-level quantification in complex matrices.[2]

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on methods developed for analogous compounds and should be optimized and validated for the specific analysis of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis and quantification of the target compound in less complex matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.[4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase can be adjusted to optimize the peak shape of the basic THIQ structure.[5]

  • Detection: UV detection at a wavelength determined by the chromophore of the molecule (typically around 220-280 nm).

  • Sample Preparation: Solid-phase extraction (SPE) can be employed for sample cleanup and concentration, particularly for biological samples.[6] A simple dilution in the mobile phase may be sufficient for cleaner samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and is particularly useful for the separation of enantiomers after derivatization.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Derivatization is often necessary to increase the volatility and thermal stability of THIQ compounds. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or menthyl chloroformate can be used.[3][7]

  • Column: A non-polar capillary column (e.g., VF-1ms, 60 m x 0.25 mm x 0.25 µm) is typically used.[3]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Injection: Splitless or split injection depending on the concentration of the analyte.

  • Mass Spectrometry: Electron impact (EI) ionization is common, with the mass spectrometer operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for trace-level quantification in complex biological matrices due to its superior sensitivity and selectivity.[2]

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: Typically a gradient elution with a mixture of water and methanol or acetonitrile, often containing a small amount of formic acid or ammonium formate to improve ionization efficiency.[2]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for tetrahydroisoquinolines.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and then monitoring for a specific product ion after fragmentation, which provides high specificity.[2]

  • Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to extract the analyte from the matrix and minimize matrix effects.[2]

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Solid-Phase Extraction Sample->Extraction Dilution Dilution Extraction->Dilution Injection Injection Dilution->Injection Column C18 Column Separation Injection->Column Detection UV Detection Column->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry (SIM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: GC-MS Experimental Workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction LLE or SPE Sample->Extraction Injection UPLC/HPLC Injection Extraction->Injection Separation Reversed-Phase Separation Injection->Separation Detection Tandem MS (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS Experimental Workflow.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate, ensuring compliance with safety standards and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar compounds, the following PPE and handling procedures are recommended:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, use a NIOSH-approved respirator.

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

In the event of exposure, follow these first-aid measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2][3]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][2][3]

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Disposal procedures must always be in accordance with local, regional, and national regulations.

  • Waste Identification and Segregation:

    • Identify the waste as a chemical hazardous material.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed container for the waste. The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]

    • Keep the container tightly closed.[1][2][3]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with a complete and accurate description of the waste.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal.

Quantitative Data for a Structurally Related Compound

While specific quantitative data for this compound was not available, the following table provides data for a related compound, 1,2,3,4-Tetrahydroquinoline, which can offer an indication of its physical and chemical properties.

PropertyValue
Physical State Liquid
Appearance Light yellow
Odor Odorless
pH 10-11 (100 g/l water)
Melting Point/Range 15 - 17 °C / 59 - 62.6 °F
Boiling Point/Range 249 °C / 480.2 °F @ 760 mmHg
Flash Point 100 °C / 212 °F
Specific Gravity 1.060

(Data for 1,2,3,4-Tetrahydroquinoline)[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Chemical Waste B->C D Place in a Labeled, Sealed, Compatible Container C->D E Store in a Designated Secure & Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Pickup and Final Disposal F->G H Maintain Disposal Records G->H I End: Proper Disposal Complete H->I

Caption: Workflow for the safe disposal of chemical waste.

References

Essential Safety and Operational Guide for Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Profile and Personal Protective Equipment

The hazard profile for this compound and its analogs, based on available safety data sheets, indicates potential for oral toxicity, skin and eye irritation, and respiratory irritation.[1][2] A summary of identified hazards is provided in the table below.

Table 1: Hazard Identification

Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — Single exposure (Respiratory system) (Category 3)GHS07WarningH335: May cause respiratory irritation.[1][2]

To mitigate these risks, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.[3][4][5]

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationSpecifications
Eyes/Face Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[2] Regular eyeglasses are not sufficient.[6]
Skin Chemical-resistant gloves and a lab coatNitrile or neoprene gloves are recommended.[6] Lab coats should be long-sleeved and fully buttoned.[3][4]
Respiratory Use in a well-ventilated area or fume hoodIf exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[2]
Feet Closed-toe shoesShoes should fully cover the feet.[3][4]

Operational Plan: Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.

1. Preparation:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.[7][8]

  • Assemble all necessary equipment and materials before starting work to minimize movement and potential for spills.

2. Handling:

  • Wear the appropriate PPE as outlined in Table 2.

  • Avoid direct contact with the skin and eyes.[1][2]

  • Avoid inhalation of any dust or vapors.[1][2]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[3][4]

  • Do not eat, drink, or smoke in the laboratory.[4]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][9]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]

  • Label the container clearly with the chemical name and any hazard warnings.[3][9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Chemical Waste: Dispose of the chemical waste in a designated and properly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[1][2]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should also be disposed of as hazardous waste.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container in accordance with institutional guidelines.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace (Fume Hood) prep2->prep3 handle1 Weigh/Measure Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Safe handling workflow diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.